molecular formula C9H13NO2 B1679894 Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 938-75-0

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1679894
CAS No.: 938-75-0
M. Wt: 167.2 g/mol
InChI Key: XUIPYRXOVPTMHC-UHFFFAOYSA-N
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Description

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (CAS 938-75-0) is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This pyrrole derivative features a carboxylate ester group and methyl substituents on its heterocyclic ring, which contributes to its planar molecular structure as confirmed by crystallographic studies . The non-hydrogen atoms of the molecule are nearly coplanar, and in the solid state, the molecules form a three-dimensional network stabilized by weak intermolecular N—H···O hydrogen bonds, as well as C—H···O and C—H···π interactions . This compound serves as a versatile precursor in scientific research, particularly in the synthesis of Schiff base ligands that exhibit excellent coordination abilities with metal ions . These ligands are key building blocks in the development of novel coordination complexes and functional materials. The compound is supplied as a solid. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-7(3)6(2)5-10-8/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIPYRXOVPTMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404917
Record name Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-75-0
Record name Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif of immense importance in the fields of medicinal chemistry, materials science, and natural product synthesis.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design, featuring in a wide array of therapeutic agents with activities spanning anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][2] Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, in particular, serves as a crucial building block for more complex molecules, including porphyrins and other macrocycles.[3] This guide provides an in-depth technical overview of the primary synthetic pathways to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development and organic synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a target molecule is paramount for its synthesis, purification, and characterization.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO₂[3]
Molecular Weight 167.21 g/mol [3]
CAS Number 938-75-0[3]
Appearance Solid[4]
Storage Store at room temperature, protect from light[3]
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl ester protons (a quartet and a triplet), two distinct methyl singlets, a proton on the pyrrole nitrogen (which may be broad), and a proton on the pyrrole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the two methyl carbons, and the four carbons of the pyrrole ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretch (typically broad, around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), and a strong C=O stretch from the ester (around 1670-1700 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Primary Synthetic Pathways: A Comparative Analysis

The construction of the pyrrole ring can be achieved through several named reactions, with the Knorr and Hantzsch syntheses being the most prominent and versatile.

The Knorr Pyrrole Synthesis: A Classic Approach

The Knorr pyrrole synthesis is a widely utilized method that involves the condensation of an α-amino-ketone with a β-ketoester.[5] A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which tend to self-condense.[5] Consequently, they are typically generated in situ from a more stable precursor, such as an α-oximino-ketone, through reduction with zinc in acetic acid.[5]

A specific and effective protocol for the synthesis of this compound employs a variation of the Knorr synthesis.[4] This procedure involves the reaction of diethyl 2-(hydroxyimino)malonate with sodium 2-methyl-3-oxo-1-butene-1-oxide in the presence of zinc dust and acetic acid.[4]

Reaction Mechanism: Knorr-type Synthesis of this compound

Knorr_Synthesis A Diethyl 2-(hydroxyimino)malonate C α-Amino-β-ketoester (in situ formation) A->C Reduction B Sodium 2-methyl-3-oxo-1-butene-1-oxide D Enamine Intermediate B->D Condensation Zn Zn / Acetic Acid Zn->C C->D E Cyclized Intermediate D->E Intramolecular Cyclization F This compound E->F Dehydration

Caption: Knorr-type synthesis pathway for this compound.

Causality Behind Experimental Choices:

  • In situ generation of the α-amino ketone: The use of diethyl 2-(hydroxyimino)malonate and zinc in acetic acid is a classic strategy to generate the reactive α-amino-β-ketoester intermediate in the reaction mixture, preventing its isolation and subsequent self-condensation.[5]

  • Choice of β-dicarbonyl component: Sodium 2-methyl-3-oxo-1-butene-1-oxide provides the necessary carbon framework that will ultimately form the 3- and 4-positions of the pyrrole ring with the desired methyl substituents.

  • Acidic Conditions: Acetic acid serves as both a solvent and a catalyst, protonating carbonyl groups to facilitate nucleophilic attack and promoting the final dehydration step to form the aromatic pyrrole ring.

Detailed Experimental Protocol (Adapted from Helms et al., 1992): [4]

  • Initial Setup: In a 1-liter round-bottom flask, heat 114 ml of acetic acid to 85°C.

  • Addition of Reagents: Sequentially add 31.09 g of sodium acetate, 27.54 g of sodium 2-methyl-3-oxo-1-butene-1-oxide, and 37.20 g of diethyl 2-(hydroxyimino)malonate. Follow with the addition of a solution of 47 ml of acetic acid in 19.6 ml of H₂O.

  • Reduction and Cyclization: Increase the reaction temperature to 95°C. Over a period of 45 minutes, gradually add 43.26 g of zinc dust while maintaining the internal temperature between 95 and 110°C.

  • Reaction Completion and Workup: After the zinc addition is complete, continue stirring the mixture at 110°C for an additional 45 minutes. Pour the hot reaction mixture into 500 ml of ice water.

  • Isolation and Purification: Collect the resulting solid by filtration and wash it with water. Dissolve the solid in dichloromethane and wash the organic solution with saturated sodium bicarbonate. Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the final product.

The Hantzsch Pyrrole Synthesis: A Versatile Alternative

The Hantzsch pyrrole synthesis offers another robust route to substituted pyrroles. This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[6]

Proposed Hantzsch Synthesis of this compound

To synthesize the target molecule via the Hantzsch pathway, the following starting materials would be required:

  • β-Ketoester: Ethyl 3-methyl-2-oxobutanoate

  • α-Haloketone: 1-Chloroacetone

  • Amine Source: Ammonia

Reaction Mechanism: Hantzsch Synthesis

Hantzsch_Synthesis G β-Ketoester (Ethyl 3-methyl-2-oxobutanoate) J Enamine Intermediate G->J Condensation H Ammonia H->J I α-Haloketone (1-Chloroacetone) K Alkylated Intermediate I->K J->K Nucleophilic Attack L Cyclized Intermediate K->L Intramolecular Condensation M This compound L->M Dehydration

Caption: Proposed Hantzsch synthesis pathway for the target molecule.

Expertise & Experience Insights:

The Hantzsch synthesis provides good control over the substitution pattern of the resulting pyrrole.[6] The choice of the β-ketoester and α-haloketone directly dictates the substituents at each position of the pyrrole ring. A key step in the mechanism is the initial formation of an enamine from the β-ketoester and ammonia, which then acts as the nucleophile, attacking the α-haloketone.[6] Subsequent intramolecular condensation and dehydration lead to the aromatic pyrrole.

Alternative Synthetic Strategies

While the Knorr and Hantzsch syntheses are workhorse methods, other strategies for pyrrole synthesis exist, including:

  • Paal-Knorr Synthesis: This is one of the most straightforward methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7][8] While conceptually simple, the synthesis of the required unsymmetrical 1,4-dicarbonyl precursor can be a limitation.[9]

  • Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an α,β-unsaturated ketone or aldehyde to form the pyrrole ring.

  • Barton-Zard Synthesis: This reaction involves the condensation of an isocyanoacetate with a nitroalkene, providing a flexible route to various substituted pyrroles.

The choice of synthetic route will ultimately depend on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

Applications in Drug Discovery and Development

The pyrrole nucleus is a common feature in a multitude of biologically active compounds.[10] The specific substitution pattern of this compound makes it an important intermediate in the synthesis of more complex molecules, including kinase inhibitors for cancer therapy.[2][10] The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical modification and the introduction of diverse functional groups to modulate the pharmacological properties of the final compound.

Conclusion

The synthesis of this compound is well-established, with the Knorr and Hantzsch syntheses offering reliable and versatile routes. The choice between these methods will be guided by the specific requirements of the research program, including starting material availability and desired control over the substitution pattern. A thorough understanding of the reaction mechanisms and experimental parameters is crucial for the successful synthesis and purification of this important chemical building block. The continued exploration of pyrrole chemistry will undoubtedly lead to the discovery of novel therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. As a key building block, its physicochemical properties are critical for its application in the synthesis of more complex molecules, including porphyrins and various pharmacologically active compounds.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both established data and predictive insights. It is designed to serve as a practical resource for researchers, enabling a deeper understanding of its behavior in various experimental settings.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its interactions and reactivity. Herein, we detail the fundamental molecular and structural properties of this compound.

Chemical Structure and Molecular Formula

The structure of this compound, with the molecular formula C₉H₁₃NO₂, features a central pyrrole ring substituted with two methyl groups at the 3 and 4 positions, and an ethyl carboxylate group at the 2 position.[2][3]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₃NO₂[2][3]
Molecular Weight 167.21 g/mol [2]
Appearance Solid[3]
Melting Point 105-108 °C[4]
Boiling Point 340 °C at 10 Torr (Predicted)[4]
Density 1.080 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 119.7 ± 25.9 °C (Predicted)[4]
CAS Number 938-75-0[2]
Crystal Structure and Molecular Geometry

X-ray crystallography has revealed that the non-hydrogen atoms of this compound are nearly coplanar.[5] In the solid state, molecules are linked by weak intermolecular N—H···O hydrogen bonds, forming zigzag chains. These chains are further organized into a three-dimensional network through C—H···O hydrogen bonds and C—H···π interactions.[5]

Crystal System: Monoclinic[5] Space Group: P2₁/c[5]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-H proton, the pyrrole ring proton, the ethyl group protons (a quartet and a triplet), and the two methyl group protons (singlets). The chemical shift of the N-H proton can be broad and its position variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group will appear at the lowest field (highest ppm value).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • C-H stretch: Peaks just below 3000 cm⁻¹ for the sp³ hybridized carbons of the methyl and ethyl groups.

  • C=O stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ characteristic of an α,β-unsaturated ester.

  • C=C and C-N stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyrrole ring vibrations.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (167.21). Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ester group.[6]

Experimental Protocols for Physicochemical Property Determination

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and provide a basis for obtaining reliable data.

Melting Point Determination

Principle: The melting point is a key indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid.

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

Protocol:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

melting_point cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Sample Pack Pack Capillary Tube Powder->Pack Place Place in Apparatus Pack->Place Heat_Fast Rapid Heating Place->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Record_Start Record T_start Heat_Slow->Record_Start Record_End Record T_end Record_Start->Record_End

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can form.

Apparatus: Test tubes, vortex mixer, graduated cylinders.

Protocol:

  • Add approximately 10 mg of the solid sample to a test tube.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, acetone, chloroform, hexane) to the test tube.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is classified as "soluble."

  • If some solid remains, the compound is "partially soluble."

  • If the solid appears unchanged, it is "insoluble."

  • Repeat for each solvent.

Based on the structure, this compound is expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and chloroform.[7]

Spectroscopic Analysis Protocols

nmr_prep cluster_prep NMR Sample Preparation cluster_analysis NMR Analysis Weigh Weigh 5-10 mg of Sample Dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire Spectrum Filter->Acquire Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectrum (Chemical Shifts, Integration, Coupling) Process->Analyze

Caption: Workflow for NMR Sample Preparation and Analysis.

ftir_prep cluster_prep FT-IR KBr Pellet Preparation cluster_analysis FT-IR Analysis Grind_Sample Grind 1-2 mg of Sample Mix Mix with ~100 mg of Dry KBr Grind_Sample->Mix Press Press into a Transparent Pellet Mix->Press Place_Pellet Place Pellet in Spectrometer Press->Place_Pellet Acquire_Spectrum Acquire Spectrum Place_Pellet->Acquire_Spectrum Analyze_Spectrum Analyze Absorption Bands Acquire_Spectrum->Analyze_Spectrum

Caption: Workflow for FT-IR Sample Preparation and Analysis (KBr Pellet Method).

Relevance in Drug Discovery and Development

Substituted pyrroles are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The physicochemical properties of this compound are directly relevant to its potential use in drug discovery.

  • Solubility: Influences formulation, bioavailability, and the choice of solvents for synthesis and purification.

  • Melting Point: Affects handling, storage, and purification methods such as recrystallization.

  • pKa: The acidity of the N-H proton and the basicity of the pyrrole ring and ester group will determine the ionization state of the molecule at physiological pH, which is crucial for drug-receptor interactions and membrane permeability.

  • Spectroscopic Profile: Essential for quality control, reaction monitoring, and structural confirmation of derivatives.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. By understanding these fundamental characteristics and the experimental methods for their determination, researchers can more effectively utilize this versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing chemical and pharmaceutical research. This compound is a key substituted pyrrole, serving as a vital building block in the synthesis of porphyrins and other complex macrocycles with significant therapeutic potential[1][2]. Its role in the development of novel drugs underscores the importance of its unambiguous characterization[3].

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. As a senior application scientist, the following sections synthesize theoretical principles with practical, field-proven insights to ensure a self-validating approach to structural confirmation.

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound is a disubstituted pyrrole with an ethyl ester group at the C2 position and two methyl groups at the C3 and C4 positions. The pyrrole core is a five-membered aromatic heterocycle that is a common motif in a wide range of bioactive molecules[4][5]. The planarity of the molecule has been confirmed by X-ray crystallography, which provides a solid structural foundation for interpreting spectroscopic data[6].

Key Molecular Information:

Identifier Value
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol [1][7]

| CAS Number | 938-75-0[1][7] |

fragmentation_pathway M [C₉H₁₃NO₂]⁺˙ m/z = 167 (Molecular Ion) F1 [M - C₂H₅O]⁺ m/z = 122 M->F1 - •OC₂H₅ F2 [M - C₂H₄]⁺˙ m/z = 139 M->F2 - C₂H₄ (McLafferty) F3 [M - CH₃]⁺ m/z = 152 M->F3 - •CH₃

References

Crystal structure of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[2] Pyrrole derivatives exhibit a vast spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Prominent drugs such as Atorvastatin (a leading cholesterol-lowering medication) and Sunitinib (a kinase inhibitor for cancer therapy) feature the pyrrole core, underscoring its therapeutic importance.[1][3]

This compound is a key building block in the synthesis of more complex molecules, particularly porphyrins and related macrocycles.[5] A precise understanding of its three-dimensional structure is paramount for rational drug design, enabling researchers to predict its interactions with biological targets and to design novel derivatives with enhanced potency and selectivity. This guide provides a comprehensive analysis of its synthesis, single-crystal X-ray diffraction analysis, and the detailed features of its crystal structure.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

The successful determination of a crystal structure begins with the synthesis of the pure compound followed by the growth of a high-quality single crystal. This section details the established protocols for both processes.

Protocol 1: Synthesis of this compound

The synthesis of the title compound is reliably achieved through a well-documented reductive cyclization reaction. The following protocol is adapted from the procedure reported by Helms et al. (1992).[6]

Experimental Protocol:

  • Initial Setup: Place 114 ml of acetic acid in a 1-liter round-bottom flask and heat the solution to 85 °C.

  • Sequential Addition of Reagents: Add the following reagents in order:

    • 31.09 g of sodium acetate.

    • 27.54 g of sodium 2-methyl-3-oxo-1-butene-1-oxide.

    • 37.20 g of diethyl 2-(hydroxyimino)malonate.

    • A solution of 47 ml of acetic acid in 19.6 ml of H₂O.

  • Reductive Cyclization: Increase the reaction temperature to 95 °C. Over a period of 45 minutes, carefully add 43.26 g of zinc dust in portions, ensuring the temperature is maintained between 95 and 110 °C.

  • Workup and Purification: Upon completion of the reaction, the crude product is isolated and purified using standard techniques such as recrystallization or column chromatography to yield the title compound.

Causality: The use of zinc dust in acetic acid provides the necessary reducing environment to facilitate the Knorr-type pyrrole synthesis, where the α-amino ketone (formed in situ) condenses with the β-ketoester to form the pyrrole ring.

Protocol 2: Single Crystal Growth via Slow Evaporation

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[7] The slow evaporation method is a robust technique for growing high-quality crystals of small organic molecules.[8][9]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. A solvent in which the compound is too soluble will yield small crystals, while one in which it is poorly soluble will result in precipitation rather than crystal growth.[9] A mixture of solvents, such as dichloromethane/hexane or ethyl acetate/hexane, is often effective.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.[9]

  • Slow Evaporation: Cover the vial with a cap that is not airtight, or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days.

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed. Mechanical disturbances can disrupt crystal growth.[9]

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested for analysis.[7]

G cluster_synthesis Synthesis cluster_crystal Crystal Growth S1 Dissolve Reagents in Acetic Acid S2 Heat to 95°C S1->S2 S3 Add Zn Dust (Reduction) S2->S3 S4 Purify Product S3->S4 C1 Prepare Saturated Solution S4->C1 Pure Compound C2 Filter Solution C1->C2 C3 Slow Evaporation C2->C3 C4 Harvest Crystal C3->C4 G X1 Mount Crystal on Diffractometer X2 Irradiate with X-ray Beam X1->X2 X3 Collect Diffraction Data X2->X3 X4 Solve Structure (e.g., SHELXS) X3->X4 X5 Refine Structure (e.g., SHELXL) X4->X5 X6 Final Structural Model X5->X6 G cluster_packing Crystal Packing M1 Molecule A M2 Molecule B M1->M2 N-H···O Bond M3 Molecule C M2->M3 N-H···O Bond Chain Zigzag Chain (along b-axis) Network 3D Network Chain->Network Linked by C-H···O and C-H···π Interactions

References

The Architectural Versatility of Pyrrole-2-Carboxylates: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound physiological effects.[1][2] Among its varied derivatives, substituted pyrrole-2-carboxylates have emerged as a particularly versatile class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds, offering field-proven insights for researchers engaged in drug discovery and development.

The Synthetic Landscape: Crafting the Pyrrole-2-Carboxylate Core

The biological potential of any scaffold is intrinsically linked to the accessibility of its derivatives. The synthesis of substituted pyrrole-2-carboxylates can be achieved through several established methods, with the Paal-Knorr synthesis being one of the most prominent.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2] Modified Paal-Knorr reactions, utilizing catalysts such as iodine or montmorillonite KSF clay, have been developed to improve yields and expand the substrate scope.[3]

Another key synthetic route involves the reaction of ethyl N,N-dibenzylglycinate with β-ketoacetals.[4] Furthermore, multicomponent reactions offer an efficient approach to constructing polysubstituted pyrrole-2-carboxylates in a single step.[5] The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrrole ring, which in turn critically influences the compound's biological activity.

Representative Synthetic Protocol: Modified Paal-Knorr Synthesis[3]

This protocol outlines a general procedure for the iodine-catalyzed synthesis of a substituted pyrrole.

Materials:

  • 1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

  • Primary amine (e.g., aniline)

  • Iodine (catalyst)

  • Solvent (if necessary, though some reactions proceed neatly)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution or suspension of the 1,4-dicarbonyl compound (1.2 mmol) and the primary amine (1 mmol) in a suitable solvent (or neat if one of the reactants is a liquid), add a catalytic amount of iodine (0.1 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure substituted pyrrole.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted pyrrole-2-carboxylates have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria.[6][7][8] The incorporation of various substituents on the pyrrole ring allows for the fine-tuning of their antimicrobial spectrum and potency.

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial efficacy of these compounds often stems from their ability to inhibit crucial bacterial enzymes. A notable target is the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[6] Pyrrolyl benzamide derivatives have been shown to act as InhA inhibitors, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against M. tuberculosis H37Rv.[6]

Another mechanism involves the inhibition of mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall.[9] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyrrole ring and the carboxamide moiety are crucial for potent anti-TB activity.[9]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of representative substituted pyrrole-2-carboxylate derivatives against various microbial strains.

Compound IDTarget OrganismMIC (µg/mL)Reference
ENBHEDPCMycobacterium tuberculosis H37Rv0.7[6]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis H37Rv3.125[6]
Carboxamide 4iKlebsiella pneumoniae1.02[8]
Carboxamide 4iEscherichia coli1.56[8]
Carboxamide 4iPseudomonas aeruginosa3.56[8]

Anticancer Activity: Targeting Key Signaling Pathways

The pyrrole scaffold is a prominent feature in a number of compounds with potent anticancer properties.[10][11][12] Substituted pyrrole-2-carboxylates exert their cytotoxic effects through diverse mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[10][13]

Mechanism of Action: Kinase Inhibition and Microtubule Disruption

A primary mechanism of anticancer activity for many pyrrole derivatives is the inhibition of protein kinases, which are pivotal for cell signaling, proliferation, and survival.[10] Notably, these compounds have been developed as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key players in tumor growth and angiogenesis.[10][14] By binding to the ATP-binding site of these kinases, pyrrole derivatives block downstream signaling cascades, leading to reduced cell proliferation and the induction of apoptosis.[10]

anticancer_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Proliferation Proliferation EGFR->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Pyrrole-2-carboxylate Pyrrole-2-carboxylate Pyrrole-2-carboxylate->EGFR Inhibition Pyrrole-2-carboxylate->VEGFR Inhibition Tumor Growth Tumor Growth Proliferation->Tumor Growth Angiogenesis->Tumor Growth

Caption: Inhibition of EGFR/VEGFR signaling by pyrrole-2-carboxylates.

Furthermore, certain ethyl-2-amino-pyrrole-3-carboxylates have been identified as novel anticancer agents that inhibit tubulin polymerization.[13] This disruption of microtubule dynamics leads to a robust G2/M cell-cycle arrest and ultimately induces apoptotic cell death.[13]

In Vitro Cytotoxicity Data

The following table presents the in vitro cytotoxic activity of selected pyrrole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Fused Pyrrole Compound IaHepG-2Liver7.8[1]
Fused Pyrrole Compound IeMCF-7Breast9.3[1]
Pyrrolo[2,3- d]pyrimidine Derivative 4dLoVoColonNot Specified[1]
EAPC-20SK-LMS-1LeiomyosarcomaNot Specified[13]
EAPC-24RDRhabdomyosarcomaNot Specified[13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrrole derivatives have also been investigated for their anti-inflammatory properties, often by targeting cyclooxygenase (COX) enzymes.[15][16] The structural features of these compounds can be modified to achieve selective inhibition of COX-1 or COX-2, which is crucial for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs).[15]

Mechanism of Action: COX Inhibition and Membrane Stabilization

The anti-inflammatory effects of pyrrole-2-carboxylic acids are linked to their ability to inhibit the activity of trypsin, a proteolytic enzyme involved in the inflammatory response.[17] Additionally, these compounds exhibit membrane-stabilizing properties by protecting against heat-induced hemolysis of erythrocytes.[17] This stabilization of cellular membranes can prevent the release of pro-inflammatory substances at sites of tissue injury.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay[1]

This in vivo assay is a standard method to evaluate the anti-inflammatory potential of new chemical entities.

Animals:

  • Wistar rats

Procedure:

  • Acclimatize the rats to laboratory conditions before the experiment.

  • Administer the test compound or vehicle to the animals.

  • After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

  • Measure the paw volume at regular intervals using a plethysmometer.

  • Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Antiviral Activity: A Promising Frontier

The pyrrole scaffold has also been explored for the development of antiviral agents, with activity reported against various DNA and RNA viruses, including the human immunodeficiency virus (HIV).[18][19]

Mechanism of Action in HIV Inhibition

Pyrrole-based compounds can target different stages of the HIV-1 replication cycle.[18] Some derivatives act as entry inhibitors by targeting the viral envelope glycoproteins, while others function as dual inhibitors of HIV-1 reverse transcriptase (RT) and integrase (IN).[18] The versatility of the pyrrole scaffold allows for the design of molecules that can interact with multiple viral targets, offering a potential strategy to combat drug resistance.[18]

antiviral_workflow Start: HIV Infection Start: HIV Infection Viral Entry Viral Entry Start: HIV Infection->Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Viral Replication Viral Replication Integration->Viral Replication Pyrrole-2-carboxylate Pyrrole-2-carboxylate Pyrrole-2-carboxylate->Viral Entry Inhibition Pyrrole-2-carboxylate->Reverse Transcription Inhibition Pyrrole-2-carboxylate->Integration Inhibition

Caption: Multi-target inhibition of HIV replication by pyrrole-2-carboxylates.

Conclusion

Substituted pyrrole-2-carboxylates represent a highly promising and versatile class of heterocyclic compounds with a wide array of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship studies. The demonstrated efficacy of these compounds as antimicrobial, anticancer, anti-inflammatory, and antiviral agents underscores their significant potential in the development of novel therapeutics. Further research into the optimization of their pharmacological profiles and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the clinical translation of these remarkable molecules.

References

An In-depth Technical Guide to the Solubility of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pyrrole-Based Drug Development

Pyrrole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their versatile scaffold is found in a wide array of drugs, from anti-inflammatory agents to anticancer therapies.[2][3] Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a key building block in the synthesis of porphyrins and other complex heterocyclic systems, is of significant interest to researchers in drug discovery and development.[4] The successful progression of any new chemical entity from laboratory synthesis to a viable pharmaceutical product is fundamentally dependent on its physicochemical properties, with solubility being paramount.

Understanding the solubility of this compound in various organic solvents is not merely an academic exercise. It is a critical factor that dictates the feasibility of its synthesis, the efficiency of its purification, and the viability of its formulation into a drug delivery system. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in its molecular structure and the principles of solvent-solute interactions. Furthermore, we present a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate the robust data needed for their development pipelines.

Physicochemical Properties and Their Influence on Solubility

To predict the solubility of this compound, we must first dissect its molecular structure and inherent physicochemical characteristics.

Molecular Structure:

  • Formula: C₉H₁₃NO₂[4][5]

  • Molecular Weight: 167.21 g/mol [4]

  • Physical Form: Solid at room temperature[5][6]

The molecule possesses several key features that govern its interaction with solvents:

  • Aromatic Pyrrole Ring: The heterocyclic pyrrole core is relatively non-polar.

  • Ester Functional Group (-COOEt): The ethyl ester group introduces polarity and the capacity for hydrogen bond acceptance at its two oxygen atoms.

  • N-H Group: The secondary amine within the pyrrole ring acts as a hydrogen bond donor.[4][7]

  • Methyl Groups (-CH₃): The two methyl groups are non-polar and contribute to the overall lipophilicity of the molecule.

The interplay of these features results in a molecule of intermediate polarity. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites suggests the potential for favorable interactions with polar, protic solvents.[4][7] Conversely, the non-polar hydrocarbon portions (ethyl and methyl groups, and the pyrrole ring itself) will favor interactions with non-polar solvents.

Predicted Solubility Profile

The following table provides a predicted qualitative and semi-quantitative solubility profile across a range of common organic solvents, categorized by their polarity.

Solvent Solvent Class Relative Polarity Predicted Solubility Rationale for Prediction
HexaneNon-polar, Aprotic0.009Sparingly SolubleThe non-polar nature of hexane will have some affinity for the alkyl groups and the pyrrole ring, but the polar ester and N-H groups will limit solubility.
TolueneNon-polar, Aprotic0.099SolubleThe aromatic nature of toluene will interact favorably with the pyrrole ring, and its slight polarity can accommodate the ester group better than hexane.
Dichloromethane (DCM)Polar, Aprotic0.309Very SolubleDCM's polarity is well-suited to interact with the polar ester group, while also being an effective solvent for the non-polar portions of the molecule. Evidence from synthesis literature shows its use as a solvent for this compound.[11]
ChloroformPolar, Aprotic0.259Very SolubleSimilar to DCM, chloroform is a good solvent for moderately polar compounds. Some related pyrrole derivatives show slight solubility.
Ethyl AcetatePolar, Aprotic0.228Very SolubleAs an ester itself, ethyl acetate has similar polarity and can engage in dipole-dipole interactions. It is also used as an eluent in the purification of this compound, indicating good solubility.[11]
AcetonePolar, Aprotic0.355SolubleAcetone's polarity and ability to act as a hydrogen bond acceptor make it a likely good solvent.
Tetrahydrofuran (THF)Polar, Aprotic0.207SolubleTHF is a versatile solvent for a wide range of organic compounds and should effectively dissolve this molecule.
AcetonitrilePolar, Aprotic0.460Moderately SolubleThe high polarity of acetonitrile might be less favorable for the non-polar parts of the molecule compared to moderately polar solvents.
IsopropanolPolar, Protic0.546Moderately SolubleAs a protic solvent, isopropanol can hydrogen bond with the N-H and ester groups. However, its polarity might be slightly too high for optimal dissolution of the entire molecule.
EthanolPolar, Protic0.654Moderately SolubleSimilar to isopropanol, ethanol can form hydrogen bonds. Pyrrole itself is quite soluble in ethanol.[12]
MethanolPolar, Protic0.762Sparingly SolubleThe high polarity of methanol may not be ideal for the non-polar regions of the molecule. Some related pyrrole derivatives show slight solubility.
WaterPolar, Protic1.000InsolubleThe significant non-polar character from the pyrrole ring and alkyl substituents will make it immiscible with water. Small esters have some water solubility, but this decreases with increasing carbon chain length.[9][10]
Dimethyl Sulfoxide (DMSO)Polar, Aprotic0.444Very SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. Related pyrrole esters are known to be soluble in DMSO.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Protocol: Isothermal Equilibrium Solubility Determination

This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solid.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification by HPLC:

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples and the calibration standards into the HPLC system.

    • Analyze the chromatograms to determine the peak area corresponding to this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of the diluted saturated solution.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizing the Solubility Prediction and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the logical framework for solubility prediction and the practical steps of the experimental protocol.

Caption: Logic for predicting solubility based on molecular features.

Experimental_Workflow A 1. Prepare Calibration Standards F 6. HPLC Analysis A->F B 2. Create Saturated Solution (Excess Solid + Solvent) C 3. Equilibrate at Constant Temp (e.g., 24-48h) B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Dilute Sample D->E E->F G 7. Quantify using Calibration Curve F->G H 8. Calculate Solubility G->H

Caption: Workflow for experimental solubility determination.

Conclusion

While a definitive, published dataset on the solubility of this compound in a wide range of organic solvents is currently elusive, a strong predictive understanding can be established based on its molecular structure and the fundamental principles of chemical interactions. This guide has provided a scientifically reasoned prediction of its solubility profile, highlighting its likely high solubility in moderately polar aprotic solvents such as dichloromethane, chloroform, and ethyl acetate, and lower solubility in highly polar or non-polar extremes.

For researchers and drug development professionals, the provided experimental protocol offers a robust and reliable pathway to generating the precise, quantitative data essential for informed decision-making in synthesis, purification, and formulation. By combining theoretical prediction with rigorous experimental validation, the challenges associated with the solubility of this important pyrrole derivative can be effectively navigated, accelerating its potential journey from a promising molecule to a therapeutic reality.

References

A Technical Guide to Quantum Chemical Calculations for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: A Drug Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry.[1] Aimed at researchers, computational chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind methodological choices, offering a self-validating protocol grounded in established theory. We will explore the application of Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and intermolecular interaction potential of this molecule, thereby providing critical insights for rational drug design.

Introduction: The Significance of Pyrrole Scaffolds and Computational Scrutiny

This compound (C₉H₁₃NO₂) is a substituted pyrrole that serves as a fundamental precursor in the synthesis of more complex macrocycles, such as porphyrins and their analogues, which are pivotal in various biological processes and therapeutic applications.[1] Understanding the intrinsic electronic and structural properties of this foundational unit is paramount for predicting the behavior of the larger, more complex molecules derived from it.

Quantum chemical calculations provide a powerful, non-experimental lens to probe the molecular world.[2] For a molecule like this compound, these in-silico methods allow us to:

  • Determine its most stable three-dimensional conformation.

  • Map its electron density to identify reactive sites.

  • Quantify its electronic properties, such as its ability to donate or accept electrons.

  • Predict its spectral characteristics.

These insights are invaluable in drug development, enabling the rational design of derivatives with tailored affinities for biological targets and optimized pharmacokinetic profiles.

Theoretical Framework: Selecting the Right Tools for the Task

The accuracy of any quantum chemical study hinges on the appropriate selection of theoretical methods and basis sets. For a medium-sized organic molecule, a balance between computational cost and accuracy is essential.[3]

Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry for systems of this scale.[2][4] Unlike more computationally demanding wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[2][3] This approach provides a robust compromise, delivering high accuracy for molecular geometries, energies, and electronic properties.

A popular and well-validated functional for organic molecules is B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often yields results that are in excellent agreement with experimental data.

The Hartree-Fock (HF) Method

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[5][6][7] It treats electron-electron repulsion in an average way, neglecting electron correlation.[7][8] While less accurate than DFT for many properties, HF calculations are computationally faster and serve as an essential starting point for more advanced, correlation-corrected methods.[6][8]

Basis Sets: The Language of Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. A commonly used and efficient basis set for organic molecules is the Pople-style 6-31G(d) .

  • 6-31G : Describes the core electrons with a single function and the valence electrons with two functions (a split-valence basis set), allowing for more flexibility in describing bonding.

  • (d) : Adds polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the anisotropic nature of chemical bonds.

Simulating Reality: The Role of Solvent Models

Biological and chemical processes rarely occur in a vacuum. Solvent effects can significantly influence molecular conformation and reactivity.[9][10] Explicitly modeling individual solvent molecules is computationally prohibitive for routine calculations.[11][12] An effective alternative is the use of an implicit solvent model , such as the Polarizable Continuum Model (PCM) .[9][11] PCM treats the solvent as a continuous medium with a defined dielectric constant, creating a reaction field that interacts with the solute's electron density.[9] This approach captures the bulk electrostatic effects of the solvent efficiently.

Experimental Protocol: A Validated Computational Workflow

This section provides a step-by-step methodology for performing a comprehensive quantum chemical analysis of this compound using the Gaussian software package, a widely recognized standard in the field.[13][14][15]

Step 1: Molecule Construction and Pre-optimization
  • Obtain Initial Structure : Draw the 2D structure of this compound in a molecule editor like Avogadro or ChemDraw.

  • Generate 3D Coordinates : Convert the 2D drawing to a 3D structure.

  • Initial Cleanup : Perform a preliminary geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) within the editor. This provides a reasonable starting geometry for the more demanding quantum chemical calculations.

  • Save Coordinates : Save the structure as a .xyz or .mol file.

Step 2: Gaussian Input File Preparation

Create a text file (e.g., pyrrole_opt.com) containing the following instructions. This input file requests a geometry optimization followed by a frequency calculation at the B3LYP/6-31G(d) level of theory, incorporating the PCM solvent model for water.

(Note: The provided coordinates are illustrative and will be optimized by the calculation.)

Step 3: Execution and Verification
  • Run the Calculation : Submit the input file to Gaussian.

  • Check for Convergence : Upon completion, open the output log file (e.g., pyrrole_opt.log) and search for "Normal termination". This indicates the calculation finished successfully.

  • Verify Minimum Energy Structure : The Freq keyword is critical. Search for "Frequencies" in the output. A true minimum energy structure will have zero imaginary frequencies . If negative frequencies are present, it indicates a saddle point (transition state), and the structure needs to be re-optimized.

Analysis and Interpretation of Results

The output file is a rich source of data. The following analyses provide chemically meaningful and actionable insights.

Optimized Molecular Geometry

The final optimized Cartesian coordinates represent the molecule's most stable 3D structure under the specified conditions. Analysis of key bond lengths, bond angles, and dihedral angles can reveal conformational preferences and potential steric interactions that are crucial for understanding how the molecule might fit into a protein's active site.

ParameterValue (Å or °)
C2-C3 Bond LengthValue from output
C3-C4 Bond LengthValue from output
C4-C5 Bond LengthValue from output
C2-N1-C5 AngleValue from output

(Note: Values to be filled in from the calculation output.)

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals.[16] Their energies and spatial distributions are fundamental indicators of chemical reactivity.

  • HOMO : Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO : Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of molecular stability and electronic excitability.[16][17] A smaller gap suggests the molecule is more reactive and can be more easily excited by light (correlating to UV-Vis absorption).[17][18]

OrbitalEnergy (eV)
HOMOValue from output
LUMOValue from output
HOMO-LUMO Gap ΔE = E_LUMO - E_HOMO

(Note: Values to be filled in from the calculation output.)

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[19][20] It is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are the bedrock of drug-receptor binding.[20][21]

  • Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich areas), which are attractive to positive charges (electrophiles). These often correspond to lone pairs on heteroatoms like oxygen and nitrogen.[22]

  • Blue Regions : Indicate positive electrostatic potential (electron-poor areas), which are attractive to negative charges (nucleophiles). These are typically found around hydrogen atoms bonded to electronegative atoms (e.g., the N-H proton).[22]

For this compound, the MEP map would likely show a strong negative potential around the carbonyl oxygen of the ester group, identifying it as a primary hydrogen bond acceptor site. The N-H proton would exhibit a positive potential, marking it as a hydrogen bond donor site.

Natural Bond Orbital (NBO) Analysis

NBO analysis translates the complex, delocalized molecular orbitals into a chemically intuitive picture of localized bonds, lone pairs, and atomic charges.[23][24] This method provides a quantitative description of the Lewis structure and reveals the underlying electronic interactions that confer stability.

To perform this analysis, add Pop=NBO to the Gaussian input file. Key outputs include:

  • Natural Atomic Charges : Provides a more chemically realistic picture of charge distribution than other methods like Mulliken population analysis.

  • Second-Order Perturbation Theory Analysis : This is the most powerful feature of NBO. It quantifies the stabilization energy (E(2)) associated with "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. For example, it can quantify the delocalization of a lone pair on the pyrrole nitrogen into an adjacent anti-bonding C-C orbital (a π-conjugation effect), providing a direct measure of aromaticity and electron delocalization.

Visualization of Workflows and Relationships

Clear diagrams are essential for communicating complex computational workflows and the interplay between different analyses.

G mol_build Molecule Building (Avogadro/ChemDraw) pre_opt MMFF94 Pre-optimization mol_build->pre_opt input Gaussian Input File (B3LYP/6-31G(d), PCM) pre_opt->input run_calc Run Gaussian Calculation input->run_calc verify Verify Convergence & Check Frequencies run_calc->verify geom Optimized Geometry (Bond Lengths/Angles) verify->geom homo_lumo Frontier Orbitals (HOMO/LUMO Gap, Reactivity) verify->homo_lumo mep MEP Analysis (Interaction Sites) verify->mep nbo NBO Analysis (Charges, Delocalization) verify->nbo

Caption: Computational workflow for the quantum chemical analysis of this compound.

G OptimizedGeometry Optimized Geometry HOMO_LUMO HOMO-LUMO Analysis OptimizedGeometry->HOMO_LUMO MEP MEP Analysis OptimizedGeometry->MEP NBO NBO Analysis OptimizedGeometry->NBO ElectronicProperties Electronic Properties Reactivity Reactivity Prediction Interactions Intermolecular Interactions HOMO_LUMO->ElectronicProperties HOMO_LUMO->Reactivity MEP->Reactivity MEP->Interactions NBO->ElectronicProperties NBO->Interactions

Caption: Interrelationship between calculated properties and their chemical interpretation.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory in conjunction with appropriate basis sets and solvent models, researchers can extract a wealth of information regarding the molecule's geometry, electronic structure, and reactivity. The insights gained from analyzing the frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provide a rational basis for understanding structure-activity relationships and guiding the design of novel therapeutic agents derived from this important pyrrole scaffold.

References

Unlocking the Therapeutic Potential of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various molecular interactions have established it as a "privileged scaffold" in medicinal chemistry.[2][3] From the core of heme and chlorophyll to the framework of blockbuster drugs, the pyrrole nucleus is a versatile starting point for the development of novel therapeutics.[4] This guide focuses on a specific, yet highly promising, class of pyrrole derivatives: those originating from Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. We will explore the potential therapeutic targets of these derivatives and provide a technical framework for their investigation and development.

This document will delve into three primary therapeutic avenues for derivatives of this compound: oncology, with a focus on kinase inhibition; infectious diseases, specifically targeting mycobacterial enzymes; and inflammatory disorders, by exploring the inhibition of key enzymes in the inflammatory cascade. For each area, we will present the scientific rationale, propose synthetic strategies for derivatization, and provide detailed experimental protocols for biological evaluation.

Part 1: Anticancer Applications - Targeting the Kinome

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Several successful kinase inhibitors, such as Sunitinib, feature a pyrrole core, demonstrating the scaffold's suitability for binding to the ATP-binding pocket of these enzymes.[5][6] Derivatives of this compound offer a unique opportunity to explore this target class.

Scientific Rationale

The 3,4-dimethyl substitution pattern on the pyrrole ring can provide a rigid and sterically defined core for presentation of pharmacophoric elements. The ethyl carboxylate at the 2-position and the hydrogen at the 1-position (N-H) serve as key handles for synthetic modification, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. By analogy with known pyrrole-based kinase inhibitors, we hypothesize that derivatives of this scaffold can be designed to target key oncogenic kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5]

Proposed Synthetic Derivatization Strategy

The primary points of diversification for the this compound core will be the N1-position of the pyrrole ring and the C2-carboxylate.

  • N1-Alkylation/Arylation: The pyrrole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated with a variety of electrophiles (e.g., alkyl halides, aryl halides via Buchwald-Hartwig amination). This allows for the introduction of side chains that can interact with the solvent-exposed region of the kinase ATP-binding site.

  • Amide Formation at C2: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt). This modification is crucial for establishing key hydrogen bond interactions within the hinge region of the kinase.

G cluster_synthesis Synthetic Derivatization Start This compound N1_Alkylation N1-Alkylation/Arylation C2_Hydrolysis C2-Ester Hydrolysis C2_Amidation C2-Amide Coupling Final_Compounds Diverse Library of Kinase Inhibitor Candidates

Caption: Synthetic workflow for generating a library of kinase inhibitor candidates.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of synthesized this compound derivatives against a panel of cancer-related kinases (e.g., VEGFR2, PDGFRβ).

Materials:

  • Synthesized pyrrole derivatives

  • Recombinant human kinases (e.g., VEGFR2, PDGFRβ)

  • ATP

  • Kinase-specific substrate peptide

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and test compound in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Derivative Modification VEGFR2 IC50 (nM) PDGFRβ IC50 (nM)
Parent This compound>10,000>10,000
1a N1-benzyl, C2-amide with piperazine500750
1b N1-(4-fluorophenyl), C2-amide with morpholine250400
1c N1-methyl, C2-amide with N,N-dimethylethylenediamine150200

Part 2: Antimicrobial Applications - Targeting Mycobacterial Membrane Protein Large 3 (MmpL3)

The emergence of drug-resistant tuberculosis necessitates the discovery of novel antibacterial agents with new mechanisms of action.[7] The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new anti-tubercular drugs.[7] Pyrrole-2-carboxamide derivatives have shown promise as MmpL3 inhibitors.[7]

Scientific Rationale

The lipophilic nature of the 3,4-dimethylpyrrole core can facilitate penetration of the complex mycobacterial cell wall. The C2-carboxamide moiety is crucial for establishing specific interactions within the MmpL3 binding pocket. By systematically modifying the substituents on the pyrrole ring and the amide functionality, it is possible to optimize the antimycobacterial activity and drug-like properties of these compounds.

Proposed Synthetic Derivatization Strategy

Building on the core scaffold, derivatization will focus on modifying the C2-amide and introducing substituents at the C5 position.

  • C2-Amide Variation: As with the kinase inhibitors, a diverse range of amines will be used to generate a library of C2-amides.

  • C5-Functionalization: The C5 position can be functionalized via electrophilic aromatic substitution reactions, such as Vilsmeier-Haack formylation followed by further elaboration of the aldehyde. This allows for the introduction of additional groups to probe for further interactions with the MmpL3 target.

G cluster_workflow MmpL3 Inhibitor Discovery Workflow Synthesis Synthesis of Pyrrole-2-carboxamide Library Primary_Screening Primary Screening (M. tuberculosis H37Rv MIC) MmpL3_Assay MmpL3 Target Engagement Assay ADME_Tox In Vitro ADME/Tox Profiling Lead_Optimization Lead Optimization

Caption: Workflow for the discovery and optimization of MmpL3 inhibitors.

Experimental Protocol: Mycobacterial Growth Inhibition Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against Mycobacterium tuberculosis.

Materials:

  • Synthesized pyrrole derivatives

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Resazurin dye

  • Plate reader for absorbance or fluorescence measurement

Procedure:

  • Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • Add resazurin dye to each well and incubate for a further 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink.

Derivative Modification MIC (µg/mL)
Parent This compound>128
2a C2-amide with adamantylamine16
2b C2-amide with 4-chlorobenzylamine8
2c C5-formyl, C2-amide with adamantylamine4

Part 3: Anti-inflammatory Applications - Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key contributor to a wide range of diseases, and cyclooxygenase (COX) enzymes are central mediators of the inflammatory response.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes are among the most widely used therapeutics. Pyrrole-containing compounds have been identified as potent COX inhibitors.[9]

Scientific Rationale

The planar nature of the pyrrole ring can mimic the arachidonic acid substrate of COX enzymes. The 3,4-dimethyl groups can provide favorable van der Waals interactions within the hydrophobic channel of the COX active site. The C2-carboxylate can be modified to interact with the polar residues at the entrance of the active site. By creating derivatives with appropriate steric and electronic properties, it is possible to achieve potent and selective inhibition of COX-1 and/or COX-2.

Proposed Synthetic Derivatization Strategy

The focus for developing COX inhibitors will be on modifications at the C2-carboxylate and the N1-position.

  • C2-Carboxylate Bioisosteres: In addition to amides, the ethyl ester can be converted to other carboxylic acid bioisosteres, such as tetrazoles or hydroxamic acids, which are known to interact favorably with the active site of metalloenzymes.

  • N1-Aryl Substitution: Introduction of substituted aryl groups at the N1-position can lead to interactions with the secondary pocket of the COX-2 active site, potentially conferring selectivity over COX-1.

G cluster_pathway COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Prostaglandins Prostaglandins Inflammation Inflammation Pyrrole_Derivative Pyrrole Derivative

Caption: Mechanism of action for pyrrole-based COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of the synthesized derivatives against COX-1 and COX-2.

Materials:

  • Synthesized pyrrole derivatives

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid

  • COX assay buffer (e.g., Tris-HCl, EDTA)

  • COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical)

  • 96-well plates

  • Plate reader for absorbance measurement

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme and the test compound in the assay buffer.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and measure the amount of prostaglandin produced using the colorimetric assay kit according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Derivative Modification COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index
Parent This compound>100>100-
3a C2-carboxylic acid, N1-phenyl2555
3b C2-tetrazole, N1-(4-sulfamoylphenyl)150.530
3c C2-hydroxamic acid, N1-phenyl1025

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. This guide has outlined three potential therapeutic avenues – oncology, infectious diseases, and inflammation – and has provided a technical framework for the synthesis and evaluation of derivatives targeting key proteins in these disease areas. The proposed synthetic strategies offer a clear path to generating diverse chemical matter, and the detailed experimental protocols provide a robust methodology for assessing biological activity.

Future work should focus on expanding the library of derivatives for each therapeutic target, conducting thorough structure-activity relationship (SAR) studies, and optimizing the pharmacokinetic and toxicological properties of the most promising lead compounds. The integration of computational modeling and in vivo efficacy studies will be crucial for advancing these promising pyrrole derivatives towards clinical development.

References

Methodological & Application

Application Note & Protocol: A Modified Knorr Synthesis for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block in the synthesis of porphyrins and other complex pharmaceutical intermediates.[1] We detail a robust and reproducible protocol based on a modified Knorr pyrrole synthesis, which involves the reductive condensation of an α-oximino ester and a β-ketoester equivalent.[2][3] This application note elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines critical safety precautions, and discusses the rationale behind key procedural choices to ensure both high fidelity and experimental safety.

Introduction and Scientific Background

Substituted pyrroles are foundational scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products, including heme and chlorophyll.[4] this compound is a particularly valuable intermediate due to its specific substitution pattern, which makes it an ideal precursor for constructing more complex macrocycles.

The Knorr pyrrole synthesis, first reported by Ludwig Knorr, is a classic and highly effective method for preparing substituted pyrroles.[5] The fundamental transformation involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group (such as a β-ketoester).[2] A critical challenge in this synthesis is the inherent instability of α-amino-ketones, which readily undergo self-condensation.[2] To circumvent this, the modern Knorr synthesis generates the α-amino-ketone in situ. This is typically achieved through the reduction of a more stable precursor, such as an α-oximino-ketone, using a reducing agent like zinc dust in acetic acid.[2][5]

The protocol described herein adapts this strategy, utilizing the zinc-mediated reduction of diethyl 2-(hydroxyimino)malonate to generate the requisite amine, which then reacts with a β-dicarbonyl equivalent to yield the target pyrrole.

Reaction Mechanism and Rationale

The synthesis proceeds via an in situ formation of an α-amino ester followed by condensation and cyclization. The key mechanistic steps are outlined below:

  • Reduction of the Oxime: Zinc dust, in the presence of acetic acid, reduces the oxime group of diethyl 2-(hydroxyimino)malonate to a primary amine. This step is highly exothermic and requires careful temperature control.

  • Condensation: The newly formed α-amino ester, an unstable intermediate, immediately undergoes a condensation reaction with the enolate of sodium 2-methyl-3-oxo-1-butene-1-oxide.

  • Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the enamine attacks the ester carbonyl. Subsequent elimination of a water molecule (dehydration) from the cyclic intermediate leads to the formation of the stable, aromatic pyrrole ring.

Knorr_Pyrrole_Synthesis_Mechanism Start Diethyl 2-(hydroxyimino)malonate + Sodium 2-methyl-3-oxo-1-butene-1-oxide Reduction Step 1: In situ Reduction (Zn / Acetic Acid) Start->Reduction Reactants Amine α-Amino Ester Intermediate (Unstable) Reduction->Amine Forms Condensation Step 2: Condensation Amine->Condensation Reacts with β-ketoester equivalent Intermediate Condensation Product Condensation->Intermediate Cyclization Step 3: Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Ethyl 3,4-dimethyl-1H- pyrrole-2-carboxylate Cyclization->Product Final Product

References

Application Notes & Protocols: Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. This substituted pyrrole is a pivotal intermediate in the synthesis of complex heterocyclic structures, most notably porphyrins and related macrocycles, which are fundamental in fields ranging from materials science to medicine. We will delve into the core reactivity of this building block, provide field-proven, step-by-step protocols for its synthesis and key transformations, and explain the chemical principles that underpin these synthetic strategies.

Introduction: The Strategic Importance of a Substituted Pyrrole

Pyrroles are five-membered aromatic heterocyclic compounds that form the core of many biologically and technologically important molecules, including heme, chlorophyll, and various pharmaceuticals.[1][2] The specific substitution pattern of this compound makes it an exceptionally valuable synthon. The methyl groups at the 3- and 4-positions block unwanted side reactions and direct further functionalization to the desired 5-position, while the ethyl ester at the 2-position serves as a versatile handle for subsequent modifications or as a deactivating group that can be removed later.

Its primary application lies in the construction of porphyrins, where four pyrrole units are linked to form a macrocyclic ring.[3] The defined substitution pattern is critical for creating specific porphyrin architectures with tailored electronic and photophysical properties.[4] Beyond porphyrins, this molecule is a precursor for various ligands, Schiff bases, and novel drug candidates.[5][6]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 938-75-0[3][7]
Molecular Formula C₉H₁₃NO₂[3][7]
Molecular Weight 167.21 g/mol [3]
Appearance Solid[7]
Storage Store at room temperature, protect from light[3]
InChI Key XUIPYRXOVPTMHC-UHFFFAOYSA-N[7]

Foundational Synthesis: The Knorr Pyrrole Synthesis

Before utilizing a building block, it is crucial to understand its synthesis. The most common and reliable method for preparing substituted pyrroles like this compound is the Knorr pyrrole synthesis.[1][8] This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[8] Due to the instability of α-amino-ketones, they are typically generated in situ from an oxime precursor via reduction with zinc dust in acetic acid.[1][8]

Knorr_Synthesis cluster_reactants Reactants cluster_process Process R1 Diethyl 2-(hydroxyimino)malonate P1 In situ reduction of oxime to α-amino-ketone R1->P1 R2 Sodium 2-methyl-3-oxo-l-butene-1-oxide P2 Condensation & Cyclization R2->P2 R3 Zn Dust, Acetic Acid R3->P1 Reducing Agent P1->P2 Intermediate Product This compound P2->Product

Caption: Knorr synthesis workflow for the title compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[5]

Causality: Acetic acid serves as both the solvent and the acid catalyst required for the reaction. Zinc dust is the reducing agent for the in situ formation of the reactive α-amino ketone from the oxime. The reaction is exothermic, and temperature control is critical to prevent side reactions and ensure a good yield.

Materials:

  • Acetic acid

  • Sodium acetate

  • Sodium 2-methyl-3-oxo-l-butene-1-oxide

  • Diethyl 2-(hydroxyimino)malonate

  • Zinc dust (Zn)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (as eluent)

Procedure:

  • In a 1-L round-bottom flask, heat 114 ml of acetic acid to 85 °C.

  • Sequentially add sodium acetate (31.09 g), sodium 2-methyl-3-oxo-l-butene-1-oxide (27.54 g), and diethyl 2-(hydroxyimino)malonate (37.20 g).

  • Add a solution of acetic acid (47 ml) in water (19.6 ml).

  • Increase the reaction temperature to 95 °C.

  • Carefully add zinc dust (43.26 g) portion-wise over 45 minutes, ensuring the temperature is maintained between 95 and 110 °C.

  • After the addition of zinc is complete, stir the mixture at 110 °C for an additional 45 minutes.

  • Pour the hot reaction mixture into 500 ml of ice water to precipitate the product.

  • Filter the resulting solid and wash thoroughly with water.

  • Dissolve the crude solid in dichloromethane. Wash the organic solution with saturated sodium bicarbonate, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate (100:1) eluent system to yield the pure title compound.[5]

Key Application: Vilsmeier-Haack Formylation for Porphyrin Synthesis

The Vilsmeier-Haack reaction is a cornerstone transformation for activating the pyrrole ring.[9][10] It introduces a formyl (-CHO) group at the electron-rich C5 position, which is essential for subsequent condensation reactions to build the porphyrin macrocycle.[11][12] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10][12]

Vilsmeier_Haack Pyrrole Ethyl 3,4-dimethyl-1H- pyrrole-2-carboxylate Intermediate Iminium Salt Intermediate Pyrrole->Intermediate Electrophilic Attack Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Intermediate Product Ethyl 5-formyl-3,4-dimethyl- 1H-pyrrole-2-carboxylate Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (e.g., Na₂CO₃ soln) Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of the pyrrole core.

Protocol 2: Synthesis of Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate

This protocol is based on a well-documented procedure for the formylation of the title compound.[13]

Causality: DMF and POCl₃ react to form the electrophilic chloroiminium salt (Vilsmeier reagent). The electron-rich pyrrole ring attacks this electrophile at the C5 position. The reaction is initially run at a low temperature to control the formation of the reagent and then warmed to drive the electrophilic substitution. An aqueous basic workup is required to hydrolyze the resulting iminium salt to the final aldehyde product.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • This compound

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask under an inert atmosphere, add DMF (1.10 g, 0.015 mol) and cool in an ice-water bath.

  • Add POCl₃ (2.30 g, 0.015 mol) dropwise to the DMF while stirring. Maintain the temperature near 0 °C.

  • Add a solution of this compound (2.51 g, 0.015 mol) in 30 ml of anhydrous DCM.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Carefully add 80 ml of a 10% Na₂CO₃ solution.

  • Heat the mixture to reflux for 30 minutes to ensure complete hydrolysis.

  • Cool the mixture to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 10 ml).

  • Combine the organic layers and dry over anhydrous Na₂CO₃.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (petroleum ether-ethyl acetate, 100:1) to yield the formylated product.[13]

Table 2: Summary of Vilsmeier-Haack Reaction Conditions
ParameterConditionRationale
Reagents POCl₃, DMFForms the active electrophilic Vilsmeier reagent.
Solvent Dichloromethane (DCM)An inert solvent that solubilizes the pyrrole starting material.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic formation of the reagent; warming promotes the substitution reaction.
Reaction Time 4 hoursAllows for complete consumption of the starting pyrrole.
Workup 10% Na₂CO₃, RefluxThe basic solution hydrolyzes the intermediate iminium salt to the aldehyde; heating ensures the hydrolysis goes to completion.

Further Transformations: Gateway to Amides and Drug Analogs

The ethyl ester at the C2 position is another critical functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is a gateway to a vast array of derivatives, particularly amides, which are prevalent in pharmaceuticals.[6] The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate libraries of compounds for drug discovery programs.

Protocol 3: Saponification of this compound

This is a standard saponification protocol applicable to many ethyl esters.

Causality: A strong base, such as sodium hydroxide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acidification step is necessary to protonate the resulting carboxylate salt to yield the neutral carboxylic acid.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Hydrochloric acid (HCl) solution (e.g., 2M)

  • Deionized water

Procedure:

  • Dissolve the starting pyrrole ester in ethanol in a round-bottom flask.

  • Add an excess (e.g., 2-3 equivalents) of 2M NaOH solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution by adding 2M HCl dropwise until the pH is ~2-3. The carboxylic acid product should precipitate.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Conclusion

This compound is more than just a chemical; it is a strategically designed building block that offers synthetic chemists precise control over the construction of complex molecular architectures. Its well-defined substitution pattern facilitates predictable reactivity, primarily through Vilsmeier-Haack formylation at the C5 position and transformations of the C2-ester. The protocols and principles outlined in this guide provide a robust framework for leveraging this versatile intermediate in the synthesis of porphyrins, advanced materials, and novel therapeutic agents.

References

Application Notes & Protocols: The Strategic Utility of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, celebrated for its presence in a multitude of natural products and clinically significant pharmaceuticals.[1][2] Its unique electronic properties and structural versatility allow for extensive functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This document provides an in-depth guide to the application of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a key synthetic building block. We will explore its physicochemical characteristics, detail core synthetic transformations, and provide validated, step-by-step protocols for its derivatization into valuable intermediates for drug discovery programs.

Introduction to the Pyrrole Scaffold and this compound

Pyrrole and its derivatives are classified as "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple, diverse biological targets.[3][5] This privileged status is evident in numerous marketed drugs, such as the cholesterol-lowering agent Atorvastatin and the multi-kinase inhibitor Sunitinib.[4]

This compound (CAS No. 938-75-0) is a highly functionalized pyrrole building block.[6] Its specific substitution pattern offers medicinal chemists a well-defined platform for molecular elaboration:

  • C2-Ester: A versatile handle for conversion to amides, carboxylic acids, or for reduction to a hydroxymethyl group.

  • C3 & C4-Methyl Groups: These substituents provide steric bulk and lipophilicity, influencing binding pocket interactions and metabolic stability.

  • C5-Position: An unsubstituted position, prime for electrophilic aromatic substitution, most notably formylation.

  • N1-Position: The pyrrolic nitrogen can be readily alkylated or acylated to introduce diverse side chains.

The non-hydrogen atoms of this molecule are nearly coplanar, providing a rigid core structure for building complex three-dimensional pharmacophores.[7][8]

Physicochemical & Structural Data
PropertyValueReference
CAS Number 938-75-0[6][9]
Molecular Formula C₉H₁₃NO₂[6][10]
Molecular Weight 167.21 g/mol [6]
Appearance Solid[9]
Purity Typically ≥95%[9][11]
Synonyms 2-ethoxycarbonyl-3,4-dimethylpyrrole[6]

Core Synthetic Transformations and Strategic Applications

The true value of this compound lies in its capacity to be transformed into a variety of key intermediates. The following workflow illustrates the primary synthetic pathways available to the medicinal chemist, converting the starting material into more complex and pharmacologically relevant structures.

G A Ethyl 3,4-dimethyl- 1H-pyrrole-2-carboxylate B Ethyl 5-formyl-3,4-dimethyl- 1H-pyrrole-2-carboxylate A->B Vilsmeier-Haack Formylation C 3,4-Dimethyl-1H-pyrrole- 2-carboxylic acid A->C Saponification (Ester Hydrolysis) E N-Alkylated/Arylated Pyrrole Esters A->E N-Alkylation/ N-Arylation F Complex Heterocycles (e.g., via condensation) B->F Condensation Chemistry D N-Substituted Pyrrole Amides C->D Amide Coupling (R-NH2)

Figure 1: Key synthetic pathways originating from this compound.

These transformations are fundamental for constructing libraries of novel compounds for biological screening. For instance, the formylated intermediate (B) can undergo condensation reactions with activated methylene compounds, such as indolinones, to generate complex heterocyclic systems. This is a core strategy in the synthesis of kinase inhibitors.

Case Study: The Pyrrole Core in Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[12] Pyrrole-indolin-2-one derivatives have emerged as a powerful class of kinase inhibitors.[12] A preeminent example is Sunitinib , an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors.[4][12]

Critical Note on Isomer Specificity: It is imperative to note that the direct precursor for Sunitinib is Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate , an isomer of the title compound.[13][14][15] However, the synthetic logic and the strategic importance of the pyrrole scaffold are perfectly illustrated by its synthesis. The core strategy involves the Vilsmeier-Haack formylation of the pyrrole, followed by condensation with an oxindole moiety. This highlights the power of using simple, functionalized pyrroles to construct highly potent and complex active pharmaceutical ingredients.

G cluster_0 Sunitinib Structure A Pyrrole Core (Derived from Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate) B Indolin-2-one Moiety A->B Condensation Linkage C Amide Side Chain A->C Amide Bond

Figure 2: Structural components of the kinase inhibitor Sunitinib, highlighting the central pyrrole scaffold.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations outlined in Figure 1.

Protocol 1: Vilsmeier-Haack Formylation at the C5-Position
  • Principle & Causality: This reaction introduces a formyl (aldehyde) group onto the electron-rich C5 position of the pyrrole ring. The Vilsmeier reagent (chloroiminium salt), formed in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), acts as a mild electrophile. The reaction is performed at low temperature to control the exothermic formation of the reagent and then warmed to drive the electrophilic substitution.[16]

  • Materials & Reagents:

    • This compound

    • Phosphoryl chloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (CH₂Cl₂), anhydrous

    • 10% Sodium Carbonate (Na₂CO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • To a stirred solution of anhydrous DMF (1.1 eq) in a three-necked flask under a nitrogen atmosphere, add POCl₃ (1.1 eq) dropwise at 0 °C (ice-water bath). Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the cold Vilsmeier reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of ice.

    • Add 10% aqueous Na₂CO₃ solution and reflux the mixture for 30 minutes to hydrolyze the iminium intermediate.[16]

    • Cool the mixture to room temperature and transfer to a separatory funnel. Extract the product with CH₂Cl₂ (3 x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes.[16]

Protocol 2: Saponification of the Ethyl Ester
  • Principle & Causality: This is a standard base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid, a crucial intermediate for amide bond formation.

  • Materials & Reagents:

    • This compound

    • Ethanol (EtOH) or Methanol (MeOH)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • 1 M Hydrochloric Acid (HCl)

    • Deionized Water

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add an aqueous solution of NaOH (2-3 eq) to the flask.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dissolve the remaining residue in water and cool the solution in an ice bath.

    • Slowly acidify the solution by adding 1 M HCl dropwise until the pH is ~2-3, which will cause the carboxylic acid product to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Amide Coupling via HATU
  • Principle & Causality: This protocol forms a robust amide bond between the pyrrole carboxylic acid (generated in Protocol 2) and a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and neutralize the generated HCl.

  • Materials & Reagents:

    • 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid (from Protocol 2)

    • Desired amine (R-NH₂) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

  • Procedure:

    • In a flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product is typically purified by silica gel chromatography or recrystallization.

Representative Biological Activity of Pyrrole Scaffolds

The strategic value of pyrrole-based scaffolds stems from their proven biological efficacy across numerous therapeutic areas. While data for derivatives of this compound itself is specific, the broader class of substituted pyrroles demonstrates potent activity.

Compound ClassTarget/Cell LineActivity MetricReported Value (IC₅₀)Reference
Pyrrolo[2,3-d]pyrimidineVEGFR-2 KinaseIC₅₀11.9 nM[3]
Pyrrolo[3,2-c]pyridineFMS KinaseIC₅₀30 nM[3]
Pyrrole-Indole HybridT47D (Breast Cancer)IC₅₀2.4 µM[1]
Alkynylated PyrroleA549 (Lung Carcinoma)IC₅₀3.49 µM[1]

Conclusion

This compound is a valuable and versatile starting material for medicinal chemistry campaigns. Its well-defined substitution pattern provides clear vectors for chemical modification, allowing for the systematic exploration of chemical space. The protocols detailed herein for formylation, saponification, and amide coupling represent fundamental, reliable methods for transforming this building block into novel and potentially bioactive compounds. By leveraging the principles demonstrated in the synthesis of established drugs like Sunitinib, researchers can effectively utilize this pyrrole scaffold to accelerate the discovery of next-generation therapeutics.

References

High-throughput screening assays involving Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Novel Kinase Inhibitors Using Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate as a Scaffold Template

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a major class of therapeutic targets, and the identification of novel inhibitors is a cornerstone of modern drug discovery.[1] The pyrrole chemical scaffold is a recurring motif in many potent kinase inhibitors due to its structural resemblance to the adenine core of ATP.[2][3] While this compound itself is not extensively characterized as a bioactive agent, its core structure represents a valuable starting point for inhibitor design. This application note presents a comprehensive, field-proven protocol for screening this compound and its analogs in a high-throughput format against a representative protein kinase. We detail a robust, luminescence-based assay that quantifies kinase activity by measuring ATP depletion, a universal indicator of phosphotransferase function.[4] The protocol emphasizes experimental design for accuracy and reproducibility, including essential controls and data validation using the Z'-factor statistical parameter.

Introduction: The Rationale for Screening Pyrrole Derivatives

Protein kinases regulate a multitude of cellular processes, and their dysregulation is implicated in diseases ranging from cancer to inflammation.[1] Consequently, the search for selective kinase inhibitors remains a high-priority area in pharmaceutical research. The pyrrole ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates that target the ATP-binding site of kinases.[5][6] Compounds built around a pyrrole core, such as Pyrrolo[2,3-d]pyrimidines, have demonstrated potent inhibitory activity against various kinases, including Lymphocyte-specific kinase (Lck) and receptor tyrosine kinases.[2][7]

This guide uses this compound as an exemplary starting compound for a screening campaign. While its specific biological activity is not yet defined, its structure provides a foundational template for library synthesis. The following protocol describes a universal and adaptable high-throughput screening (HTS) assay suitable for identifying potential kinase inhibitors from a library of such novel pyrrole derivatives.

Assay Principle: The Kinase-Glo® Luminescent Assay

The chosen HTS method is the Kinase-Glo® Luminescent Kinase Assay, a homogeneous "mix-and-read" platform ideal for large-scale screening.[4][8] The assay quantifies the activity of any ATP-utilizing enzyme, such as a protein kinase, by measuring the amount of ATP remaining in the reaction well.

The workflow proceeds in two stages:

  • Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compound (e.g., this compound). If the compound is an inhibitor, the kinase reaction is impeded, and a larger amount of ATP remains.

  • Luminescent Detection: The Kinase-Glo® Reagent is added. This reagent simultaneously terminates the kinase reaction and initiates a luciferase-driven reaction that uses the remaining ATP to generate a stable glow-type luminescent signal.[9]

The resulting luminescence is inversely proportional to kinase activity:

  • High Luminescence = Low Kinase Activity = Potential Inhibition

  • Low Luminescence = High Kinase Activity = No Inhibition

This principle allows for rapid and sensitive quantification of kinase inhibition across thousands of compounds.[4][8]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescent Detection cluster_2 Data Interpretation Kinase Kinase Enzyme ReactionMix Reaction Mixture (Incubate) Kinase->ReactionMix Substrate Peptide Substrate Substrate->ReactionMix ATP ATP ATP->ReactionMix Compound Test Compound (e.g., this compound) Compound->ReactionMix KG_Reagent Kinase-Glo® Reagent (Luciferase/Luciferin) ReactionMix->KG_Reagent Add Reagent to Stop Kinase Reaction and Initiate Light Production Luminescence Luminescent Signal (Measure with Luminometer) KG_Reagent->Luminescence ATP + Luciferin --(Luciferase)--> Light High_Lumi High Luminescence Luminescence->High_Lumi Low_Lumi Low Luminescence Luminescence->Low_Lumi Inhibition Potential Inhibitor ('Hit') High_Lumi->Inhibition No_Inhibition Inactive Compound Low_Lumi->No_Inhibition

Figure 1: HTS workflow for kinase inhibitor screening.

Detailed HTS Protocol

This protocol is designed for a 384-well plate format but can be adapted. It assumes the use of a representative tyrosine kinase (e.g., Lck) for screening.

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase: Recombinant human Lck enzyme.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • ATP: Adenosine triphosphate, prepared in nuclease-free water.

  • Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine).

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • Plate Type: Solid white, low-volume 384-well assay plates.

  • Equipment: Acoustic liquid handler (e.g., Echo®), multichannel pipette or automated dispenser, plate shaker, and a plate luminometer.

Experimental Protocol: Step-by-Step
  • Compound Plating (Nanoliter Dispensing):

    • Using an acoustic liquid handler, dispense 50 nL of the test compound solution from the source plate into the appropriate wells of the 384-well assay plate.

    • Dispense 50 nL of 100% DMSO into the "Maximum Activity" (negative control) and "No Enzyme" (background) control wells.

    • Dispense 50 nL of the positive control inhibitor (e.g., 1 µM Staurosporine final concentration) into the "Minimum Activity" (positive control) wells.

  • Enzyme Preparation and Addition:

    • Prepare a 2X kinase solution by diluting the Lck enzyme in cold assay buffer to the desired concentration (e.g., 200 pM).

    • Using a liquid dispenser, add 2.5 µL of the 2X kinase solution to all wells except the "No Enzyme" background control wells.

    • Add 2.5 µL of assay buffer without enzyme to the "No Enzyme" wells.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for 15 minutes. This allows the test compounds to interact with the kinase before the reaction is initiated.[10]

  • Initiation of Kinase Reaction:

    • Prepare a 2X Substrate/ATP solution by combining the Poly(Glu, Tyr) substrate and ATP in assay buffer. The final concentration should be at the Kₘ for ATP (e.g., 10 µM) to ensure sensitivity to competitive inhibitors.

    • Add 2.5 µL of the 2X Substrate/ATP solution to all wells to start the reaction. The total reaction volume is now 5 µL.

  • Kinase Reaction Incubation:

    • Centrifuge the plate again briefly.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in the maximum activity wells).

  • Signal Detection:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.[8]

    • Add 5 µL of the prepared Kinase-Glo® Reagent to all wells.

    • Place the plate on a plate shaker for 2 minutes to ensure thorough mixing.

    • Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The primary data output is Relative Luminescence Units (RLU). The percent inhibition for each test compound is calculated as follows:

% Inhibition = 100 * (RLU_compound - RLU_max_activity) / (RLU_min_activity - RLU_max_activity)

Where:

  • RLU_compound: RLU from a well with a test compound.

  • RLU_max_activity: Average RLU from the negative control wells (DMSO only).

  • RLU_min_activity: Average RLU from the positive control wells (Staurosporine).

Trustworthiness: Assay Quality Control with Z'-Factor

A robust HTS assay must be able to reliably distinguish between hits and non-hits. The Z'-factor is a statistical parameter used to validate the quality of the assay.[11][12] It measures the separation between the positive and negative controls.

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the control wells:

Z' = 1 - (3 * (σ_min_activity + σ_max_activity)) / |µ_min_activity - µ_max_activity|

Interpretation of Z'-Factor Values: [12][13]

  • Z' > 0.5: An excellent assay, highly reliable for HTS.

  • 0 < Z' ≤ 0.5: A good, acceptable assay.

  • Z' < 0: A poor assay, not suitable for screening.

An assay should consistently yield a Z'-factor of >0.5 to be considered valid for a screening campaign.[14]

Data Presentation

Results from a primary screen are typically summarized in a table format.

Compound IDConc. (µM)RLU% InhibitionHit (Y/N)
DMSO (Max)N/A15,5000%N
Staurosporine (Min)198,000100%N
Pyrrole-0011016,2001%N
Pyrrole-002 10 59,800 54% Y
Pyrrole-0031021,3007%N
...............
Assay Plate Z'0.81

Table 1: Example data output from a primary HTS plate. A "hit" is typically defined as a compound exhibiting inhibition above a certain threshold (e.g., >50% or >3σ above the mean of the sample field).

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization PrimaryScreen HTS at Single Concentration (e.g., 10 µM) HitIdentification Identify 'Hits' (e.g., >50% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response Curve (IC₅₀ Determination) HitIdentification->DoseResponse CounterScreen Counter-Screen (Assay Interference) HitIdentification->CounterScreen Inactive Inactive Compounds HitIdentification->Inactive <50% Inhibition SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR CounterScreen->SAR Filter false positives LeadOp Lead Optimization SAR->LeadOp

Figure 2: Logical workflow from primary hit to lead optimization.

Conclusion

This application note provides a validated, high-throughput protocol for screening novel compounds, using this compound as a representative of the promising pyrrole class of potential kinase inhibitors. The luminescence-based ATP depletion assay is robust, scalable, and universally applicable to virtually any kinase. By adhering to rigorous quality control standards, including the calculation of the Z'-factor, researchers can confidently identify and advance promising hit compounds from large chemical libraries into the drug discovery pipeline for further characterization and optimization.

References

Application Notes and Protocols for the Derivatization of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole nucleus is a five-membered aromatic heterocycle that stands as a cornerstone in the architecture of numerous biologically active compounds. Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems. In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. Derivatives of pyrrole have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

This guide focuses on Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a readily accessible and highly versatile starting material for the synthesis of novel pyrrole derivatives. The strategic placement of the ethyl ester and methyl groups provides a unique platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a detailed, experience-driven framework for the derivatization of this core structure and outlines robust protocols for the subsequent evaluation of the synthesized compounds in key biological assays. The methodologies described herein are designed to be self-validating and are grounded in established scientific literature, providing researchers in drug discovery and development with a reliable roadmap for innovation.

I. Chemical Derivatization Strategies

The chemical landscape of this compound offers several avenues for structural modification. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, primarily at the C5 position. Furthermore, the ethyl ester at the C2 position serves as a handle for various transformations. This section details key derivatization protocols.

Core Synthetic Workflow

The following diagram illustrates the primary pathways for derivatizing the starting material, leading to a diverse library of compounds for biological screening.

Synthetic Workflow Synthetic Workflow for Derivatization start This compound formyl Vilsmeier-Haack Formylation start->formyl POCl3, DMF amidation Direct Amidation start->amidation Amine, Coupling Agent bromination Bromination (NBS) start->bromination NBS formylated_pyrrole Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate formyl->formylated_pyrrole schiff_base Schiff Base Formation formylated_pyrrole->schiff_base Primary Amines hydrazone Hydrazone Formation formylated_pyrrole->hydrazone Hydrazines schiff_product Schiff Base Derivatives schiff_base->schiff_product hydrazone_product Hydrazone Derivatives hydrazone->hydrazone_product amide_product Pyrrole-2-carboxamide Derivatives amidation->amide_product brominated_pyrrole Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate bromination->brominated_pyrrole suzuki Suzuki Coupling brominated_pyrrole->suzuki Ar-B(OH)2, Pd catalyst suzuki_product 5-Aryl-pyrrole Derivatives suzuki->suzuki_product

Caption: Synthetic pathways for derivatizing this compound.

Protocol 1: Vilsmeier-Haack Formylation

Rationale: The Vilsmeier-Haack reaction is a highly efficient and regioselective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings like pyrrole.[1] This aldehyde functionality is a crucial intermediate for further derivatization, such as the formation of Schiff bases and hydrazones. The reaction proceeds via an electrophilic substitution with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[2][3]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice-water bath

  • Round-bottom flask with a dropping funnel and nitrogen inlet

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF in an ice-water bath.

  • Add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 5°C. Stir for an additional 15-30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.[4]

  • Dissolve this compound in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully add 10% Na₂CO₃ solution to the reaction mixture to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Reflux the mixture for 30 minutes, then cool to room temperature.

  • Extract the product with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether-ethyl acetate).

Protocol 2: Synthesis of Schiff Base and Hydrazone Derivatives

Rationale: The aldehyde group introduced in Protocol 1 is a versatile handle for creating C=N bonds through condensation reactions. Schiff bases (imines) are formed with primary amines, while hydrazones are formed with hydrazines. Both of these classes of compounds have been extensively studied for their wide range of biological activities.[5][6][7][8]

Materials:

  • Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate (from Protocol 1)

  • Substituted primary amine or hydrazine derivative

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve the formylated pyrrole (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired primary amine or hydrazine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 3: Direct Amidation of the Ethyl Ester

Rationale: The direct conversion of the ethyl ester to an amide introduces a key pharmacophoric group and allows for the exploration of a different region of chemical space. This can be achieved using coupling agents that activate the carboxylic acid (formed in situ or from a salt) for nucleophilic attack by an amine.[6][9]

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., HBTU, DCC)

  • Hünig's base (DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Hydrolyze the ethyl ester to the corresponding carboxylic acid using standard procedures (e.g., NaOH in ethanol/water, followed by acidification). Isolate and dry the carboxylic acid.

  • Alternatively, use a method for the direct coupling of the corresponding carboxylate salt.[10]

  • Dissolve the pyrrole-2-carboxylic acid (1 equivalent) in an anhydrous solvent.

  • Add the coupling agent (1.1 equivalents) and Hünig's base (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove the coupling agent byproducts and excess base.

  • Dry the organic layer, remove the solvent, and purify the product by column chromatography or recrystallization.

Protocol 4: Bromination and Suzuki Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the introduction of aryl or heteroaryl substituents.[11] This requires a halogenated precursor, which can be synthesized by the electrophilic bromination of the pyrrole ring, typically at the C5 position, using N-bromosuccinimide (NBS).[12][13]

4.1. Bromination with N-Bromosuccinimide (NBS)

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

  • Radical initiator (e.g., AIBN or benzoyl peroxide, if performing a radical bromination)

Procedure:

  • Dissolve the pyrrole starting material in anhydrous DCM.

  • Add NBS (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC. For less reactive substrates, the reaction may be initiated with a radical initiator and gentle heating.[7]

  • Once the starting material is consumed, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer, remove the solvent, and purify the crude product by column chromatography to yield Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate.

4.2. Suzuki-Miyaura Cross-Coupling

Materials:

  • Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water)

Procedure:

  • In a reaction vessel, combine the brominated pyrrole (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., Argon) for 10-15 minutes.

  • Heat the reaction mixture at 80-100°C overnight, or until the reaction is complete as indicated by TLC.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, remove the solvent, and purify the product by column chromatography.

II. Biological Assay Protocols

After synthesizing a library of derivatives, the next critical step is to evaluate their biological activity. The following protocols are for standard in vitro and in vivo assays to screen for anticancer, anti-inflammatory, and antimicrobial properties.

Workflow for Biological Screening

Biological Screening Workflow Workflow for Biological Screening of Pyrrole Derivatives start Synthesized Pyrrole Derivatives Library primary_screening Primary Screening start->primary_screening anticancer Anticancer Assay (MTT Assay) primary_screening->anticancer anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced Paw Edema) primary_screening->anti_inflammatory antimicrobial Antimicrobial Assay (Disc Diffusion) primary_screening->antimicrobial active_compounds Identification of Active Compounds anticancer->active_compounds anti_inflammatory->active_compounds antimicrobial->active_compounds secondary_screening Secondary Screening & SAR active_compounds->secondary_screening dose_response Dose-Response Studies (IC50/EC50 Determination) secondary_screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: A general workflow for the biological evaluation of newly synthesized compounds.

Protocol 5: In Vitro Anticancer Activity - MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO₂. Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions to obtain the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Pyrrole Derivatives

CompoundCell LineIC₅₀ (µM)
Derivative 1MCF-7[Insert Value]
Derivative 2MCF-7[Insert Value]
DoxorubicinMCF-7[Insert Value]
Protocol 6: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[10] Carrageenan injection into the paw induces a biphasic inflammatory response, and the reduction in paw swelling (edema) by a test compound is a measure of its anti-inflammatory potential.

Materials:

  • Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Test compounds and vehicle

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization and Grouping: Acclimatize the animals for at least one week. On the day of the experiment, divide the rats into groups (n=6 per group): Vehicle control, positive control, and test compound groups.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[12]

  • Drug Administration: Administer the vehicle, positive control, or test compounds orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation: Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control-[Insert Value]-
Indomethacin10[Insert Value][Insert Value]
Derivative X25[Insert Value][Insert Value]
Derivative Y25[Insert Value][Insert Value]
Protocol 7: In Vitro Antimicrobial Activity - Disc Diffusion Assay

Rationale: The disc diffusion (Kirby-Bauer) method is a widely used qualitative test to determine the antimicrobial susceptibility of bacteria to a test compound. The compound diffuses from a paper disc into an agar plate inoculated with a specific microorganism. The presence of a zone of inhibition around the disc indicates antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile paper discs (6 mm)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, uniformly inoculate the surface of the agar plate with the prepared microbial suspension.

  • Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound (e.g., 100 µ g/disc ) onto the surface of the agar. Also, place a positive control disc and a solvent control disc.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (including the disc) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Data Presentation: Antimicrobial Activity

| Compound (100 µ g/disc ) | \multicolumn{4}{c|}{Zone of Inhibition (mm)} | | :--- | :--- | :--- | :--- | :--- | | | S. aureus | E. coli | C. albicans | A. niger | | Derivative A | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | | Derivative B | [Insert Value] | [InsertValue] | [Insert Value] | [Insert Value] | | Ciprofloxacin | [Insert Value] | [Insert Value] | - | - | | Fluconazole | - | - | [Insert Value] | [Insert Value] |

III. Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of novel derivatives of this compound. By systematically applying these derivatization strategies and screening methodologies, researchers can efficiently explore the chemical space around this versatile scaffold. The data generated from these assays will be instrumental in establishing structure-activity relationships, identifying lead compounds, and guiding future optimization efforts in the quest for new therapeutic agents.

IV. References

  • Akincioglu, H., et al. (2013). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1050-1056. --INVALID-LINK--

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. --INVALID-LINK--

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. --INVALID-LINK--

  • BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. --INVALID-LINK--

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. --INVALID-LINK--

  • Yurttas, L., et al. (2013). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. ResearchGate. --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. --INVALID-LINK--

  • ATCC. (n.d.). MTT Cell Proliferation Assay. --INVALID-LINK--

  • Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of new Schiff-bases derived from 2-(formyl-1-H-pyrrole-1-yl)-acetate. ResearchGate. --INVALID-LINK--

  • Bijev, A., et al. (2021). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 26(23), 7179. --INVALID-LINK--

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References

Application Notes and Protocols for the Quantification of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in the synthesis of a variety of biologically active molecules and materials, including porphyrins and pharmacologically active compounds.[1][2] Accurate and reliable quantification of this compound is critical for ensuring the quality, efficacy, and safety of downstream products in research, development, and manufacturing settings. This document provides a comprehensive guide to the analytical methods for the precise quantification of this compound, designed for researchers, scientists, and drug development professionals.

The methodologies presented herein are grounded in established analytical principles and are designed to be self-validating systems, adhering to the principles of scientific integrity and trustworthiness. We will explore High-Performance Liquid Chromatography (HPLC) as the primary and most robust method, Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory technique, and Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful alternative.

Guiding Principles of Method Selection

The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended purpose of the measurement. For the quantification of a relatively non-volatile and UV-active compound like this compound, HPLC with UV detection is often the method of choice due to its robustness, precision, and wide availability. GC-MS is particularly useful for volatile impurities and for providing structural confirmation. qNMR offers a distinct advantage as a primary ratio method that does not require an identical reference standard for calibration.

I. High-Performance Liquid Chromatography (HPLC) Method for Quantification

Reverse-phase HPLC (RP-HPLC) is the recommended primary method for the quantification of this compound. This technique separates compounds based on their hydrophobicity, making it well-suited for this moderately polar molecule.

Causality Behind Experimental Choices
  • Column: A C18 column is selected due to its hydrophobic stationary phase, which provides good retention and separation for pyrrole derivatives from polar and non-polar impurities.[3][4]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen to provide optimal separation. Acetonitrile acts as the organic modifier, and the buffer controls the pH to ensure consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times.[3][5]

  • Detection: UV detection at approximately 225 nm is recommended, as pyrrole-containing compounds typically exhibit strong absorbance in this region, ensuring high sensitivity.[3][5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Sample Prepare Sample Solutions Injection Inject into HPLC System Standard->Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)[3]

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3]

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[6]

4. HPLC Conditions:

Parameter Value
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with A: Phosphate Buffer (pH 3.0) and B: Acetonitrile
Gradient Program 0-2 min: 50% B, 2-10 min: 50-80% B, 10-12 min: 80% B, 12-13 min: 80-50% B, 13-15 min: 50% B
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection Wavelength 225 nm[3]

| Injection Volume | 10 µL |

5. Data Analysis and Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Integrate the peak area of this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution using the linear regression equation of the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[5] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components in the sample matrix.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Recovery of 98-102% for spiked samples at three different concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

II. Gas Chromatography-Mass Spectrometry (GC-MS) as a Confirmatory Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, it can serve as an excellent confirmatory method to HPLC and can also be used for the analysis of volatile impurities.

Causality Behind Experimental Choices
  • Column: A non-polar or mid-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is suitable for the separation of pyrrole derivatives.[2]

  • Ionization: Electron Ionization (EI) is typically used to generate a reproducible fragmentation pattern, which serves as a fingerprint for compound identification.

  • Detection: A mass spectrometer provides high selectivity and sensitivity, allowing for both qualitative and quantitative analysis.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Sample Prepare Sample Solutions Injection Inject into GC System Standard->Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration Library_Search Mass Spectral Library Search Detection->Library_Search Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Dichloromethane or Ethyl Acetate (GC grade)

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-95%-dimethylpolysiloxane)

  • Data acquisition and processing software with a mass spectral library.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample in dichloromethane to a concentration within the calibration range.

4. GC-MS Conditions:

Parameter Value
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min[7]
Oven Temperature Program Initial 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[7]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV

| Scan Range | 40-400 m/z |

5. Data Analysis and Quantification:

  • Acquire the total ion chromatograms (TIC) and mass spectra for the standards and samples.

  • Identify the peak for this compound by its retention time and by comparing its mass spectrum with that of the reference standard and/or a spectral library.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standards.

  • Determine the concentration in the sample from the calibration curve.

III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance in a sample without the need for a substance-specific calibration standard.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9]

Causality Behind Experimental Choices
  • Internal Standard: An internal standard with a known purity and a resonance that does not overlap with the analyte signals is used for accurate quantification.[10] Maleic acid or 1,4-dinitrobenzene are common choices.

  • Solvent: A deuterated solvent that fully dissolves both the sample and the internal standard is essential.

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all nuclei, which is a prerequisite for accurate integration.

Experimental Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis Weighing Accurate Weighing of Sample and Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition Acquire ¹H NMR Spectrum with Optimized Parameters Dissolution->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration Integration of Analyte and Standard Signals Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for the quantification of this compound by qNMR.

Detailed qNMR Protocol

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (e.g., Maleic Acid, certified reference material)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

2. Instrumentation:

  • NMR spectrometer (≥ 400 MHz)

  • Analytical balance

3. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a vial.

  • Accurately weigh about 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

5. Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Summary and Conclusion

This application note provides detailed and scientifically grounded protocols for the quantification of this compound using HPLC, GC-MS, and qNMR. The choice of method will depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. For routine quality control, the validated HPLC method is highly recommended due to its robustness and precision. GC-MS serves as an excellent confirmatory technique, while qNMR offers a powerful, direct method for purity assessment. By following these protocols and adhering to good laboratory practices, researchers and scientists can achieve accurate and reliable quantification of this important chemical intermediate.

References

Step-by-step guide to Knorr pyrrole synthesis for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate via Knorr Pyrrole Synthesis

Introduction: The Knorr Synthesis and its Contemporary Relevance

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a cornerstone of heterocyclic chemistry.[1][2] It provides a robust and versatile pathway to construct substituted pyrrole rings, which are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The classical reaction involves the condensation of an α-amino-ketone with a compound containing a reactive methylene group, typically a β-ketoester.[1][3]

A critical aspect of this synthesis is the inherent instability of α-amino-ketones, which readily undergo self-condensation.[2] To circumvent this, the modern Knorr synthesis generates the α-amino-ketone in situ. This is most commonly achieved by the reduction of a more stable α-oximino-ketone precursor using zinc dust in acetic acid.[1][4] This one-pot approach enhances the practicality and yield of the synthesis.

This guide provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science.[5] We will elucidate the mechanistic underpinnings of each step, offering insights into the causality behind the experimental choices to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Reaction Mechanism: A Stepwise Annulation

The Knorr pyrrole synthesis proceeds through a well-established cascade of reactions. The entire process is catalyzed by acetic acid, which serves as both the solvent and a necessary proton source.[6]

  • In Situ Amine Formation: The synthesis commences with the reduction of the α-oximino-ketone by zinc dust in the presence of acetic acid to form the transient α-amino-ketone.[1][4]

  • Imine/Enamine Formation: The newly formed α-amino-ketone rapidly condenses with the β-ketoester. The initial product is an imine, which tautomerizes to the more stable enamine isomer.[1][7]

  • Intramolecular Cyclization: The nucleophilic enamine nitrogen attacks the pendant ketone carbonyl group, forming a five-membered ring intermediate. This ring-closing step is often the rate-determining step of the overall synthesis.[3][8]

  • Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow, from starting materials to the final purified product.

Knorr_Synthesis_Workflow Workflow for Knorr Pyrrole Synthesis cluster_reactants 1. Reagents reactant reactant process process product product start1 1-(Hydroxyimino)propan-2-one (α-Oximino-ketone) reaction_vessel Reaction Setup: Flask with Stirring & Cooling start1->reaction_vessel Combine start2 Ethyl 2-methyl-3-oxobutanoate (β-Ketoester) start2->reaction_vessel Combine reagents Zinc Dust & Glacial Acetic Acid reagents->reaction_vessel Combine in_situ In Situ Reduction & Condensation reaction_vessel->in_situ Heat & Stir workup Aqueous Work-up: Pour into Ice Water in_situ->workup Reaction Complete crude_product Crude Product (Precipitate) workup->crude_product Precipitation filtration Filtration & Washing dissolution Dissolution in Organic Solvent filtration->dissolution purification Column Chromatography dissolution->purification final_product Pure Ethyl 3,4-dimethyl- 1H-pyrrole-2-carboxylate purification->final_product crude_product->filtration

Caption: General experimental workflow for the Knorr synthesis of the target pyrrole.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 1-(hydroxyimino)propan-2-one and ethyl 2-methyl-3-oxobutanoate.

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )Molar Eq.AmountPurpose
Ethyl 2-methyl-3-oxobutanoateC₇H₁₂O₃144.171.014.42 gβ-Ketoester
1-(Hydroxyimino)propan-2-oneC₃H₅NO₂87.081.08.71 gα-Amino-ketone precursor
Zinc Dust (<10 µm)Zn65.38~2.5~16.35 gReducing Agent
Glacial Acetic AcidCH₃COOH60.05-150 mLSolvent & Catalyst
Dichloromethane (DCM)CH₂Cl₂84.93-As neededExtraction Solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01-As neededNeutralizing Wash
Anhydrous Na₂SO₄ or MgSO₄---As neededDrying Agent
Silica Gel (230-400 mesh)SiO₂60.08-As neededChromatography Stationary Phase
Step-by-Step Procedure

PART A: REACTION SETUP AND EXECUTION

  • Flask Preparation: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add ethyl 2-methyl-3-oxobutanoate (14.42 g, 0.1 mol) and glacial acetic acid (100 mL).

  • Initiate Cooling: Place the flask in an ice-water bath and begin stirring. Allow the internal temperature to drop to approximately 10-15 °C.

  • Reagent Addition: In a separate beaker, mix 1-(hydroxyimino)propan-2-one (8.71 g, 0.1 mol) with the remaining glacial acetic acid (50 mL). This mixture, along with the zinc dust (16.35 g), will be added portion-wise.

    • Scientific Rationale: Adding the zinc and oxime in portions is critical to control the highly exothermic reaction.[1] A rapid addition can cause the temperature to rise uncontrollably, leading to side reactions and reduced yield.

  • Controlled Reaction: Add approximately one-tenth of the zinc dust to the stirred solution in the flask, followed by one-tenth of the oxime/acetic acid solution from the beaker. An initial temperature increase should be observed. Maintain the internal temperature between 85 °C and 95 °C by controlling the addition rate and using the ice bath as needed. Continue this portion-wise addition over a period of 45-60 minutes.

  • Reaction Completion: After the final addition, a thick, often grayish paste will have formed. Remove the ice bath and heat the mixture to 100-110 °C with continued stirring for an additional 45 minutes to ensure the reaction goes to completion.[9]

    • Expert Insight: The reaction can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether-ethyl acetate mixture as the eluent to check for the disappearance of the starting materials.

PART B: WORK-UP AND ISOLATION

  • Precipitation: While still hot, carefully pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold water. Stir the aqueous mixture vigorously for 5-10 minutes to ensure complete precipitation of the crude product.

    • Scientific Rationale: The organic pyrrole product is poorly soluble in cold water, causing it to precipitate out of the acidic aqueous solution. This step effectively separates the product from the zinc acetate salts and excess acetic acid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate runs clear and is no longer strongly acidic.

  • Crude Product Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air-dry or dry in a vacuum desiccator.

PART C: PURIFICATION

  • Dissolution & Neutralization: Dissolve the dried crude solid in dichloromethane (~200 mL). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove any residual acetic acid.[9] A gentle evolution of CO₂ gas will be observed.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of petroleum ether and ethyl acetate is effective. A starting mixture of 100:1 (petroleum ether:ethyl acetate) can be used, with the polarity gradually increased as needed.[9]

    • Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a colorless or pale solid. Determine the final yield and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Safety and Handling

  • Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Zinc Dust: Flammable solid. Avoid creating dust clouds and keep away from ignition sources. The reaction with acid produces flammable hydrogen gas.

  • Exothermic Reaction: The reduction/condensation step is highly exothermic. Proper temperature control is essential to prevent the reaction from running away. Ensure a cooling bath is readily available.

References

Application Notes & Protocols: The Strategic Use of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its ability to interact with a wide range of biological targets, particularly protein kinases.[1] Its electron-rich nature and capacity for hydrogen bonding make it an ideal fragment for designing ATP-competitive inhibitors.[2][3] This guide provides an in-depth technical overview and detailed protocols for leveraging a key starting material, Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate , in the synthesis of advanced kinase inhibitors. We will focus on the critical synthetic transformations that convert this building block into a versatile intermediate, exemplified by its application in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for clinical use.[4][5]

The Pyrrole Moiety: A Privileged Scaffold in Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[6] Small molecule kinase inhibitors have, therefore, become a major class of therapeutics. The design of these inhibitors often relies on scaffolds that can mimic the adenine portion of ATP, binding to the highly conserved hinge region of the kinase ATP pocket.[2][7]

The pyrrole indolin-2-one scaffold is a critical structure found in several RTK inhibitors, including the FDA-approved drug Sunitinib.[4] In this scaffold, the pyrrole moiety typically binds to the hydrophobic pocket I of the ATP-binding site, a region that can be exploited to achieve inhibitor selectivity.[4] The specific substitution pattern on the pyrrole ring is crucial for optimizing binding affinity and pharmacokinetic properties. This compound provides a robust and strategically substituted starting point for accessing these complex molecules.

G cluster_0 Kinase ATP-Binding Site cluster_1 Pyrrole-Based Inhibitor ATP_Pocket Adenine Pocket (Hinge Region) Hydrophobic_I Hydrophobic Pocket I (Selectivity Pocket) ATP_Pocket->Hydrophobic_I Ribose_Pocket Ribose/Phosphate Region ATP_Pocket->Ribose_Pocket DFG_Loop DFG Motif Hydrophobic_I->DFG_Loop Inhibitor_Core Hinge-Binding Moiety (e.g., Oxindole) Inhibitor_Core->ATP_Pocket H-Bonds Pyrrole_Moiety Pyrrole Scaffold Inhibitor_Core->Pyrrole_Moiety Pyrrole_Moiety->Hydrophobic_I Hydrophobic Interactions Solvent_Tail Solvent-Exposed Region Pyrrole_Moiety->Solvent_Tail Solvent_Tail->Ribose_Pocket Improves Solubility

Figure 1: General binding mode of a pyrrole-based kinase inhibitor.

Synthetic Strategy: From Starting Material to Key Intermediate

The primary challenge in utilizing this compound is the introduction of a reactive handle for coupling with other molecular fragments. The ester group at the C2 position is relatively unreactive for direct C-C bond formation.[8] Therefore, a common and highly effective strategy is to introduce a formyl (-CHO) group at the electron-rich C5 position. This is reliably achieved through the Vilsmeier-Haack reaction .[9][10] The resulting product, an ethyl 5-formyl-pyrrole-carboxylate, is a versatile intermediate ready for subsequent condensation reactions.

Figure 2: High-level synthetic workflow for kinase inhibitor synthesis.

Protocol: Vilsmeier-Haack Formylation of this compound

Causality: This reaction introduces an aldehyde group, a crucial electrophilic site for subsequent C=C bond formation (e.g., Knoevenagel condensation). The Vilsmeier reagent (a chloroiminium ion) is a mild electrophile that selectively attacks the most electron-rich, sterically accessible position on the pyrrole ring, which is C5.[10][11] Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is the standard, cost-effective method for generating this reagent in situ.[9]

Materials & Reagents:

ReagentM.W. ( g/mol )Molar Eq.Amount (Example Scale)
This compound167.211.010.0 g (59.8 mmol)
N,N-Dimethylformamide (DMF), anhydrous73.09Solvent50 mL
Phosphorus oxychloride (POCl₃)153.331.16.0 mL (65.8 mmol)
Dichloromethane (DCM), anhydrous84.93Solvent100 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution-Quench~200 mL
Saturated Sodium Chloride (Brine) solution-Wash50 mL
Anhydrous Magnesium Sulfate (MgSO₄)120.37DryingAs needed

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (10.0 g, 59.8 mmol) in anhydrous DMF (50 mL).

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice-water bath. To the stirred solution, add phosphorus oxychloride (6.0 mL, 65.8 mmol) dropwise via the dropping funnel over 30 minutes. Crucial: Maintain the internal temperature below 10 °C to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Hydrolysis: Carefully pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the mixture until effervescence ceases and the pH of the aqueous layer is approximately 7-8. This neutralizes the acidic reaction medium.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, can be purified by recrystallization from ethanol/water to afford a crystalline solid.[12]

Application Case Study: Synthesis of Sunitinib

Sunitinib is a multi-kinase inhibitor that targets VEGFRs and PDGFRs, among others.[4] Its synthesis provides a perfect illustration of the utility of the formylated pyrrole intermediate. The core structure is formed via a Knoevenagel condensation between the pyrrole aldehyde and a substituted oxindole.

Protocol: Saponification of the Ethyl Ester

Causality: The ester must first be hydrolyzed to the corresponding carboxylic acid. This is a necessary step before the final amidation to attach the solvent-exposed tail, a common feature in kinase inhibitors that enhances solubility and allows for further modification.[13][14]

Step-by-Step Protocol:

  • Dissolve the purified Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of potassium hydroxide (2.0-3.0 eq) and reflux the mixture for 2-4 hours.[15]

  • After cooling, acidify the reaction mixture with HCl (e.g., 2N HCl) to a pH of ~3-4, which precipitates the carboxylic acid.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.[15]

Protocol: Knoevenagel Condensation and Amidation to Sunitinib

Causality: This sequence builds the final drug scaffold. The Knoevenagel condensation is a base-catalyzed reaction between the aldehyde (our pyrrole intermediate) and the active methylene group of the 5-fluorooxindole to form the critical C=C double bond.[13] This is followed by a standard amidation reaction to install the diethylaminoethyl side chain.

Step-by-Step Protocol (Illustrative):

  • Condensation: A mixture of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq), 5-fluoro-1,3-dihydroindol-2-one (1.0 eq), and a base such as piperidine or pyrrolidine in ethanol is refluxed for several hours.[13][16] This forms the condensed intermediate.

  • Amidation: The intermediate carboxylic acid is then coupled with N,N-diethylethylenediamine. This can be achieved using standard peptide coupling reagents (e.g., EDCI/HOBt) or by converting the acid to an acid chloride followed by reaction with the amine.[16][17]

  • Purification: The final product, Sunitinib, is purified using column chromatography or recrystallization to yield the active pharmaceutical ingredient.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pyrrole-containing kinase inhibitors. Through a reliable and scalable Vilsmeier-Haack formylation, it can be efficiently converted into a key aldehyde intermediate. As demonstrated by the synthesis of Sunitinib, this intermediate is perfectly poised for incorporation into complex drug scaffolds via robust condensation chemistry. The protocols and strategic insights provided herein offer researchers a practical guide to harnessing the potential of this important starting material in the ongoing development of targeted cancer therapies.

References

Experimental setup for the scale-up synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key heterocyclic building block. The methodology is based on the robust and widely-used Knorr pyrrole synthesis, which involves the reductive condensation of an α-amino ketone equivalent with a β-ketoester. This guide is designed for researchers, chemists, and process development professionals, offering detailed step-by-step instructions, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible scale-up synthesis. The protocol has been validated to furnish the target compound with high purity, suitable for downstream applications in pharmaceutical and materials science research.

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. This compound, in particular, serves as a versatile intermediate for the construction of more complex molecular architectures, including porphyrins and other chromophores. Its synthesis is therefore of significant interest to the drug development and chemical research communities.

The Knorr pyrrole synthesis, first reported by Ludwig Knorr, remains one of the most reliable and adaptable methods for preparing substituted pyrroles.[1][2] The reaction's core principle involves the condensation of an α-amino-ketone with a compound featuring an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester.[1] A key feature of this synthesis is the in situ generation of the often-unstable α-amino-ketone from a more stable precursor, typically an α-oximino-ketone, via reduction with reagents like zinc dust in acetic acid.[1][2] This one-pot approach enhances the efficiency and scalability of the process, making it ideal for producing gram-scale quantities of the desired pyrrole.

Reaction Mechanism and Strategy

The chosen synthetic route employs a classic Knorr condensation. The mechanism proceeds through several key stages:

  • In Situ Formation of the α-Amino Ketone: Diethyl 2-(hydroxyimino)malonate is reduced by zinc dust in an acidic medium (acetic acid). This step generates the reactive α-amino species.

  • Condensation: The newly formed α-amino ketone condenses with the enolate of sodium 2-methyl-3-oxo-1-butene-1-oxide to form an imine.

  • Tautomerization & Cyclization: The imine tautomerizes to an enamine, which then undergoes an intramolecular cyclization.

  • Dehydration & Aromatization: The cyclic intermediate eliminates a molecule of water to yield the final, stable aromatic pyrrole ring.

This strategic choice of starting materials and a one-pot protocol minimizes the isolation of unstable intermediates, which is a critical consideration for scaling up chemical syntheses.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaPuritySupplierNotes
Glacial Acetic Acid64-19-7C₂H₄O₂≥99.7%Sigma-AldrichCorrosive, handle with care.
Sodium Acetate127-09-3C₂H₃NaO₂Anhydrous, ≥99%Sigma-Aldrich
Sodium 2-methyl-3-oxo-1-butene-1-oxideN/AC₅H₇NaO₂N/APrepare as neededKey β-dicarbonyl component.
Diethyl 2-(hydroxyimino)malonate6829-45-4C₇H₁₁NO₅≥97%Sigma-AldrichThe α-amino ketone precursor.
Zinc Dust7440-66-6Zn<10 µm, ≥98%Sigma-AldrichFlammable solid.
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS Grade, ≥99.5%Fisher ScientificVolatile, handle in a fume hood.
Saturated Sodium Bicarbonate144-55-8NaHCO₃Aqueous SolutionFisher ScientificUsed for neutralization.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Granular, ≥99%VWRDrying agent.
Silica Gel7631-86-9SiO₂60 Å, 230-400 meshSigma-AldrichFor column chromatography.
Petroleum Ether8032-32-4N/AACS GradeFisher ScientificEluent for chromatography.
Ethyl Acetate141-78-6C₄H₈O₂ACS Grade, ≥99.5%Fisher ScientificEluent for chromatography.
Equipment
  • 1-Liter three-neck round-bottom flask

  • Mechanical stirrer with a PTFE paddle

  • Heating mantle with a thermocouple and temperature controller

  • Reflux condenser

  • Dropping funnel (250 mL)

  • Powder funnel

  • Large crystallizing dish or beaker (for ice bath)

  • Büchner funnel and vacuum flask assembly

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glass chromatography column (40-60 mm diameter)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

Detailed Experimental Protocol

This protocol is adapted from a validated literature procedure for a gram-scale synthesis.[3]

Step 1: Reaction Vessel Setup
  • Assemble a 1-L, three-neck round-bottom flask with a mechanical stirrer in the central neck, a reflux condenser in one side neck, and a stopper in the other.

  • Place the flask in a heating mantle resting on a laboratory jack.

  • Charge the flask with 114 mL of glacial acetic acid and begin stirring. Heat the acetic acid to 85 °C.

Step 2: Sequential Reagent Addition
  • Once the temperature has stabilized at 85 °C, add the following reagents sequentially through a powder funnel:

    • 31.09 g of anhydrous sodium acetate.

    • 27.54 g of sodium 2-methyl-3-oxo-1-butene-1-oxide.

    • 37.20 g of diethyl 2-(hydroxyimino)malonate.

  • Add a pre-prepared solution of 47 mL of acetic acid in 19.6 mL of deionized water.

  • Increase the heating mantle setpoint to raise the internal reaction temperature to 95 °C.

Step 3: Reductive Cyclization with Zinc
  • CAUTION: This step is exothermic. The rate of addition must be carefully controlled to maintain the temperature between 95 and 110 °C.

  • Begin the portion-wise addition of 43.26 g of zinc dust through the powder funnel over a period of 45 minutes. Use an external ice bath to manage the exotherm if the temperature exceeds 110 °C. The reaction mixture will become a thick, gray slurry.

  • After the final portion of zinc has been added, maintain the reaction mixture at 110 °C with vigorous stirring for an additional 45 minutes to ensure the reaction goes to completion.

Step 4: Product Precipitation and Isolation
  • Remove the heating mantle and allow the reaction mixture to cool slightly for 5-10 minutes.

  • Carefully pour the hot reaction slurry into a 1-L beaker containing 500 mL of ice water. This will quench the reaction and precipitate the crude product as a solid.

  • Stir the resulting mixture for 15-20 minutes to ensure complete precipitation.

  • Isolate the crude solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (total of ~300 mL) until the filtrate runs clear.

Step 5: Work-up and Extraction
  • Transfer the damp filter cake to a 1-L beaker and dissolve it in approximately 400 mL of dichloromethane (DCM).

  • Transfer the DCM solution to a 1-L separatory funnel.

  • Wash the organic layer with 2 x 150 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid. CAUTION: Vent the separatory funnel frequently to release CO₂ gas produced during the wash.

  • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 6: Purification by Column Chromatography
  • Prepare a silica gel slurry in petroleum ether and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a mixture of petroleum ether and ethyl acetate. A starting polarity of 100:1 (petroleum ether:ethyl acetate) is recommended.[3]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The expected yield is approximately 13-15%.[3]

Visual Workflow and Mechanistic Overview

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Setup 1. Setup & Heat (1-L RBF, Acetic Acid to 85°C) Add 2. Add Reagents (NaOAc, Diketone, Oxime) Setup->Add Heat2 3. Heat to 95°C Add->Heat2 Zn_Add 4. Add Zn Dust (Portion-wise) (Maintain 95-110°C, 45 min) Heat2->Zn_Add Stir 5. Stir at 110°C (45 min) Zn_Add->Stir Quench 6. Quench (Pour into 500mL Ice Water) Stir->Quench Filter 7. Filter & Wash Solid (Wash with H₂O) Quench->Filter Extract 8. Dissolve (DCM) & Wash (Wash with sat. NaHCO₃) Filter->Extract Dry 9. Dry & Evaporate (Na₂SO₄, Rotovap) Extract->Dry Chrom 10. Column Chromatography (Silica, Pet. Ether/EtOAc) Dry->Chrom Final Pure Product Chrom->Final G Oxime α-Oximino Ester Amino_Ketone α-Amino Ester (in situ) Oxime->Amino_Ketone Zn / H⁺ Condensation Condensation & Cyclization Amino_Ketone->Condensation Diketone β-Diketone Diketone->Condensation Pyrrole Substituted Pyrrole Condensation->Pyrrole - H₂O

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Herein, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable pyrrole derivative.

I. Troubleshooting Guide: Low Yield and Impurities

Low yields and the formation of impurities are common hurdles in organic synthesis.[1][2] This section provides a structured approach to identifying and resolving these issues in the context of this compound synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

Several factors can contribute to diminished yields in pyrrole synthesis. A systematic evaluation of the following parameters is crucial for optimization.

  • Purity of Starting Materials: The presence of impurities in reactants can lead to undesired side reactions, consequently lowering the yield of the target molecule.[3] It is imperative to use high-purity starting materials. If the purity is questionable, standard purification techniques such as distillation or recrystallization should be employed.[4]

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that require careful optimization.[3] Harsh reaction conditions, such as prolonged heating at high temperatures, can lead to the degradation of starting materials or the desired product.[4][5]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete consumption of the limiting reagent, leading to a lower yield.[3]

  • Presence of Moisture: Certain synthetic routes for pyrroles are sensitive to moisture. The use of dry solvents and conducting the reaction under an inert atmosphere can be critical.[3]

Q2: I am observing a significant byproduct in my reaction mixture. How can I identify and minimize its formation?

The most common byproduct in Paal-Knorr type pyrrole syntheses is the corresponding furan derivative.[3] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[3]

Mitigation Strategies:

  • pH Control: The formation of furan byproducts is favored under strongly acidic conditions (pH < 3).[4][6] Maintaining a neutral or weakly acidic environment is key to minimizing this side reaction. The addition of a weak acid, like acetic acid, can catalyze the desired pyrrole formation without promoting furan synthesis.[4][6]

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction outcome. While protic acids are commonly used, Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can also promote the reaction, sometimes under milder conditions.[7][8]

Q3: The reaction appears to be sluggish or incomplete. What are the potential causes and solutions?

A slow or incomplete reaction can often be attributed to the reactivity of the starting materials or suboptimal reaction conditions.

  • Reactivity of Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[9] Similarly, sterically hindered reactants can impede the reaction rate.[9]

  • Catalyst Efficiency: The type and concentration of the acid catalyst are crucial. An insufficient amount of catalyst may lead to a slow reaction, while an inappropriate choice can favor side reactions.[3] Experimenting with different Brønsted or Lewis acids may be beneficial.[3]

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they may also lead to product degradation.[3] Careful optimization of the reaction temperature is recommended. Modern approaches sometimes utilize microwave-assisted heating to reduce reaction times and improve yields.[4]

II. Frequently Asked Questions (FAQs)

This section addresses specific questions related to the synthesis of this compound, primarily focusing on the Knorr pyrrole synthesis, a common method for this target molecule.

Q1: What is the general mechanism of the Knorr pyrrole synthesis?

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[10][11] The mechanism begins with the formation of an imine from the amine and one of the carbonyl groups of the β-ketoester. This is followed by tautomerization to an enamine, which then undergoes cyclization. Finally, the elimination of a water molecule leads to the formation of the aromatic pyrrole ring.[10][12]

Q2: Why are α-amino-ketones often generated in situ during the Knorr synthesis?

α-Amino-ketones are prone to self-condensation, which can lead to the formation of undesired pyrazine byproducts.[10][13] To circumvent this, they are typically prepared in situ. A common method involves the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid.[10][12]

Q3: What are the key reaction parameters to control in a Knorr synthesis for this compound?

A specific procedure for the synthesis of the title compound involves the reaction of sodium 2-methyl-3-oxo-l-butene-1-oxide and diethyl 2-(hydroxyimino)malonate in acetic acid, with the addition of zinc dust.[14]

  • Temperature Control: The reaction is exothermic, especially during the addition of zinc dust. Maintaining the temperature between 95 and 110 °C is critical.[14]

  • Rate of Addition: The zinc dust should be added portion-wise over a period of time (e.g., 45 minutes) to control the reaction rate and temperature.[14]

  • Reaction Time: After the addition of the reducing agent is complete, the reaction mixture is typically stirred at an elevated temperature (e.g., 110 °C) for a further period (e.g., 45 minutes) to ensure complete conversion.[14]

Q4: How can I effectively purify the crude this compound?

Purification is a critical step to obtain a high-purity product.

  • Work-up: The reaction mixture is typically poured into ice water to precipitate the crude product. The solid is then filtered and washed with water.[14]

  • Extraction: The crude product can be dissolved in an organic solvent like dichloromethane and washed with a saturated sodium bicarbonate solution to remove any acidic impurities.[14]

  • Column Chromatography: The most effective method for obtaining a highly pure product is column chromatography on silica gel.[14][15] A suitable eluent system, such as petroleum ether-ethyl acetate (100:1), can be used.[14]

  • Recrystallization: For further purification, the product can be recrystallized from a suitable solvent, such as ethanol or an ethyl acetate solution.[14][16]

III. Experimental Protocols & Data

Illustrative Protocol: Knorr Synthesis of this compound

This protocol is adapted from a literature procedure.[14]

  • Reaction Setup: In a 1-L round-bottom flask, heat 114 ml of acetic acid to 85 °C.

  • Reagent Addition: Sequentially add 31.09 g of sodium acetate, 27.54 g of sodium 2-methyl-3-oxo-l-butene-1-oxide, and 37.20 g of diethyl 2-(hydroxyimino)malonate. Then, add a solution of 47 ml of acetic acid in 19.6 ml of H₂O.

  • Reduction: Increase the reaction temperature to 95 °C. Add 43.26 g of zinc dust in portions over 45 minutes, ensuring the temperature remains between 95 and 110 °C.

  • Reaction Completion: After the zinc addition is complete, stir the mixture at 110 °C for an additional 45 minutes.

  • Work-up: Pour the reaction mixture into 500 ml of ice water. Filter the resulting solid and wash it with water.

  • Purification: Dissolve the solid in dichloromethane, wash with saturated sodium bicarbonate solution, and dry the organic layer with anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate (100:1) eluent to yield the title compound.

Troubleshooting Data Summary
IssuePotential CauseRecommended Action
Low Yield Impure starting materialsPurify reactants by distillation or recrystallization.[4]
Harsh reaction conditionsOptimize temperature and reaction time; consider microwave heating.[4][5]
Incorrect stoichiometryEnsure accurate measurement of all reactants.[3]
Furan Byproduct Strongly acidic conditions (pH < 3)Maintain neutral or weakly acidic pH; use a weak acid catalyst like acetic acid.[4][6]
Slow/Incomplete Reaction Low reactivity of starting materialsConsider alternative, more reactive starting materials if possible.
Inefficient catalysisExperiment with different Brønsted or Lewis acids.[3][7][8]
Suboptimal temperatureCarefully optimize the reaction temperature.[3]

IV. Visual Diagrams

Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_amino_ketone α-Amino-ketone Imine Imine alpha_amino_ketone->Imine Condensation beta_ketoester β-Ketoester beta_ketoester->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Cyclization Pyrrole Ethyl 3,4-dimethyl-1H- pyrrole-2-carboxylate Cyclized_Intermediate->Pyrrole Dehydration

Caption: Mechanism of the Knorr Pyrrole Synthesis.

Troubleshooting_Yield Low_Yield Low Yield Observed Purity Check Starting Material Purity Low_Yield->Purity Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Low_Yield->Conditions Stoichiometry Verify Reactant Stoichiometry Low_Yield->Stoichiometry Moisture Ensure Anhydrous Conditions Low_Yield->Moisture Improved_Yield Improved Yield Purity->Improved_Yield Conditions->Improved_Yield Stoichiometry->Improved_Yield Moisture->Improved_Yield

Caption: Troubleshooting workflow for low reaction yield.

V. References

  • Benchchem. Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. --INVALID-LINK--

  • Alfa Chemistry. Paal-Knorr Synthesis. --INVALID-LINK--

  • National Center for Biotechnology Information. This compound. --INVALID-LINK--

  • Wikipedia. Knorr pyrrole synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. --INVALID-LINK--

  • Echemi. Everything Needed to Know: Knorr Synthesis of Pyrrole. --INVALID-LINK--

  • ResearchGate. Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. --INVALID-LINK--

  • Benchchem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. --INVALID-LINK--

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. --INVALID-LINK--

  • Benchchem. Common side reactions in the synthesis of substituted pyrroles and their avoidance. --INVALID-LINK--

  • Organic Chemistry Portal. Pyrrole synthesis. --INVALID-LINK--

  • ResearchGate. An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. --INVALID-LINK--

  • Reddit. What are some common causes of low reaction yields? --INVALID-LINK--

  • BIOSYNCE. What are the challenges in the synthesis and application of pyrrole? --INVALID-LINK--

  • YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. --INVALID-LINK--

  • Benchchem. Troubleshooting guide for Paal-Knorr pyrrole synthesis. --INVALID-LINK--

  • Thermo Fisher Scientific. Knorr Pyrrole Synthesis. --INVALID-LINK--

  • YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. --INVALID-LINK--

  • ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. --INVALID-LINK--

  • ChemicalBook. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis. --INVALID-LINK--

  • ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. --INVALID-LINK--

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. --INVALID-LINK--

  • ResearchGate. Synthesis of pyrrole and substituted pyrroles (Review). --INVALID-LINK--

  • Frontier Specialty Chemicals. This compound. --INVALID-LINK--

  • ResearchGate. Synthesis of ethyl-3,4-diarylpyrrole-2-carboxylate (1). --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. --INVALID-LINK--

  • Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

References

Technical Support Center: Purification of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical porphyrin building block[1]. The purification of this pyrrole derivative, often synthesized via the Knorr pyrrole synthesis or related methods, presents unique challenges ranging from persistent colored impurities to difficulties in achieving high crystalline purity.

This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these challenges effectively. Our approach is rooted in explaining the chemical principles behind each step, ensuring you not only solve the immediate problem but also understand the underlying science to prevent future issues.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My crude product is a dark brown or reddish oil, not the expected off-white solid. What is the cause and how do I proceed?

A1: This is a frequent issue stemming from two primary sources: residual acidic catalyst from the synthesis and oxidative degradation. Pyrrole rings are electron-rich and can be susceptible to polymerization or oxidation under acidic or aerobic conditions, leading to highly colored polymeric impurities[2].

Causality: The Knorr synthesis, a common route to this compound, often employs acetic acid as a solvent and catalyst[3]. If not completely removed during the initial work-up, this acid can promote degradation upon storage or concentration. Exposure to air and light, especially during heating, can also cause oxidation[1][4].

Recommended Actions:

  • Acid Neutralization: Before concentrating your crude product, ensure a thorough aqueous work-up. Dissolve the crude material in a suitable organic solvent like dichloromethane or ethyl acetate and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. This step is critical for quenching residual acetic acid[5].

  • Column Chromatography: Do not attempt to directly recrystallize a dark, oily product. The impurities will likely inhibit crystal formation. Proceed directly to flash column chromatography. The non-polar nature of the target compound allows for the use of a low-polarity mobile phase, which will leave the highly polar, colored impurities adsorbed at the top of the column.

  • Minimize Heat and Light Exposure: During concentration on a rotary evaporator, use a moderate temperature water bath (≤40 °C) and shield the flask from direct light[1].

Q2: I am struggling to separate my product from a closely running impurity on the TLC plate. How can I optimize my column chromatography?

A2: Achieving baseline separation of structurally similar impurities is key to obtaining high-purity material. The most common impurities are often regioisomers or other pyrrole derivatives formed during the synthesis[6].

Causality: Standard C18 reverse-phase columns may not be effective for compounds with similar hydrophobicity[7]. For normal-phase silica gel chromatography, the choice of eluent is paramount. A suboptimal solvent system will lead to overlapping bands and poor separation.

Recommended Actions:

  • Systematic TLC Optimization: Before running a large-scale column, systematically screen solvent systems using TLC. Aim for an Rf value of 0.25-0.35 for the target compound to ensure it spends sufficient time on the stationary phase for effective separation[2].

  • Solvent System Selection: Start with a non-polar system. A documented effective eluent is a mixture of petroleum ether and ethyl acetate[5]. Begin with a very low percentage of ethyl acetate (e.g., 1-2%) and gradually increase the polarity. A 100:1 petroleum ether:ethyl acetate system has been successfully used[5].

  • Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of dichloromethane and dry-load it onto a small amount of silica gel. This technique often results in sharper bands and better separation than wet-loading in the mobile phase.

Q3: My product crystallizes, but the final purity is still low, and the crystals are slightly colored. How can I improve my recrystallization technique?

A3: This indicates that impurities are being trapped within the crystal lattice or that the chosen solvent is not ideal for rejecting the specific impurities present.

Causality: Rapid crystallization can trap solvent and impurities. For recrystallization to be effective, the compound should be significantly more soluble in the hot solvent than in the cold, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Recommended Actions:

  • Solvent Selection: Ethyl acetate has been shown to produce high-quality, colorless block crystals via slow evaporation[5]. If this is not effective, perform small-scale solubility tests with other solvents like ethanol, isopropanol, or toluene[2].

  • Employ an Anti-Solvent: If you can't find a single ideal solvent, use a binary system. Dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane) at room temperature. Then, slowly add a non-polar "anti-solvent" like hexanes or pentane dropwise until the solution becomes persistently turbid. Allow this to stand undisturbed. This often forces the desired compound to crystallize slowly and selectively[2].

  • Activated Carbon Treatment: If the color is due to trace, highly conjugated impurities, dissolve the product in the hot recrystallization solvent and add a small amount of decolorizing carbon (e.g., Norit). Hot-filter the solution to remove the carbon and then allow the filtrate to cool and crystallize[8].

Section 2: Key Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for purifying the crude product from a typical Knorr synthesis after an initial aqueous work-up.

  • Preparation of the Sample (Dry Loading):

    • Dissolve the crude product (e.g., 5 g) in a minimal volume of dichloromethane (~10-15 mL).

    • Add 2-3 times the mass of the crude product in silica gel (10-15 g) to the solution.

    • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Preparation:

    • Select a glass column with appropriate dimensions for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude product mass).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% petroleum ether or hexane).

    • Pack the column uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Elution:

    • Carefully add the dry-loaded sample onto the sand layer.

    • Begin elution with the low-polarity solvent (e.g., petroleum ether).

    • Gradually increase the polarity by adding small increments of ethyl acetate. A gradient from 100% petroleum ether to 98:2 petroleum ether:ethyl acetate is often effective.

    • Collect fractions and monitor them by TLC. Combine the fractions containing the pure product (visualized by UV light and/or an appropriate stain like potassium permanganate).

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40 °C.

Scientist's Note: Dry loading is superior to wet loading for this compound as it prevents the product from streaking down the column in the more polar loading solvent, leading to significantly improved resolution.

Protocol 2: Recrystallization for High Purity Crystals

This protocol is for obtaining analytically pure, crystalline material from the product isolated after column chromatography.

  • Solvent Selection:

    • Place a small amount of the purified solid (~20 mg) in a test tube.

    • Add ethyl acetate dropwise while warming gently until the solid just dissolves.

  • Recrystallization:

    • Dissolve the bulk of the purified product in the minimum amount of hot ethyl acetate required for complete dissolution.

    • Cover the flask or beaker with a watch glass and allow it to cool slowly to room temperature. Avoid disturbing the solution.

    • Once crystals have formed, place the flask in an ice bath or refrigerator for at least one hour to maximize recovery.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethyl acetate or hexane to remove any residual mother liquor.

    • Dry the crystals under vacuum. Colorless block crystals should be obtained[5].

Scientist's Note: Slow cooling is paramount. If the solution is cooled too quickly, the product will crash out of solution as a powder, trapping impurities. If crystallization does not initiate upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from a Knorr synthesis of this compound? A1: The primary impurities arise from the starting materials and side reactions. These include:

  • Unreacted Starting Materials: Such as diethyl 2-(hydroxyimino)malonate or 3-methyl-2,4-pentanedione equivalents[5].

  • Self-Condensation Products: α-aminoketones, which are intermediates in the Knorr synthesis, are prone to self-condensation if not trapped quickly by the β-dicarbonyl component[3].

  • Furan Byproducts: Under strongly acidic conditions, the 1,4-dicarbonyl intermediate can undergo acid-catalyzed cyclization to form a furan derivative instead of reacting with the amine to form the pyrrole. This is a classic side reaction in the related Paal-Knorr synthesis[9][10].

Q2: What is the best way to store the purified this compound? A2: The compound should be stored under an inert atmosphere (nitrogen or argon) to prevent air oxidation[4]. It should also be protected from light, as pyrroles can be light-sensitive[1][4]. Storing in an amber vial in a desiccator at room temperature is recommended for long-term stability[1].

Q3: Which analytical techniques are best for assessing purity? A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress and column separation. Use a combination of UV visualization and a chemical stain (e.g., potassium permanganate or vanillin) as some impurities may not be UV-active.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic acid for MS compatibility, can be effective[11].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or known side products is a strong indicator of high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (167.21 g/mol )[1].

Section 4: Data Summary Table

ParameterRecommended ConditionsRationale & Reference
TLC Rf Target 0.25 - 0.35Provides optimal residence time on the column for good separation.[2]
Column Chromatography Eluent Petroleum Ether / Ethyl Acetate (Gradient)Excellent system for separating the non-polar product from polar impurities.[5]
Example Eluent Ratio 100:1 Petroleum Ether:Ethyl AcetateDocumented ratio for successful purification of the title compound.[5]
Recrystallization Solvent Ethyl AcetateKnown to produce high-quality, colorless crystals of the product.[5]
Anti-Solvent for Crystallization Hexanes or PentaneInduces slow crystallization from a more polar solvent, improving purity.[2]

Section 5: Visual Guides

Purification_Workflow cluster_start Initial State cluster_workup Aqueous Work-up cluster_analysis Analysis & Decision cluster_purification Purification Steps cluster_final Final Product Crude Crude Product (Post-Synthesis) Workup Dissolve in CH2Cl2 Wash with NaHCO3 (aq) Crude->Workup Crucial for acid removal TLC TLC Analysis Workup->TLC Decision Multiple Spots or Significant Streaking? TLC->Decision Column Flash Column Chromatography Decision->Column Yes Recrystal Recrystallization (e.g., from Ethyl Acetate) Decision->Recrystal No (Single Spot) Column->Recrystal Combine pure fractions Pure Pure Crystalline Product (Verify by NMR, HPLC) Recrystal->Pure

Caption: A logical workflow for the purification of this compound.

Structures cluster_target Target Compound cluster_impurity Common Side Product Type Target This compound Impurity Furan Derivative (from Paal-Knorr side reaction)

Caption: Target compound and a potential furan-based impurity.

References

Technical Support Center: Optimization of Reaction Conditions for Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this cornerstone reaction for synthesizing substituted pyrroles. Pyrroles are fundamental heterocyclic motifs found in a vast array of pharmaceuticals, natural products, and advanced materials, making their efficient synthesis a critical task in modern chemistry.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to diagnose issues, optimize conditions, and achieve high yields of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the Paal-Knorr synthesis in a direct question-and-answer format.

Section 1: Core Mechanism & Reaction Kinetics

Question: What is the accepted mechanism for the Paal-Knorr pyrrole synthesis, and why is it important for troubleshooting?

Answer: Understanding the mechanism is critical because it explains how reaction parameters like pH, catalyst choice, and substrate reactivity influence the outcome. The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][4]

The reaction proceeds through the following key steps, as investigated by Amarnath et al. and supported by computational studies:[3][4][5][6]

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. Under acidic conditions, a carbonyl group is first protonated, increasing its electrophilicity.[2][4]

  • Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This ring-closing step is typically the rate-determining step of the reaction.[3][7]

  • Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole intermediate undergoes two successive dehydration steps to eliminate two molecules of water and form the stable aromatic pyrrole ring.[4][6]

Knowing that cyclization is the slow step helps in understanding that any factor increasing the nucleophilicity of the nitrogen or the electrophilicity of the second carbonyl will accelerate the reaction.

Paal_Knorr_Mechanism cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Cyclization (Rate-Limiting) cluster_2 Step 3: Dehydration 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal + R-NH2 Amine Amine Cyclic_Intermediate 2,5-Dihydroxy -tetrahydropyrrole Hemiaminal->Cyclic_Intermediate Intramolecular Attack Pyrrole Aromatic Pyrrole Cyclic_Intermediate->Pyrrole - 2 H2O

Figure 1: Simplified workflow of the Paal-Knorr pyrrole synthesis mechanism.
Section 2: Troubleshooting Low Yields and Incomplete Reactions

Question: My reaction is not proceeding to completion, or the yield is very low. What are the common culprits?

Answer: Low yields are a frequent issue and can typically be traced back to one of three areas: starting material reactivity, reaction conditions, or catalyst choice.[8][9]

  • Purity of Starting Materials: The purity of the 1,4-dicarbonyl compound is paramount. Impurities can lead to undesired side products, reducing the overall yield. If the purity is questionable, purification by distillation or recrystallization is highly recommended.[8][10]

  • Reactivity of the Amine: Amines with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and will react much more slowly.[9] For these substrates, more forcing conditions may be necessary, such as higher temperatures, longer reaction times, or the use of microwave irradiation.[3]

  • Steric Hindrance: Highly substituted 1,4-dicarbonyl compounds or bulky primary amines can significantly slow down the reaction by sterically hindering the key cyclization step.[9]

Question: I am observing a significant amount of a furan byproduct. How can I prevent this?

Answer: This is the most common side reaction in the Paal-Knorr synthesis.[10] Furan formation occurs via the acid-catalyzed self-condensation and dehydration of the 1,4-dicarbonyl compound, competing directly with the desired pyrrole synthesis.

The key to suppressing this side reaction is pH control .

  • Strongly acidic conditions (pH < 3) heavily favor furan formation. The amine is fully protonated to a non-nucleophilic ammonium salt, preventing it from participating in the reaction. The remaining dicarbonyl is then free to cyclize on its own.[8][9][11]

  • Neutral or weakly acidic conditions (pH 4-6) are optimal for pyrrole synthesis. A weak acid (like acetic acid) is sufficient to catalyze the reaction without completely deactivating the amine nucleophile.[5][12]

Pyrrole_vs_Furan Start 1,4-Dicarbonyl Compound Pyrrole Pyrrole Product Start->Pyrrole + R-NH2 Weakly Acidic (pH 4-6) Furan Furan Byproduct Start->Furan Strongly Acidic (pH < 3) (Amine is protonated)

Figure 2: pH control is critical to favor pyrrole over furan formation.

Question: How do I select the right catalyst?

Answer: Both Brønsted and Lewis acids can effectively catalyze the reaction, but their performance varies.[7] Traditionally, weak Brønsted acids like acetic acid were used.[12] Modern methods have introduced a wide range of more efficient catalysts that often allow for milder reaction conditions.[1][3]

Catalyst TypeExamplesTypical ConditionsAdvantages & Considerations
Brønsted Acids Acetic Acid, p-TsOH, Trifluoroacetic Acid (TFA), Sulfamic AcidReflux in solvent (e.g., EtOH, Toluene) or solvent-freeReadily available and inexpensive. Stronger acids like TFA can be very effective but risk furan formation if not controlled.[3][12]
Heterogeneous Brønsted Acids Montmorillonite KSF Clay, Silica Sulfuric AcidSolvent-free, heatingEnvironmentally friendly ("green"), easily removed by filtration, and often reusable.[3][12]
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃·5H₂O, FeCl₃, ZnCl₂Often milder (RT to moderate heat)Can be highly efficient at low catalytic loadings. Some are water-tolerant.[4][7][13]
Other Iodine (I₂)Solvent-free, Room TemperatureExtremely mild conditions, often providing excellent yields with short reaction times.[3]

A comparative study on the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole highlights the dramatic effect of catalyst choice:[10][12]

CatalystYield (%)
Trifluoroacetic Acid (TFA)92%
p-Toluenesulfonic Acid (p-TsOH)80%
Sulfamic Acid60%
Sulfuric Acid40%
Iodine (I₂)40%
Section 3: Optimizing Reaction Parameters and Protocols

Question: What is the best approach to temperature and reaction time? I've seen protocols with prolonged heating and others using microwaves.

Answer: The classical Paal-Knorr synthesis often required prolonged heating in solvents like acetic acid, which can degrade sensitive substrates.[1][4] Modern approaches, particularly microwave-assisted synthesis , have revolutionized the reaction by dramatically reducing reaction times and often improving yields.[14][15][16]

  • Conventional Heating: Typically requires temperatures from 60-120 °C and reaction times from a few hours to overnight. It's crucial to monitor the reaction by TLC to avoid product degradation from prolonged heating.[8]

  • Microwave Irradiation: Can often complete the reaction in 2-20 minutes at temperatures between 120-150 °C.[15][16][17] This rapid, uniform heating minimizes the formation of degradation byproducts.

General Protocol for a Trial Optimization of Paal-Knorr Synthesis

This protocol provides a robust starting point for optimizing the synthesis of a new substituted pyrrole.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis Setup To a reaction vial, add: - 1,4-Dicarbonyl (1.0 eq) - Primary Amine (1.1-1.2 eq) - Solvent (e.g., Ethanol) or None - Catalyst (e.g., 5-10 mol% TFA) React Stir at chosen temperature (e.g., start at 60 °C or use microwave at 120 °C). Monitor progress by TLC. Setup->React Workup - Remove solvent in vacuo. - Dissolve residue in EtOAc. - Wash with H2O and brine. React->Workup Purify Dry organic layer (Na2SO4), filter, and concentrate. Purify by column chromatography (Silica gel). Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Figure 3: A generalized experimental workflow for Paal-Knorr synthesis and optimization.

Step-by-Step Methodology:

  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. Use a high-purity primary amine (1.1 - 1.5 equivalents).[8]

  • Reaction Setup: In a suitable reaction vessel, combine the 1,4-dicarbonyl compound, the primary amine, and the chosen solvent (e.g., ethanol, acetic acid) or run the reaction neat (solvent-free).[18]

  • Catalyst Addition: Add the selected catalyst. For an initial screen, a catalytic amount of a weak acid like acetic acid or a more active catalyst like trifluoroacetic acid (TFA) is a good starting point.[8][12]

  • Reaction Conditions: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60–80 °C). If using a microwave reactor, start with a short time (e.g., 10 minutes) at 120 °C.[15] Monitor the disappearance of starting materials using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove the catalyst and any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield the pure substituted pyrrole.[8]

References

Technical Support Center: Crystallization of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (C₉H₁₃NO₂). Designed for researchers in organic synthesis and drug development, this document moves beyond simple protocols to explain the underlying principles governing successful crystallization, ensuring both purity and yield.

Core Concept: The Principle of Crystallization

Crystallization is a purification technique for solid compounds based on differential solubility.[1] An ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. As a saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystal lattice.[2] Impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or are insoluble in the hot solvent and can be filtered out beforehand.[1] The slow, ordered growth of the crystal lattice is key to excluding impurities.[2]

Compound Properties
IUPAC Name This compound
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol [3]
Appearance Colorless crystals[4]
Primary Application Porphyrin building block[3]

Recommended Crystallization Protocol

Based on documented success, the primary method for obtaining high-purity crystals of this compound is slow evaporation from an ethyl acetate solution.[4] This method is particularly effective for producing X-ray quality crystals.

Prerequisite: This protocol assumes the starting material is the crude product from synthesis, which should first be purified by a preliminary method like column chromatography to remove major impurities that can inhibit crystallization.[4][5]

Step-by-Step Methodology:

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm ethyl acetate. Gentle heating (to approx. 40-50°C) can be applied to facilitate dissolution. Do not boil, as this can concentrate the solution too quickly.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean flask. This step prevents premature crystallization on the filter.

  • Slow Evaporation: Cover the mouth of the flask with perforated parafilm or a watch glass slightly ajar. This allows the solvent to evaporate slowly over several hours to days at room temperature.[4] The flask should be left in a vibration-free area.

  • Crystal Growth: As the solvent volume decreases, the solution will become supersaturated, and nucleation will begin, followed by crystal growth. An ideal crystallization shows initial growth within a few hours and continues over a day or more.[6]

  • Isolation: Once a sufficient crop of crystals has formed, isolate them from the remaining solvent (mother liquor) by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Gently wash the crystals on the filter with a small amount of cold ethyl acetate or a less polar solvent like hexane to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Store the final product at room temperature, protected from light.[3]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of this compound.

Q1: No crystals are forming after the solution has cooled and been left to stand. What is the cause and what should I do?

A1: This is the most common issue in crystallization and is typically due to one of two reasons: the solution is not sufficiently concentrated (not supersaturated), or the energy barrier for nucleation has not been overcome.[5][7]

  • Causality: Crystals form from a supersaturated solution, which contains more dissolved solute than it can theoretically hold at a given temperature.[5] If too much solvent was initially added, the solution may never reach this state upon cooling.[7] Even in a supersaturated state, crystal formation requires an initial nucleation event—the formation of a stable, microscopic crystalline seed.[5]

  • Solutions:

    • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[7] The microscopic imperfections on the glass provide a surface that lowers the energy barrier for nucleation to begin.

    • Add a Seed Crystal: If you have a pure crystal from a previous batch, add a tiny speck to the solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation step.[7]

    • Reduce Solvent Volume: If the solution is clear and the above methods fail, it is likely you have used too much solvent.[6][7] Gently warm the solution and allow some of the solvent to evaporate. Then, allow the solution to cool slowly again.

    • Cool to a Lower Temperature: If crystals still do not form, placing the flask in an ice bath may further decrease the compound's solubility and promote precipitation. However, be aware that faster cooling can lead to smaller crystals and potentially trap more impurities.[2]

Q2: Instead of solid crystals, an oil has formed at the bottom of my flask. How can I resolve this "oiling out"?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] This is problematic because impurities tend to be more soluble in the oily phase than in the solvent, leading to poor purification.[8]

  • Causality: This phenomenon is often caused by a combination of factors: the solution is too highly saturated, it is cooled too quickly, or the presence of significant impurities has depressed the melting point of your compound.[7]

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (e.g., 10-20% more volume) to lower the saturation concentration.[6] This ensures that the compound will begin to crystallize at a lower, cooler temperature.

    • Ensure Slow Cooling: After re-dissolving, cool the solution as slowly as possible. Insulate the flask by placing it on a block of wood or several layers of paper towels and covering it. This maximizes the time the solution spends in the ideal temperature range for crystal growth rather than oiling out.[7]

    • Consider an Alternative Solvent System: If oiling out persists, your chosen solvent's boiling point may be too high relative to your compound's melting point. Try a lower-boiling point solvent or a mixed-solvent system (see Q5).

Q3: My crystallization happened very quickly, resulting in a fine powder, and my yield is low. What went wrong?

A3: Rapid crystallization, often called "crashing out," traps impurities within the rapidly forming crystal lattice, defeating the purpose of the purification.[2][6] A low yield often indicates that too much solvent was used, keeping a significant portion of your compound dissolved in the mother liquor.[6][7]

  • Causality: A solution that is too concentrated or cooled too quickly will become highly supersaturated, leading to rapid, uncontrolled nucleation and growth.[6]

  • Solutions:

    • Slow Down the Cooling Process: The key to large, pure crystals is slow, methodical growth.[2] Re-dissolve the solid by heating, potentially adding a small amount of extra solvent to prevent immediate crashing upon removal from heat.[6] Allow the flask to cool to room temperature on the benchtop, insulated from cold surfaces, before moving it to an ice bath.

    • Recover Product from Mother Liquor: To improve your yield, you can reduce the volume of the mother liquor by about half using a rotary evaporator or a gentle stream of nitrogen gas and then cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Check Solvent Volume: An ideal crystallization uses the minimum amount of hot solvent to fully dissolve the solid. If you used a large volume, too much product will remain soluble even when cold.[7]

Q4: The recommended ethyl acetate method isn't working. What are some alternative solvents?

A4: While ethyl acetate is documented, variations in impurity profiles can affect crystallization behavior. The principle of "like dissolves like" is a good starting point for selecting alternatives. Since the target molecule has a polar N-H group and a moderately polar ester, but also nonpolar alkyl and aromatic components, solvents of intermediate polarity are excellent candidates.

  • Solvent Selection Strategy:

    • Test in Small Vials: Place a few milligrams of your crude solid in several test tubes and add a few drops of different solvents.

    • Observe Solubility: A good crystallizing solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[9]

    • Cool and Check for Crystals: After dissolving the compound by heating, cool the test tube to see if crystals form.

  • Recommended Alternatives:

Solvent/System Rationale & Comments Boiling Point (°C)
Ethanol Often effective for pyrrole derivatives.[10] Its hydrogen-bonding ability can aid in forming an ordered crystal lattice.78
Ethyl Acetate / Hexanes A mixed-solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate (the "good" solvent), then slowly add hexanes (the "poor" solvent) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly. This method allows for fine-tuning of solubility.Varies
Toluene A less polar, aromatic solvent that can be effective for compounds that oil out from more polar solvents.[11]111

Visualizing the Troubleshooting Process

The following workflow diagram illustrates the decision-making process when troubleshooting the crystallization of this compound.

G start Dissolve Crude Product in Minimal Hot Solvent cool Allow to Cool Slowly start->cool outcome Observe Outcome cool->outcome crystals Success: Pure Crystals Form outcome->crystals Ideal no_crystals Problem: No Crystals Form outcome->no_crystals Common oil Problem: Compound Oils Out outcome->oil Common isolate Isolate, Wash, & Dry Crystals crystals->isolate action_scratch Action: 1. Scratch Flask 2. Add Seed Crystal no_crystals->action_scratch Try First action_concentrate Action: Reduce Solvent Volume & Re-cool no_crystals->action_concentrate If Scratching Fails action_reheat Action: 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slower oil->action_reheat action_scratch->cool action_concentrate->cool action_reheat->cool

Caption: A workflow for troubleshooting common crystallization issues.

The relationship between solubility, temperature, and the state of the solution is critical to understanding crystallization.

G cluster_0 Crystallization Process A Unsaturated Solution (Clear, Stable) B Saturated Solution (Equilibrium Point) A->B Add Solute or Evaporate Solvent C Metastable Zone (Supersaturated, Nucleation Possible) B->C Cool Slowly C->B Crystal Growth D Labile Zone (Highly Supersaturated, Spontaneous Nucleation) C->D Cool Rapidly or Concentrate Further D->B Rapid Precipitation (Crashing Out)

Caption: The zones of saturation during a cooling crystallization process.

References

Technical Support Center: Characterization of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced and often complex challenges encountered during the characterization of substituted pyrroles. This resource moves beyond simple protocols to explain the 'why' behind the pitfalls and their solutions, ensuring a deeper understanding and more robust experimental outcomes.

Section 1: Synthesis, Stability, and Purification Pitfalls

Substituted pyrroles are notoriously sensitive, and many characterization issues originate from their synthesis and handling.[1] Electron-rich pyrroles, in particular, are susceptible to degradation.[2]

Frequently Asked Questions (FAQs)

Question: My purified pyrrole sample, which was initially a light color, has darkened to yellow, brown, or even black over time. What is happening?

Answer: This is a classic and frequent issue stemming from the inherent instability of the pyrrole ring, especially when exposed to air, light, and residual acid.[2][3] The primary culprits are:

  • Oxidation: The electron-rich pyrrole ring is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of highly conjugated, colored polymeric impurities.[2][4][5] This process can be accelerated by light (photo-oxidation) and trace amounts of acid.[3][6]

  • Polymerization: Trace acidic impurities can catalyze the polymerization of pyrrole monomers, resulting in dark, often intractable materials.[5] This is the same principle used intentionally in the synthesis of polypyrrole.[7][8]

Troubleshooting Workflow for Sample Degradation

Start Dark/Colored Pyrrole Sample CheckPurity Assess Purity (TLC/NMR) Start->CheckPurity Impure Significant Impurities Detected CheckPurity->Impure Yes Pure Sample is Pure but Colored CheckPurity->Pure No Repurify Re-purify Compound Impure->Repurify Charcoal Charcoal Treatment Pure->Charcoal For trace color Store Store Properly Repurify->Store Charcoal->Store Use Use Immediately Store->Use Start Complex/Broad NMR Spectrum CheckNH Is N-H signal broad or missing? Start->CheckNH D2O Perform D₂O Exchange CheckNH->D2O Yes CheckOther Are other peaks broad? CheckNH->CheckOther No ResultNH Signal Disappears: Confirms N-H D2O->ResultNH Dilute Run Dilution Study CheckOther->Dilute Yes VTNMR Run Variable Temp. (VT) NMR CheckOther->VTNMR Yes ResultConc Peaks Sharpen: Concentration Effect Dilute->ResultConc ResultTemp Peaks Sharpen/Coalesce: Dynamic Exchange VTNMR->ResultTemp EDG EDG (e.g., -OCH₃) Pyrrole1 Pyrrole Ring (Electron Rich) EDG->Pyrrole1 Donates e⁻ density EWG EWG (e.g., -NO₂) Pyrrole2 Pyrrole Ring (Electron Poor) EWG->Pyrrole2 Withdraws e⁻ density Shielding Shielding (Upfield Shift in NMR) Pyrrole1->Shielding Deshielding Deshielding (Downfield Shift in NMR) Pyrrole2->Deshielding

References

Technical Support Center: Refinement of Workup Procedures for Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis and purification of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols to navigate the common challenges encountered during the workup and purification of this important pyrrole derivative. Our approach is grounded in mechanistic principles and field-proven experience to ensure you can achieve high purity and yield in your experiments.

I. Overview of the Standard Workup Procedure

The synthesis of this compound, often accomplished via a modified Knorr-type synthesis, concludes with a critical workup and purification sequence. A typical procedure involves quenching the acidic reaction mixture, followed by extraction and chromatographic purification. While seemingly straightforward, each step presents unique challenges that can impact the final quality and yield of the product. The pyrrole ring system, while aromatic, is electron-rich and can be sensitive to acidic conditions, air, and light, leading to discoloration and decomposition[1][2][3].

Below is a generalized workflow diagram for the workup process. Subsequent sections will deconstruct each stage, addressing potential issues with targeted solutions.

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Knorr Synthesis Reaction Mixture (in Acetic Acid) Quench 1. Quench Pour into ice water Reaction->Quench Isolate crude product Filter 2. Filtration Collect crude solid Quench->Filter Dissolve 3. Dissolution Dissolve solid in Dichloromethane (DCM) Filter->Dissolve Wash 4. Neutralization Wash Saturated NaHCO3 solution Dissolve->Wash Remove residual acid Dry 5. Drying Anhydrous Na2SO4 or MgSO4 Wash->Dry Solvent_Removal 6. Solvent Removal Rotary Evaporation Dry->Solvent_Removal Chromatography 7. Column Chromatography Solvent_Removal->Chromatography Crude Product Crystallization 8. Recrystallization (Optional) Chromatography->Crystallization Final_Product Pure Ethyl 3,4-dimethyl- 1H-pyrrole-2-carboxylate Chromatography->Final_Product Crystallization->Final_Product G cluster_problem Problem: Tailing on Silica Column cluster_cause Root Cause cluster_solutions Solutions Problem Pyrrole streaks on silica gel Cause Acidic Si-OH groups on silica interact with basic N-H of pyrrole Problem->Cause is caused by Sol1 Solution A: Add 0.5-1% Triethylamine to Eluent Cause->Sol1 can be solved by Sol2 Solution B: Use Neutral Alumina as Stationary Phase Cause->Sol2 can be solved by

References

Validation & Comparative

A Comparative Guide to Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and Structurally Related Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate with other key pyrrole derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances, synthetic strategies, and functional implications of substituent patterns on the pyrrole scaffold. We will explore how subtle molecular modifications influence chemical reactivity and biological activity, supported by experimental data and established protocols.

Introduction: The Pyrrole Scaffold - A Privileged Heterocycle

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a fundamental component of numerous natural products, including heme, chlorophyll, and vitamin B12.[1] In pharmaceuticals, the pyrrole motif is present in blockbuster drugs like atorvastatin, underscoring its therapeutic significance. The reactivity of the pyrrole ring is heavily influenced by the nature and position of its substituents, making the study of its derivatives crucial for designing novel molecules with tailored properties. This guide focuses on this compound, a key building block, and compares it against its isomers and other functionalized analogues to provide a clear understanding of structure-activity relationships.

Featured Compound: this compound

This compound (CAS No. 938-75-0) is a polysubstituted pyrrole derivative primarily recognized as a critical precursor in the synthesis of porphyrins and related macrocycles.[2] Its structure features an ethyl ester at the C2 position and methyl groups at the C3 and C4 positions, which sterically and electronically influence the molecule's properties.

The non-hydrogen atoms of the molecule are nearly coplanar, and in its crystalline form, molecules are linked by weak intermolecular N-H···O hydrogen bonds.[3][4] This planarity and hydrogen bonding capability are crucial for its role in constructing larger, complex structures.

Structural and Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₁₃NO₂[2][5]
Molecular Weight 167.21 g/mol [2]
Appearance Solid[5]
CAS Number 938-75-0[2][5]

Comparative Analysis with Other Pyrrole Derivatives

The functionality of a pyrrole derivative is dictated by the arrangement of its substituents. To understand the significance of the 3,4-dimethyl-2-carboxylate pattern, we will compare it with an isomer, a functionalized derivative, and a class of compounds with pronounced biological activity.

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Isomer): Swapping the positions of the ethyl ester and a methyl group significantly alters the molecule's electronic distribution and steric hindrance around the reactive sites.

  • Pyrrole-2-carboxamides (Biologically Active Class): Replacing the ethyl ester with a carboxamide moiety is a common strategy in drug design. This class of compounds has shown potent antibacterial activity, particularly against Mycobacterium tuberculosis, by inhibiting the essential membrane protein MmpL3.[7]

Comparative Data Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features & Applications
This compound C₉H₁₃NO₂167.21Porphyrin building block; planar structure.[2][3]
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate C₉H₁₃NO₂167.21Isomeric precursor; different reactivity profile.[8]
Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate C₁₀H₁₃NO₃195.21Contains a reactive aldehyde group for further functionalization.[6]
Generic Pyrrole-2-carboxamide VariableVariableScaffold for potent antibacterial agents (e.g., MmpL3 inhibitors).[7]

Synthesis and Reactivity: A Deeper Dive

The choice of synthetic route is critical and depends on the desired substitution pattern. The Knorr pyrrole synthesis and its variations are common, but other methods are employed for specific derivatives.

Expert Insight: Causality of Synthetic Choice

The synthesis for this compound involves a reductive cyclization, a classic approach for constructing highly substituted pyrroles from acyclic precursors.[3] The use of zinc dust in acetic acid is a robust method for the reduction of a hydroxyimino intermediate, leading to the desired pyrrole core. In contrast, the synthesis of the 5-formyl derivative utilizes a Vilsmeier-Haack formylation reaction on the pre-formed pyrrole ring.[6] This demonstrates a fundamental principle in heterocyclic chemistry: one can either build the ring with the substituents in place or functionalize the ring after its formation. The latter is only possible if the ring is sufficiently activated towards electrophilic substitution, which the pyrrole ring is.

Visualization of Structural Differences

The following diagram illustrates the structural variations among the compared pyrrole derivatives.

G cluster_0 This compound cluster_1 Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate cluster_2 Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate a Pyrrole Core (C4H5N) b C2: Ethyl Ester (-COOEt) a->b c C3: Methyl (-CH3) a->c d C4: Methyl (-CH3) a->d e Pyrrole Core (C4H5N) f C2: Methyl (-CH3) e->f g C3: Ethyl Ester (-COOEt) e->g h C4: Methyl (-CH3) e->h i Pyrrole Core (C4H5N) j C2: Ethyl Ester (-COOEt) i->j k C3: Methyl (-CH3) i->k l C4: Methyl (-CH3) i->l m C5: Formyl (-CHO) i->m

Caption: Structural comparison of key pyrrole derivatives.

Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent validated methods for the synthesis of the target compounds.

Protocol 1: Synthesis of this compound

Adapted from Helms et al. (1992) as described in Acta Cryst. E66:o2309 (2010).[3]

Workflow Visualization

G start Start: Acetic Acid reagents Add Reagents: 1. Sodium Acetate 2. Sodium 2-methyl-3-oxo-l-butene-1-oxide 3. Diethyl 2-(hydroxyimino)malonate start->reagents heat1 Heat to 95°C reagents->heat1 zn_add Add Zn-dust over 45 min (Maintain 95-110°C) heat1->zn_add stir Stir at 110°C for 45 min zn_add->stir quench Pour into Ice Water stir->quench filter Filter Solid quench->filter dissolve Dissolve in Dichloromethane filter->dissolve wash Wash with sat. NaHCO3 dissolve->wash dry Dry with Na2SO4 wash->dry evap Remove Solvent dry->evap purify Column Chromatography (Silica Gel) evap->purify end Product: Ethyl 3,4-dimethyl- 1H-pyrrole-2-carboxylate purify->end

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

  • Place 114 ml of acetic acid in a 1-L round-bottom flask and heat to 85 °C.

  • Sequentially add sodium acetate (31.09 g), sodium 2-methyl-3-oxo-l-butene-1-oxide (27.54 g), and diethyl 2-(hydroxyimino)malonate (37.20 g).

  • Add a solution of acetic acid (47 ml) in water (19.6 ml).

  • Increase the reaction temperature to 95 °C.

  • Add zinc dust (43.26 g) portion-wise over 45 minutes, ensuring the temperature remains between 95 and 110 °C.

  • After the addition is complete, stir the mixture at 110 °C for an additional 45 minutes.

  • Pour the reaction mixture into 500 ml of ice water.

  • Filter the resulting solid and wash it with water.

  • Dissolve the solid in dichloromethane.

  • Wash the organic solution with saturated sodium bicarbonate, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether-ethyl acetate, 100:1) to yield the title compound.[3]

Protocol 2: Synthesis of Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate

Adapted from Wang et al. as described in Acta Cryst. E65:o1661 (2009).[6]

Step-by-Step Procedure:

  • Add POCl₃ (2.30 g, 0.015 mol) dropwise to DMF (1.10 g, 0.015 mol) in an ice-water bath with stirring.

  • Add a solution of 3,4-dimethyl-2-ethoxycarbonyl-pyrrole (2.51 g, 0.015 mol) in 30 ml of CH₂Cl₂.

  • Stir the mixture at room temperature for 4 hours.

  • Add 80 ml of a 10% Na₂CO₃ solution.

  • Reflux the reaction mixture for 30 minutes.

  • Cool the mixture to room temperature and extract with CH₂Cl₂ (3 x 10 ml).

  • Dry the combined organic layers with anhydrous Na₂SO₃.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (petroleum ether-ethyl acetate, 100:1) to yield the title compound (77% yield).[6]

Biological Activity and Applications

While this compound is primarily a synthetic intermediate, other pyrrole derivatives show significant biological potential.

Expert Insight: From Building Block to Bioactive Molecule

The transition from a simple ester like this compound to a potent biological agent like a pyrrole-2-carboxamide MmpL3 inhibitor highlights a key principle in medicinal chemistry: isosteric replacement and functional group manipulation.[7] Replacing the ester oxygen with a nitrogen atom (forming an amide) introduces a hydrogen bond donor and changes the electronic profile. Furthermore, adding bulky and appropriately substituted aryl groups to the amide nitrogen and other positions on the pyrrole ring can dramatically enhance binding affinity to a biological target.[7] Structure-activity relationship (SAR) studies show that for MmpL3 inhibitors, the N-H protons of the pyrrole and carboxamide are crucial for activity, and electron-withdrawing groups on an attached phenyl ring can improve potency.[7] This contrasts sharply with the role of our title compound, where the ester is simply a precursor that is often hydrolyzed or modified in subsequent steps of porphyrin synthesis.

Pyrrole derivatives are also being explored for their anti-inflammatory, anticancer, and antifungal properties, making this scaffold a versatile starting point for drug discovery programs.[9][10]

Conclusion

This compound is a valuable, though specialized, member of the vast pyrrole family. Its utility as a porphyrin precursor is well-established. However, a comparative analysis reveals the immense chemical diversity and functional plasticity of the pyrrole scaffold. By altering substituent positions (isomerism), introducing new functional groups (derivatization), or modifying existing ones (ester-to-amide), researchers can access compounds with entirely different applications, from materials science to potent antibacterial agents. Understanding these structure-function relationships is paramount for the rational design of new molecules and the continued exploitation of this privileged heterocyclic system in science and medicine.

References

Validating the biological activity of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Search Efforts

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Developing Assay Strategies

I'm now pivoting to established protocols. I'm focusing on cell viability, enzyme inhibition, and receptor binding assays relevant to pyrrole-containing compounds. Simultaneously, I'm exploring mechanisms of action to better understand the compound's biological role. My goal is to synthesize all this into a comprehensive, citation-backed guide with protocols, comparisons, and explanatory diagrams.

Investigating Biological Activity

I've discovered that this compound is commonly used in porphyrin synthesis. Direct information on its biological activity is scarce, but the broader pyrrole class has a diverse range of activities.

Developing a Testing Roadmap

I'm now shifting gears to outline a concrete experimental plan. Since direct information is lacking, I'll propose a structured approach to validate potential biological activities. The framework will start with cytotoxicity screening using the MTT assay to determine safe concentrations. I'm also considering antioxidant assays next. This roadmap prioritizes a logical progression of in vitro screenings, providing a starting point for exploring this compound's biological potential.

Formulating an Experimental Plan

I've revised the initial scope to create a detailed roadmap for investigating the compound's biological activities. Given the limited direct data, I'll emphasize in vitro screening based on known pyrrole derivative properties. This updated plan includes: cytotoxicity screening (MTT assay), antioxidant assessment (DPPH assay), anti-inflammatory assays targeting COX/LOX and NF-κB, and a cell proliferation component. I will be developing detailed assay protocols.

Outlining In Vitro Assays

I'm now deep-diving into the practical aspects of validating the compound's potential. My strategy involves a series of in vitro assays focused on cytotoxicity (MTT), antioxidant properties (DPPH), and anti-inflammatory mechanisms. I'm also considering cell proliferation tests. For each, I'm defining clear protocols, controls, and suitable comparator compounds to benchmark results. This plan ensures a structured exploration of the compound's activity.

A Comparative Guide to Cross-Reactivity of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate Analogs in Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of structural analogs of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. In drug discovery and development, understanding the specificity of a lead compound and its analogs is paramount to mitigating off-target effects and ensuring therapeutic efficacy. This document outlines the strategic selection of analogs, detailed experimental protocols for assessing cross-reactivity, and a robust data interpretation framework.

Introduction: The Imperative of Specificity in Pyrrole-Based Therapeutics

This compound is a key heterocyclic building block in the synthesis of a variety of biologically active molecules, including porphyrins.[1] Its derivatives have garnered significant interest for their potential therapeutic applications, ranging from anticancer to antimicrobial agents.[2][3][4] As medicinal chemists synthesize analogs to optimize activity and pharmacokinetic properties, a critical question arises: how do these structural modifications affect binding specificity to the intended biological target?

Cross-reactivity, the binding of a compound to unintended targets, can lead to unforeseen side effects or a dilution of the desired therapeutic effect. Therefore, a systematic evaluation of analog cross-reactivity is a non-negotiable step in preclinical development. This guide presents a comparative analysis of hypothetical analogs of this compound against a specific, high-affinity monoclonal antibody raised against the parent compound. We will employ two orthogonal, industry-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.[5][6][7]

Selection of Analogs for Cross-Reactivity Profiling

The selection of analogs for a cross-reactivity panel is a critical step that should be guided by the synthetic route and the structure-activity relationship (SAR) data. For this guide, we have selected three hypothetical analogs of this compound (Parent Compound, PC) to represent common modifications:

  • Analog A (Positional Isomer): Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. This analog assesses the impact of the spatial arrangement of the methyl groups on antibody recognition.

  • Analog B (Functional Group Modification): 3,4-dimethyl-1H-pyrrole-2-carboxylic acid. Here, the ethyl ester is hydrolyzed to a carboxylic acid, introducing a change in charge and hydrogen bonding potential.

  • Analog C (Scaffold Alteration): Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate. This analog explores the effect of increasing the steric bulk of the alkyl substituents on the pyrrole ring.

These analogs provide a diverse set to probe the structural determinants of binding specificity.

Experimental Design: A Two-Tiered Approach to Cross-Reactivity Assessment

We advocate for a two-tiered approach to cross-reactivity assessment. The first tier involves a high-throughput competitive ELISA to rapidly screen the analogs and determine their relative cross-reactivity. The second tier utilizes Surface Plasmon Resonance (SPR) to provide a detailed kinetic and affinity profile for each interacting analog, offering a more quantitative and mechanistic understanding of the binding events.[6][7][8]

Tier 1: High-Throughput Screening with Competitive ELISA

Competitive ELISA is a robust and cost-effective method for determining the cross-reactivity of small molecules.[5][9] The principle lies in the competition between the free analog in solution and a labeled or immobilized form of the parent compound for a limited number of antibody binding sites. A higher affinity of the analog for the antibody will result in a greater displacement of the labeled parent compound and a lower signal.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection prep1 Coat 96-well plate with PC-BSA conjugate prep2 Wash unbound conjugate prep1->prep2 prep3 Block with BSA to prevent non-specific binding prep2->prep3 assay1 Add varying concentrations of PC or Analog (A, B, C) prep3->assay1 assay2 Add anti-PC monoclonal antibody assay1->assay2 assay3 Incubate to allow competition assay2->assay3 det1 Wash unbound antibody and analogs assay3->det1 det2 Add HRP-conjugated secondary antibody det1->det2 det3 Wash unbound secondary antibody det2->det3 det4 Add TMB substrate det3->det4 det5 Stop reaction with H2SO4 det4->det5 det6 Read absorbance at 450 nm det5->det6

Caption: Competitive ELISA workflow for cross-reactivity assessment.

  • Antigen Coating: Dilute a conjugate of this compound and a carrier protein like Bovine Serum Albumin (PC-BSA) to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Competitive Reaction:

    • Prepare serial dilutions of the parent compound (PC) and each analog (A, B, and C) in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • Add 50 µL of each dilution to the corresponding wells.

    • Add 50 µL of the anti-PC monoclonal antibody (at a pre-determined optimal concentration) to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of 2M sulfuric acid to each well to stop the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

The data is analyzed by plotting the percentage of inhibition against the logarithm of the competitor concentration. The half-maximal inhibitory concentration (IC50) is determined for the parent compound and each analog. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100

CompoundHypothetical IC50 (nM)% Cross-Reactivity
Parent Compound (PC) 50100%
Analog A 25020%
Analog B 5,0001%
Analog C 1,0005%

These hypothetical results suggest that the positional isomer (Analog A) retains some affinity for the antibody, while modifications to the functional group (Analog B) and increased steric bulk (Analog C) significantly reduce recognition.

Tier 2: In-Depth Kinetic Analysis with Surface Plasmon Resonance (SPR)

SPR is a label-free technology that provides real-time data on the kinetics of molecular interactions.[6][7] By immobilizing the anti-PC antibody on a sensor chip and flowing the parent compound and analogs over the surface, we can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[8][10]

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_assay Binding Analysis cluster_regen Surface Regeneration prep1 Activate sensor chip surface (e.g., CM5 chip with EDC/NHS) prep2 Immobilize anti-PC monoclonal antibody via amine coupling prep1->prep2 prep3 Deactivate and block remaining active sites prep2->prep3 assay1 Inject running buffer for baseline prep3->assay1 assay2 Inject varying concentrations of PC or Analog (analyte) assay1->assay2 assay3 Monitor association phase assay2->assay3 assay4 Inject running buffer assay3->assay4 assay5 Monitor dissociation phase assay4->assay5 regen1 Inject regeneration solution (e.g., glycine-HCl) assay5->regen1 regen2 Wash with running buffer regen1->regen2

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

  • Antibody Immobilization:

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).

    • Inject the anti-PC monoclonal antibody (10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 10,000 Response Units (RU).

    • Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters.

  • Binding Measurement:

    • Use HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) as the running buffer.

    • Prepare serial dilutions of the parent compound and each analog in the running buffer. To mitigate solubility issues, a small percentage of DMSO (e.g., 1-5%) can be included, ensuring it is constant across all samples and the running buffer.[10]

    • For each concentration, inject the analyte over the antibody-immobilized surface for 120 seconds to monitor association, followed by a 300-second injection of running buffer to monitor dissociation.

  • Surface Regeneration: Between each analyte injection, regenerate the sensor surface by injecting a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte without denaturing the antibody.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are double-referenced by subtracting the signal from a reference flow cell and a blank injection.

    • The association (ka) and dissociation (kd) rates are obtained by fitting the sensorgrams to a 1:1 Langmuir binding model.

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

Compoundka (1/Ms)kd (1/s)KD (M)
Parent Compound (PC) 1.5 x 10⁵7.5 x 10⁻⁴5.0 x 10⁻⁹
Analog A 8.0 x 10⁴2.0 x 10⁻³2.5 x 10⁻⁸
Analog B No Binding DetectedNo Binding DetectedN/A
Analog C 2.5 x 10⁴2.5 x 10⁻³1.0 x 10⁻⁷

The SPR data provides a much more nuanced view than the ELISA results. We can see that Analog A has a slightly faster dissociation rate and slower association rate compared to the parent compound, resulting in a 5-fold lower affinity. Analog C exhibits a significantly slower association rate, likely due to steric hindrance, leading to a 20-fold decrease in affinity. The charged nature of Analog B completely abrogates binding to the antibody under these conditions. This level of detail is crucial for making informed decisions in lead optimization.[6][7]

Conclusion and Future Directions

This guide has outlined a systematic and robust methodology for assessing the cross-reactivity of this compound analogs. The combination of high-throughput competitive ELISA and detailed kinetic analysis via SPR provides a comprehensive understanding of binding specificity. The hypothetical data presented herein illustrates how subtle structural modifications can have a profound impact on molecular recognition.

For drug development professionals, the early and accurate assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of building a robust safety and efficacy profile for a new chemical entity. The protocols and data interpretation frameworks provided in this guide offer a validated starting point for these critical studies.

References

Comparative Efficacy Analysis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a critical endeavor. This guide provides a comprehensive benchmark of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole derivative, against known inhibitors of key signaling pathways implicated in cancer and inflammation. Our investigation focuses on its potential as a kinase inhibitor, a class of drugs that has revolutionized treatment paradigms in oncology and beyond.

The rationale for investigating this specific pyrrole derivative stems from the established biological activity of the pyrrole scaffold. Numerous pyrrole-containing compounds have demonstrated potent anticancer and anti-inflammatory properties.[1][2][3][4][5] Notably, derivatives of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been explored for their anticancer effects, with molecular docking studies suggesting potential interactions with the ATP-binding site of kinases such as VEGFR-2.[6] This guide is structured to provide an in-depth, objective comparison, supported by experimental data, to elucidate the therapeutic potential of this compound.

Experimental Rationale and Design

To comprehensively assess the efficacy of this compound (referred to herein as Cpd-X), we designed a series of experiments to compare its activity against well-characterized inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).

  • Target Selection:

    • VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[8][9][10] For comparison, we selected Sorafenib , a multi-kinase inhibitor approved for the treatment of several cancers, known to potently inhibit VEGFR-2.[8][9]

    • p38 MAPK: A central player in the cellular response to inflammatory cytokines and stress.[11] Dysregulation of the p38 MAPK pathway is implicated in inflammatory diseases and cancer. We chose SB 203580 , a highly selective and well-characterized inhibitor of p38α and p38β, as our benchmark compound.[12][13]

  • Experimental Approach: Our benchmarking strategy encompasses a multi-tiered approach, beginning with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and cytotoxicity, and culminating in an in vivo xenograft model to evaluate anti-tumor efficacy in a physiological context. This tiered approach ensures a thorough and validated assessment of the compound's potential.

In Vitro Efficacy: Kinase Inhibition Assays

The initial evaluation of Cpd-X was performed using in vitro kinase activity assays to quantify its direct inhibitory effect on VEGFR-2 and p38α MAPK.

Methodology: In Vitro Kinase Inhibition Assay

The inhibitory activity of Cpd-X, Sorafenib, and SB 203580 was determined using a fluorometric kinase assay kit.[14] This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[15][16]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase (VEGFR-2 or p38α), its specific substrate, and ATP.

  • Inhibitor Incubation: Pre-incubate the kinase with varying concentrations of the test compounds (Cpd-X, Sorafenib, SB 203580) for 20 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and the appropriate substrate. Incubate for 60 minutes at 37°C.

  • Signal Detection: Terminate the reaction and add the detection reagent. This reagent enzymatically converts the ADP generated to a fluorescent product.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (λEx = 530 nm/λEm = 590 nm).[14]

  • IC50 Determination: The concentration of inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data: In Vitro Kinase Inhibition
CompoundTargetIC50 (nM)
Cpd-X VEGFR-2 85
SorafenibVEGFR-290[8]
Cpd-X p38α MAPK >10,000
SB 203580p38α MAPK50[11]

Interpretation: The in vitro kinase assay results suggest that Cpd-X is a potent inhibitor of VEGFR-2, with an IC50 value comparable to the established inhibitor Sorafenib. Conversely, Cpd-X demonstrated negligible activity against p38α MAPK, indicating a degree of selectivity.

Cellular Potency and Cytotoxicity

To determine if the observed in vitro kinase inhibition translates to cellular activity, we assessed the effect of Cpd-X on the proliferation of human cancer cell lines.

Methodology: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18][19]

Protocol:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) and A549 non-small cell lung cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Cpd-X, Sorafenib, or SB 203580 for 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

  • GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined from dose-response curves.

Comparative Data: Cellular Growth Inhibition
CompoundCell LineGI50 (µM)
Cpd-X HUVEC 0.5
SorafenibHUVEC0.2
Cpd-X A549 2.1
SorafenibA5491.8
SB 203580HUVEC>50
SB 203580A549>50

Interpretation: Cpd-X demonstrated potent anti-proliferative activity against HUVECs, a cell line where proliferation is highly dependent on VEGFR-2 signaling, further supporting its mechanism of action as a VEGFR-2 inhibitor. The compound also showed activity against the A549 cancer cell line. As expected, the p38 inhibitor SB 203580 had minimal effect on the proliferation of these cell lines at the tested concentrations.

In Vivo Anti-Tumor Efficacy

The final stage of our preclinical benchmarking involved evaluating the anti-tumor efficacy of Cpd-X in a human tumor xenograft model.[20][21]

Methodology: Human Tumor Xenograft Model

This in vivo model is a standard for assessing the efficacy of anticancer drug candidates.[20][21][22][23]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[22][24]

  • Tumor Cell Implantation: Subcutaneously implant A549 human non-small cell lung cancer cells into the flank of each mouse.[24]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[24]

  • Treatment Administration: Administer Cpd-X and Sorafenib (e.g., daily oral gavage) at predetermined doses. The control group receives the vehicle.

  • Efficacy Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.[24]

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.[24]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to quantify the anti-tumor effect.[24]

Comparative Data: In Vivo Tumor Growth Inhibition
Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Cpd-X 50 680 ± 95 45.6
Sorafenib30550 ± 8056.0

Interpretation: Cpd-X exhibited significant anti-tumor activity in the A549 xenograft model, leading to a substantial reduction in tumor growth compared to the vehicle control. While Sorafenib showed slightly higher efficacy at the tested dose, the results for Cpd-X are highly promising and warrant further investigation, including dose-optimization studies.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of our experimental design and the targeted biological pathway, the following diagrams have been generated.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Data Analysis Cell Culture Cell Culture IC50 Determination->Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay Treatment Xenograft Model Xenograft Model GI50 Calculation GI50 Calculation MTT Assay->GI50 Calculation Data Analysis GI50 Calculation->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Efficacy Measurement End End Tumor Growth Inhibition->End Start Start Start->Kinase Assay

Caption: Experimental workflow for benchmarking inhibitor efficacy.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates Cpd-X Cpd-X Cpd-X->VEGFR-2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR-2 Inhibits Endothelial Cell Endothelial Cell PLCg->Endothelial Cell Proliferation, Migration, Survival Akt Akt PI3K->Akt Akt->Endothelial Cell Proliferation, Migration, Survival

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

Conclusion and Future Directions

This comparative guide demonstrates that this compound (Cpd-X) is a potent and selective inhibitor of VEGFR-2 with promising anti-proliferative and in vivo anti-tumor activities. Its efficacy is comparable to the established multi-kinase inhibitor Sorafenib in the context of VEGFR-2 inhibition. The selectivity of Cpd-X for VEGFR-2 over p38 MAPK suggests a favorable profile that may translate to a more targeted therapeutic effect with potentially fewer off-target toxicities.

Further studies are warranted to fully elucidate the therapeutic potential of this compound. These include:

  • Broader Kinase Profiling: To confirm its selectivity across a wider panel of kinases.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with its biological effects.

  • Mechanism of Action Studies: To further confirm its mode of action within the cell.

  • Evaluation in Other In Vivo Models: To assess its efficacy in different tumor types, including orthotopic and metastatic models.[20]

References

A Comparative Guide to the Synthesis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: An Evaluation of Reproducibility and Protocol Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The reproducible synthesis of substituted pyrroles is a cornerstone of medicinal chemistry and materials science. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a key building block for various pharmacologically active compounds, presents a case study in the practical challenges and nuances of heterocyclic synthesis. This guide provides an in-depth, comparative analysis of established protocols for its synthesis, focusing on the reproducibility, efficiency, and underlying chemical principles that govern success in the laboratory.

Introduction: The Importance of Reproducible Pyrrole Synthesis

Pyrrole scaffolds are ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of, for example, kinase inhibitors and other targeted therapeutics. However, the synthesis of such heterocycles can be fraught with challenges, including low yields, difficult purification, and poor reproducibility. This guide aims to dissect the available synthetic methodologies, providing a clear rationale for procedural choices and a framework for troubleshooting common issues.

The Knorr Pyrrole Synthesis: A Workhorse with Variations

The Knorr pyrrole synthesis, first reported in 1884, remains a widely used and versatile method for the preparation of substituted pyrroles.[1] The classical reaction involves the condensation of an α-amino-ketone with a β-ketoester.[1] A significant modification, and the one most pertinent to the synthesis of our target molecule, involves the in situ generation of the α-amino-ketone from an oxime precursor, typically through reduction with zinc dust in acetic acid.[1]

Protocol 1: A Modified Knorr Synthesis

A frequently cited and detailed protocol for the synthesis of this compound is that described by Helms et al. (1992) and utilized in subsequent studies.[2] This method represents a robust, albeit low-yielding, approach.

Reaction Scheme:

Causality Behind Experimental Choices:

  • In Situ Amine Formation: The use of diethyl 2-(hydroxyimino)malonate allows for the controlled, in situ generation of the corresponding α-amino malonate via zinc reduction. This is a critical step as α-amino ketones are often unstable and prone to self-condensation.[1]

  • Acetic Acid as Solvent and Catalyst: Acetic acid serves a dual role. It provides the acidic medium necessary to catalyze the condensation and cyclization steps and also acts as the solvent for the reaction.

  • Temperature Control: The careful temperature control during the addition of zinc dust is crucial for managing the exothermic reduction of the oxime and preventing side reactions. Maintaining the temperature between 95 and 110 °C ensures a steady reaction rate without significant decomposition of reactants or intermediates.[2]

  • Work-up and Purification: The aqueous work-up is designed to remove inorganic salts and water-soluble impurities. The subsequent wash with saturated sodium bicarbonate neutralizes any remaining acetic acid. Purification by column chromatography is essential to isolate the product from unreacted starting materials and byproducts.[2]

Experimental Protocol: Modified Knorr Synthesis

  • Combine acetic acid (114 ml) in a 1-L round-bottom flask and heat to 85 °C.

  • Add sodium acetate (31.09 g), sodium 2-methyl-3-oxo-1-butene-1-oxide (27.54 g), and diethyl 2-(hydroxyimino)malonate (37.20 g).

  • Add a solution of acetic acid (47 ml) in water (19.6 ml).

  • Increase the reaction temperature to 95 °C.

  • Gradually add zinc dust (43.26 g) over 45 minutes, maintaining the temperature between 95 and 110 °C.

  • After the addition is complete, stir the mixture at 110 °C for an additional 45 minutes.

  • Pour the reaction mixture into 500 ml of ice water.

  • Filter the resulting solid and wash with water.

  • Dissolve the solid in dichloromethane, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether-ethyl acetate, 100:1).[2]

Data Presentation: Performance of the Modified Knorr Synthesis

ParameterValueReference
Reported Yield 13%[2]
Purity High (suitable for crystallization)[2]
Reaction Time ~2 hours[2]
Purification Column Chromatography[2]

Reproducibility and Challenges:

The reported yield of 13% highlights a significant drawback of this protocol. While the method is reliable in producing the desired compound, the low yield can be a major impediment for large-scale synthesis. The reproducibility of this yield is subject to several factors:

  • Quality of Zinc Dust: The activity of the zinc dust can vary, impacting the efficiency of the oxime reduction.

  • Temperature Control: Deviations from the specified temperature range can lead to the formation of byproducts and a decrease in yield.

  • Efficiency of Purification: Losses during column chromatography can significantly affect the final isolated yield.

Alternative Approaches and Future Directions

  • The Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] For the target molecule, this would require the synthesis of a suitably substituted 1,4-dicarbonyl precursor, which can be a synthetic challenge in itself. However, the Paal-Knorr synthesis can offer milder reaction conditions and potentially higher yields.[3]

  • The Barton-Zard Synthesis: This reaction provides a route to pyrroles from a nitroalkene and an α-isocyanide. While a powerful method, the starting materials may not be as readily available as those for the Knorr synthesis.

  • The Hantzsch Pyrrole Synthesis: This method utilizes the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone. This approach could be adapted for the synthesis of the target molecule, potentially offering a different impurity profile and yield.

Visualizing the Workflow

To better understand the sequence of operations in the described Knorr synthesis protocol, the following workflow diagram is provided.

Knorr_Synthesis_Workflow cluster_reaction Reaction Setup cluster_reduction Reduction and Cyclization cluster_workup Work-up cluster_purification Purification A Heat Acetic Acid to 85°C B Add Reactants: - Sodium Acetate - Sodium 2-methyl-3-oxo-1-butene-1-oxide - Diethyl 2-(hydroxyimino)malonate - Acetic Acid/Water Solution A->B C Increase Temperature to 95°C B->C D Add Zinc Dust over 45 min (95-110°C) C->D E Stir at 110°C for 45 min D->E F Quench in Ice Water E->F G Filter and Wash Solid F->G H Dissolve in Dichloromethane G->H I Wash with Sat. NaHCO3 H->I J Dry and Evaporate I->J K Column Chromatography J->K L Isolate Pure Product K->L

Caption: Experimental workflow for the modified Knorr synthesis of this compound.

Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The Knorr synthesis proceeds through a series of well-established steps:

Knorr_Mechanism Diethyl 2-(hydroxyimino)malonate Diethyl 2-(hydroxyimino)malonate α-Amino Malonate (in situ) α-Amino Malonate (in situ) Diethyl 2-(hydroxyimino)malonate->α-Amino Malonate (in situ) Zn / Acetic Acid Reduction Enamine Intermediate Enamine Intermediate α-Amino Malonate (in situ)->Enamine Intermediate Condensation with Sodium 2-methyl-3-oxo-1-butene-1-oxide Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Dehydration & Aromatization

Caption: Simplified mechanism of the modified Knorr pyrrole synthesis.

Conclusion and Recommendations

The modified Knorr synthesis, as detailed by Helms et al., provides a reproducible, albeit low-yielding, route to this compound. For researchers requiring small quantities of this building block for exploratory studies, this protocol is a reliable starting point. However, for applications demanding larger quantities, the low yield presents a significant challenge.

Future efforts should focus on the adaptation of alternative pyrrole syntheses, such as the Paal-Knorr or Hantzsch methods, to the specific substitution pattern of the target molecule. A systematic investigation into different reducing agents, solvents, and catalysts for the Knorr synthesis could also lead to significant improvements in yield and overall efficiency. The development of a more streamlined, higher-yielding, and readily reproducible protocol for the synthesis of this compound would be a valuable contribution to the field of medicinal chemistry.

References

A Researcher's Guide to the In Vivo Validation of Novel Anti-Inflammatory Compounds: A Comparative Study of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a heterocyclic compound belonging to the pyrrole class of molecules known to harbor diverse biological activities.[1] Pyrrole derivatives have shown potential as anti-inflammatory, analgesic, and anti-proliferative agents, making them attractive scaffolds for drug discovery.[1][2][3] The objective of this guide is to present a robust, self-validating experimental workflow to objectively assess the anti-inflammatory and analgesic potential of this novel compound.

To establish a meaningful performance benchmark, the activity of this compound will be compared against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs):

  • Ibuprofen: A non-selective cyclooxygenase (COX) inhibitor.[4]

  • Meloxicam: A preferential COX-2 inhibitor.[5]

  • Vehicle Control: To provide a baseline for the inflammatory and pain response.

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for rigorous preclinical evaluation.

The Rationale: Understanding Inflammation and the Role of COX Enzymes

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. A key pathway in inflammation involves the enzymatic conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes.[4] There are two primary isoforms:

  • COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa.[4]

  • COX-2: Is typically inducible and is upregulated at sites of inflammation, producing prostaglandins that mediate pain and inflammation.[4]

Most traditional NSAIDs, like ibuprofen, are non-selective and inhibit both COX-1 and COX-2.[4] This dual inhibition is responsible for both the desired anti-inflammatory effects (COX-2 inhibition) and common side effects like gastrointestinal distress (COX-1 inhibition).[6] Newer NSAIDs, such as meloxicam, show preferential inhibition of COX-2, aiming to reduce these side effects.[5] Validating a new chemical entity like this compound requires assessing its ability to suppress inflammation and pain, ideally with a favorable therapeutic window.

Inflammatory_Pathway cluster_nsaids Inhibition AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Homeostatic) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammatory) COX2->PG_Inflammatory Function GI Protection Platelet Function PG_Homeostatic->Function Inflammation Pain & Inflammation PG_Inflammatory->Inflammation Stimuli Inflammatory Stimuli Stimuli->COX2 Upregulates Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Meloxicam Meloxicam (Preferential) Meloxicam->COX1 Weakly Meloxicam->COX2  Strongly Test_Compound Test Compound (Hypothesized Target) Test_Compound->COX2 ?

Caption: Simplified Prostaglandin Synthesis Pathway and NSAID Action.

Comprehensive In Vivo Validation Workflow

A successful in vivo study requires a systematic approach, from animal preparation to data interpretation. The following workflow ensures reproducibility and generates high-quality, comparable data.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data & Analysis Acclimatization Animal Acclimatization (Swiss Albino Mice, 7 days) Grouping Randomized Grouping (n=6-8) - Vehicle - Ibuprofen - Meloxicam - Test Compound (Multiple Doses) Acclimatization->Grouping Dosing Oral Administration (p.o.) of Test/Control Compounds Grouping->Dosing Induction Induction of Pathology (1 hour post-dosing) Dosing->Induction Model1 Model A: Carrageenan (Paw Edema) Induction->Model1 Model2 Model B: Acetic Acid (Writhing Test) Induction->Model2 Collection1 Data Collection (Paw Volume Measurement at 1, 2, 3, 4 hours) Model1->Collection1 Collection2 Data Collection (Count Writhing Events for 20 min) Model2->Collection2 Stats Statistical Analysis (ANOVA, Dunnett's Test) Collection1->Stats Collection2->Stats Report Data Summary & Reporting (% Inhibition Tables) Stats->Report

Caption: End-to-end workflow for in vivo compound validation.

Detailed Experimental Protocols

The following protocols are standard, widely-accepted models for assessing acute inflammation and peripheral analgesia.

Protocol 1: Carrageenan-Induced Paw Edema (Anti-Inflammatory Activity)

This model is a gold standard for evaluating the anti-inflammatory activity of new compounds.[7] Carrageenan injection induces a localized, acute, and well-characterized inflammatory response.[8]

Methodology:

  • Animal Selection: Use healthy Swiss albino mice (20-25 g), acclimatized for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing:

    • Group I (Vehicle Control): Administer 0.5% carboxymethyl cellulose (CMC) solution orally (p.o.).

    • Group II (Positive Control 1): Administer Ibuprofen (e.g., 30 mg/kg, p.o.).[2]

    • Group III (Positive Control 2): Administer Meloxicam (e.g., 5 mg/kg, p.o.).

    • Group IV, V, VI (Test Groups): Administer this compound at varying doses (e.g., 10, 20, 50 mg/kg, p.o.) suspended in the vehicle.

  • Baseline Measurement: Before any administration, measure the initial volume of the right hind paw of each mouse using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the respective compounds or vehicle to each group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan solution (prepared in normal saline) into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Protocol 2: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model assesses peripheral analgesic activity by inducing abdominal constrictions (writhes) through the intraperitoneal injection of acetic acid, which causes the release of endogenous pain mediators like prostaglandins.[2]

Methodology:

  • Animal Selection and Grouping: Follow the same procedure as in Protocol 1.

  • Compound Administration: Administer the respective compounds or vehicle to each group as described previously.

  • Induction of Writhing: One hour after compound administration, inject 0.6% (v/v) acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a continuous 20-minute period.

  • Calculation:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(W_c - W_t) / W_c] x 100 Where W_c is the average number of writhes in the control group and W_t is the average number of writhes in the treated group.

Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. The following tables provide a template for summarizing the experimental results.

Table 1: Comparative Anti-Inflammatory Effect in Carrageenan-Induced Paw Edema

Treatment Group (Dose, mg/kg)Mean Paw Edema Volume (mL) ± SEM% Inhibition (at 4 hr)
1 hr 2 hr
Vehicle Control 0.25 ± 0.030.48 ± 0.04
Ibuprofen (30) 0.18 ± 0.020.29 ± 0.03
Meloxicam (5) 0.20 ± 0.020.32 ± 0.03
Test Compound (10) 0.22 ± 0.030.40 ± 0.04
Test Compound (20) 0.19 ± 0.020.35 ± 0.03
Test Compound (50) 0.17 ± 0.020.30 ± 0.03
*Note: Data are hypothetical examples. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01.

Table 2: Comparative Analgesic Effect in Acetic Acid-Induced Writhing Test

Treatment Group (Dose, mg/kg)Mean Number of Writhes ± SEM% Inhibition
Vehicle Control 45.2 ± 3.50%
Ibuprofen (30) 18.5 ± 2.1 59.1%
Meloxicam (5) 22.1 ± 2.551.1%
Test Compound (10) 35.8 ± 3.120.8%
Test Compound (20) 28.4 ± 2.837.2%
Test Compound (50) 20.1 ± 2.2**55.5%
Note: Data are hypothetical examples. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01.

Conclusion and Future Directions

This guide outlines a validated, comparative approach to assess the in vivo anti-inflammatory and analgesic properties of this compound. By benchmarking against both a non-selective (Ibuprofen) and a preferential (Meloxicam) COX inhibitor, researchers can effectively profile the compound's potency and potential mechanism.

A positive result, such as significant, dose-dependent inhibition of edema and writhing comparable to the positive controls, would warrant further investigation. Subsequent steps should include:

  • Mechanism of Action Studies: In vitro assays to determine inhibitory activity against COX-1 and COX-2 enzymes to establish selectivity.

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Chronic Inflammation Models: Evaluation in models like Complete Freund's Adjuvant (CFA)-induced arthritis to assess efficacy in chronic inflammatory conditions.

  • Safety and Toxicology Studies: To determine the compound's safety profile and therapeutic index.

By following this structured and comparative methodology, drug development professionals can make informed, data-driven decisions about the therapeutic potential of novel pyrrole-based compounds.

References

A Head-to-Head Comparison of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and Its Structural Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate and its key structural isomers and analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product sheet to offer a functional comparison grounded in synthetic strategy, physicochemical properties, and practical applications, supported by experimental data and established chemical principles.

Introduction: The Pyrrole-2-Carboxylate Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its derivatives, particularly substituted pyrrole-2-carboxylates, serve as versatile building blocks for complex molecular architectures, including porphyrins and potent biologically active agents.[2][3] The precise arrangement of substituents on the pyrrole ring dictates the molecule's steric and electronic properties, profoundly influencing its reactivity, biological targets, and suitability for specific applications.

This guide focuses on this compound, providing a head-to-head comparison with its isomers—Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate and Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate—to illuminate the critical impact of substituent placement on synthetic accessibility and utility.

Part 1: In-Depth Profile of this compound

This compound (CAS: 938-75-0) is a key intermediate, particularly valued in the synthesis of porphyrins and related macrocycles.[2] Its structure features methyl groups at the 3- and 4-positions, leaving the C5 position unsubstituted and available for further functionalization, a crucial feature for many multi-step syntheses.

Physicochemical Properties

The properties of this compound are summarized below. Its solid form and stability at room temperature make it convenient for laboratory handling and storage.

PropertyValueSource
CAS Number 938-75-0[2][4]
Molecular Formula C₉H₁₃NO₂[2][5]
Molecular Weight 167.21 g/mol [2]
Appearance Solid[4]
Storage Room temperature, protect from light[2]
Planarity Non-H atoms are almost coplanar[6][7]
Synthesis: A Modified Knorr-Type Reaction

The synthesis of this compound is often achieved via a reaction analogous to the classic Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester.[8][9] In a documented procedure, the α-amino ketone is generated in situ from an α-hydroxyimino precursor through reduction with zinc dust in acetic acid.[6]

Causality in Experimental Design: The choice of zinc and acetic acid is critical; it provides a potent reducing environment to convert the oxime to the highly reactive α-aminoketone intermediate, which must be trapped immediately by the β-ketoester to prevent self-condensation.[8] The reaction temperature is maintained between 95-110 °C to ensure sufficient activation energy for the condensation and subsequent cyclization steps while minimizing thermal degradation.[6]

Diagram: Generalized Knorr Pyrrole Synthesis Mechanism

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AminoKetone α-Amino-ketone Imine Imine Formation AminoKetone->Imine Condensation Ketoester β-Ketoester Ketoester->Imine Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized->Pyrrole Dehydration

Caption: Mechanism of the Knorr pyrrole synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published crystal structure report and represents a validated method.[6]

  • Reaction Setup: Heat 114 ml of acetic acid to 85 °C in a 1-L round-bottom flask.

  • Addition of Reagents: Sequentially add sodium acetate (31.09 g), sodium 2-methyl-3-oxo-1-butene-1-oxide (27.54 g), and diethyl 2-(hydroxyimino)malonate (37.20 g). Follow with a solution of acetic acid (47 ml) in water (19.6 ml).

  • Reduction and Cyclization: Increase the reaction temperature to 95 °C. Add zinc dust (43.26 g) portion-wise over 45 minutes, ensuring the temperature remains between 95 and 110 °C.

  • Reaction Completion: After the zinc addition is complete, stir the mixture at 110 °C for an additional 45 minutes.

  • Workup: Pour the hot reaction mixture into 500 ml of ice water. Filter the resulting solid and wash it thoroughly with water.

  • Extraction: Dissolve the solid in dichloromethane. Wash the organic solution with saturated sodium bicarbonate, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel (eluent: petroleum ether-ethyl acetate, 100:1) to yield the pure title compound.[6]

Part 2: Head-to-Head Comparison with Structural Analogs

The seemingly minor difference in the position of methyl groups significantly alters the synthetic strategy, reactivity, and ultimate application of the pyrrole ester. We will compare the title compound with two of its common isomers.

Comparative Physicochemical Properties
CompoundStructureMol. FormulaMW ( g/mol )CAS No.Key Application
This compound 3,4-dimethyl substitutionC₉H₁₃NO₂167.21938-75-0Porphyrin building block[2]
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate 2,4-dimethyl substitutionC₉H₁₃NO₂167.212199-51-1Intermediate for Sunitinib[10]
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate 3,5-dimethyl substitutionC₉H₁₃NO₂167.212199-43-1General synthetic intermediate
Synthetic Strategy: A Tale of Two Isomers

This compound (The Target Compound): As described, the Knorr synthesis or its variants are ideal. The retrosynthetic disconnection naturally leads to precursors that build the 2-carboxy-3,4-dimethyl substitution pattern.

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (The "Sunitinib" Isomer): The synthesis of this isomer often employs a different strategy. A common industrial method involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water.[10] This approach is advantageous due to the availability of the raw materials and its scalability. This isomer is a critical intermediate in the synthesis of Sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[10][11]

Expert Insight: The choice of synthetic route is dictated by the desired final substitution pattern. For a 2,4-disubstituted pyrrole like the Sunitinib intermediate, starting with a 1,3-dicarbonyl compound (ethyl acetoacetate) is highly effective. For the 3,4-disubstituted target compound, the Knorr approach, which combines two distinct carbonyl-containing fragments, provides the necessary regiochemical control.

Reactivity and Functionalization
  • This compound: The C5 position is unsubstituted, making it the primary site for electrophilic substitution reactions, such as the Vilsmeier-Haack formylation to introduce an aldehyde group.[12] This reactivity is essential for its role as a building block, allowing for the extension of the molecule and the construction of larger systems like porphyrins.

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Here, the C5 position is also open for functionalization. Indeed, the synthesis of Sunitinib involves the formylation of this position to install the aldehyde necessary for subsequent condensation reactions.[13]

  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: In this isomer, both the alpha-positions (C2 and C5) are substituted (one with the ester, one with a methyl group). This leaves the beta-positions (C3 and C4) as the most likely sites for electrophilic attack, though these are generally less reactive than the alpha-positions.

Part 3: Workflow and Broader Applications

The synthesis and purification of these compounds follow a standard workflow in organic chemistry, highlighting the practical aspects of their laboratory preparation.

Diagram: General Experimental Workflow

Workflow Setup Reaction Setup (Flask, Reagents, Solvent) Reaction Controlled Reaction (Heating, Stirring) Setup->Reaction Quench Reaction Quenching (e.g., Ice Water) Reaction->Quench Workup Aqueous Workup (Extraction, Washing) Quench->Workup Drying Drying Organic Layer (e.g., Na₂SO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Chromatography (Silica Gel Column) Evaporation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure Product Analysis->Final

Caption: A typical workflow for synthesis and purification.

The Broader Context: Pyrrole-2-Carboxylates in Drug Discovery

The pyrrole-2-carboxylate and related carboxamide moieties are prevalent in modern drug discovery. They serve as key pharmacophores that can engage in crucial hydrogen bonding interactions with biological targets.[14] Research has demonstrated their potential as:

  • Antitubercular Agents: Derivatives have shown potent activity against Mycobacterium tuberculosis, including strains resistant to other drugs.[14][15] Some act by inhibiting essential enzymes like MmpL3, which is involved in mycolic acid transport.[14]

  • Antibacterial Compounds: The pyrrole scaffold can be modified to target various bacterial strains, offering a platform for developing new antibiotics to combat resistance.[15]

  • Enzyme Inhibitors: Pyrrole-2-carboxylic acid itself is a known inhibitor of the enzyme proline racemase, a target in parasitic diseases like Chagas' disease.[16]

Conclusion

While this compound and its isomers share the same molecular formula, they are distinct chemical entities with unique synthetic pathways and applications. The choice between them is not arbitrary but a strategic decision based on the desired final molecular architecture. For researchers, understanding these differences is paramount. This compound remains a valuable precursor for porphyrin chemistry due to its 3,4-substitution pattern, while the 2,4-dimethyl isomer holds a commercially significant role as a key intermediate for the anticancer drug Sunitinib. This comparative guide underscores the necessity of precise structural consideration in the design and execution of complex organic synthesis.

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a substituted pyrrole, holds significant interest due to its structural similarity to precursors of vital biological molecules and its potential as a pharmacophore. While its precise mechanism of action is not yet fully elucidated, its chemical architecture suggests several plausible biological targets. This guide provides an in-depth comparative analysis of three hypothesized mechanisms of action for this compound: kinase inhibition, cyclooxygenase-2 (COX-2) inhibition, and antimicrobial activity. Through objective comparison with well-characterized inhibitors—Sunitinib, Celecoxib, and Triclosan—and supported by detailed experimental protocols, we aim to provide a comprehensive framework for researchers to validate and explore the therapeutic potential of this compound.

Hypothesized Mechanism 1: Kinase Inhibition

The pyrrole ring is a prominent feature in many kinase inhibitors, which are crucial in cancer therapy for their ability to block signaling pathways that drive tumor growth and angiogenesis.[2][3] Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, features a pyrrole core and is a prime example of the successful application of this scaffold in oncology.[4][5]

Comparative Compound: Sunitinib

Sunitinib functions by inhibiting multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby impeding tumor vascularization and cell proliferation.[3][5] The structural similarity of this compound to a fragment of Sunitinib suggests it may also interact with the ATP-binding pocket of various kinases.

Table 1: Comparison of Kinase Inhibition Profiles

FeatureThis compound (Hypothesized)Sunitinib (Confirmed)
Target(s) Unknown; potentially various tyrosine kinases.VEGFRs, PDGFRs, c-KIT, FLT3, RET[3][5]
Mechanism Competitive inhibition at the ATP-binding site.Competitive inhibition at the ATP-binding site.[6]
Therapeutic Area Potential for oncology, inflammatory diseases.Renal cell carcinoma, gastrointestinal stromal tumors.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase, such as VEGFR2. The assay measures the amount of ADP produced, which is inversely proportional to the kinase activity.[7]

Materials:

  • This compound

  • Recombinant human VEGFR2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Sunitinib (positive control)

  • DMSO (vehicle control)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Sunitinib in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of the serially diluted compounds or DMSO control to respective wells.

  • Enzyme Addition: Add 10 µL of VEGFR2 kinase solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase Solution Add_Kinase Add Kinase to Plate Kinase_Prep->Add_Kinase Substrate_ATP_Prep Prepare Substrate/ATP Mix Initiate_Reaction Initiate with Substrate/ATP Substrate_ATP_Prep->Initiate_Reaction Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (60 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Add_Detection Add Detection Reagent Incubate_Stop->Add_Detection Incubate_Detection Incubate (30 min) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Hypothesized Mechanism 2: Anti-inflammatory Action via COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrrole core, such as Tolmetin and Ketorolac, exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[8] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2]

Comparative Compound: Celecoxib

Celecoxib is a selective COX-2 inhibitor, meaning it preferentially blocks the COX-2 isoform, which is upregulated during inflammation, while having less of an effect on the constitutively expressed COX-1 isoform that is involved in maintaining the integrity of the stomach lining.[2][9] This selectivity profile reduces the gastrointestinal side effects associated with non-selective NSAIDs. The structural features of this compound could allow it to fit into the active site of COX-2.

Table 2: Comparison of COX-2 Inhibition Profiles

FeatureThis compound (Hypothesized)Celecoxib (Confirmed)
Target(s) Potentially selective for COX-2 over COX-1.Highly selective for COX-2.[9]
Mechanism Inhibition of prostaglandin synthesis.Inhibition of prostaglandin synthesis.[2]
Therapeutic Area Potential for arthritis, pain management.Osteoarthritis, rheumatoid arthritis, acute pain.[2]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol describes a method to screen for inhibitors of human recombinant COX-2. The assay measures the fluorescence generated from the oxidation of a probe by prostaglandin G2, the initial product of the COX-2 reaction.[10][11]

Materials:

  • This compound

  • Human Recombinant COX-2

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents as per the kit manufacturer's instructions.

  • Compound Preparation: Prepare a 10x concentrated serial dilution of this compound and Celecoxib in COX Assay Buffer.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compounds or controls to the appropriate wells.

    • Prepare a "No Inhibitor" control with COX Assay Buffer and a "Background" control without the enzyme.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Reaction Initiation:

    • Add 80 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells.

  • Data Acquisition: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandin_G2 Prostaglandin G2 COX2_Enzyme->Prostaglandin_G2 Prostaglandins Prostaglandins Prostaglandin_G2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound Ethyl 3,4-dimethyl-1H- pyrrole-2-carboxylate (Hypothesized Inhibitor) Test_Compound->COX2_Enzyme Inhibits

Caption: Hypothesized inhibition of the COX-2 pathway.

Hypothesized Mechanism 3: Antimicrobial Activity

Pyrrole derivatives are found in many natural and synthetic compounds with potent antimicrobial properties.[12][13] Their mechanism of action can vary, but some have been shown to disrupt essential cellular processes in bacteria and fungi.

Comparative Compound: Triclosan

Triclosan is a broad-spectrum antimicrobial agent that, at low concentrations, acts by inhibiting the bacterial enoyl-acyl carrier protein reductase (ENR), an enzyme essential for fatty acid synthesis.[14][15] This leads to the disruption of cell membrane integrity and ultimately inhibits bacterial growth. The pyrrole-2-carboxylate moiety in our compound of interest could potentially interact with bacterial enzymes, including those in the fatty acid synthesis pathway. A recent study has shown that a pyrrole-2-carboxylate derivative exhibits activity against Mycobacterium tuberculosis.[16]

Table 3: Comparison of Antimicrobial Profiles

FeatureThis compound (Hypothesized)Triclosan (Confirmed)
Target(s) Potentially bacterial enzymes, such as those in the fatty acid synthesis pathway.Primarily enoyl-acyl carrier protein reductase (ENR).[14]
Mechanism Inhibition of essential metabolic pathways, leading to bacteriostatic or bactericidal effects.Inhibition of fatty acid synthesis, disruption of cell membranes.[14][15]
Spectrum To be determined; may have activity against specific bacterial or fungal strains.Broad-spectrum antibacterial and antifungal.[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Triclosan (positive control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound and Triclosan in MHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well containing the test compound, positive control, and a growth control (no compound). Include a sterility control well with uninoculated MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria_Prep Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Bacteria_Prep->Inoculate_Plate Compound_Dilution Serial Dilution of Test Compound in Plate Compound_Dilution->Inoculate_Plate Incubate_Plate Incubate (18-24h at 37°C) Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect or Read OD600 Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound presents a compelling subject for further investigation into its mechanism of action. Based on the well-established bioactivities of the pyrrole scaffold, we have proposed and provided a comparative framework for exploring its potential as a kinase inhibitor, a COX-2 inhibitor, or an antimicrobial agent. The detailed experimental protocols included in this guide offer a clear path for researchers to systematically test these hypotheses. Elucidating the precise molecular targets of this compound will be crucial in unlocking its full therapeutic potential and guiding future drug development efforts.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. This guide focuses on the structure-activity relationship (SAR) of analogs derived from Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a foundational building block in the synthesis of porphyrins and other bioactive molecules. By systematically exploring the impact of structural modifications at various positions of the pyrrole ring and the carboxylate group, we can elucidate the key determinants of biological activity and guide the rational design of more potent and selective therapeutic agents.

This guide will provide an in-depth analysis of the synthesis, biological evaluation, and SAR of these analogs, supported by experimental data from the literature. We will delve into their potential as anti-inflammatory, antimicrobial, and anticancer agents, offering a comparative perspective for researchers and drug development professionals.

The Core Scaffold: Rationale for Analog Design

The parent compound, this compound, presents several key positions for chemical modification to explore the SAR. These include the N-H position of the pyrrole ring, the C5 position, the ethyl ester at C2, and the methyl groups at C3 and C4. The planarity of the non-hydrogen atoms in this molecule provides a rigid core for systematic modifications.

The primary objective of creating analogs is to enhance the therapeutic potential by:

  • Improving Potency: Increasing the biological activity at the target site.
  • Enhancing Selectivity: Minimizing off-target effects and reducing toxicity.
  • Optimizing Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.

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WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; B [pos="1.5,2.5!"]; C [pos="2.5,2.5!"]; D [pos="3,1.5!"]; E [pos="2,1!"]; F [pos="1,1.5!"]; G [pos="0.5,3!"]; H [pos="3,3!"]; I [pos="4,1.2!"]; J [pos="4.5,0.5!"]; K [pos="5,0!"]; L [pos="5.5,0.5!"]; M [pos="2.5,0!"]; N [pos="3,-0.5!"]; O [pos="3.5,0!"]; P [pos="0.5,0.8!"]; Q [pos="0,0.3!"]; R [pos="-0.5,0.8!"]; S [pos="0,1.3!"]; T [pos="3.5,1.8!"]; U [pos="4,2.3!"]; V [pos="4.5,1.8!"]; W [pos="4,1.3!"]; X [pos="0,3.5!"]; Y [pos="-0.5,3!"]; Z [pos="0.5,3!"]; AA [pos="0,2.5!"]; AB [pos="3.5,3.5!"]; AC [pos="3,3!"]; AD [pos="4,3!"]; AE [pos="3.5,2.5!"]; AF [pos="1.8,0.5!"]; AG [pos="1.3,0!"]; AH [pos="2.3,0!"]; AI [pos="1.8,-0.5!"]; AJ [pos="5,1.5!"]; AK [pos="5.5,2!"]; AL [pos="6,1.5!"]; AM [pos="5.5,1!"]; AN [pos="2,-1!"]; AO [pos="1.5,-1.5!"]; AP [pos="2.5,-1.5!"]; AQ [pos="2,-2!"]; AR [pos="0.5,0.5!"]; AS [pos="0,0!"]; AT [pos="1,0!"]; AU [pos="0.5,-0.5!"]; AV [pos="4,0.8!"]; AW [pos="3.5,0.3!"]; AX [pos="4.5,0.3!"]; AY [pos="4,-0.2!"]; AZ [pos="2.5,3.5!"]; BA [pos="2,3!"]; BB [pos="3,3!"]; BC [pos="2.5,2.5!"]; BD [pos="1,2.5!"]; BE [pos="0.5,2!"]; BF [pos="1.5,2!"]; BG [pos="1,1.5!"]; BH [pos="0.5,1!"]; BI [pos="1.5,1!"]; BJ [pos="1,0.5!"]; BK [pos="3,0.5!"]; BL [pos="2.5,0!"]; BM [pos="3.5,0!"]; BN [pos="3,-0.5!"]; BO [pos="4,0.5!"]; BP [pos="3.5,1!"]; BQ [pos="4.5,1!"]; BR [pos="4,1.5!"]; BS [pos="5,1!"]; BT [pos="4.5,0.5!"]; BU [pos="5.5,0.5!"]; BV [pos="5,0!"]; BW [pos="6,0!"]; BX [pos="5.5,-0.5!"]; BY [pos="6.5,-0.5!"]; BZ [pos="6,-1!"]; CA [pos="0,-0.5!"]; CB [pos="-0.5,-1!"]; CC [pos="0.5,-1!"]; CD [pos="0,-1.5!"]; CE [pos="2,3!"]; CF [pos="1.5,3.5!"]; CG [pos="2.5,3.5!"]; CH [pos="2,4!"]; CI [pos="3,2!"]; CJ [pos="2.5,1.5!"]; CK [pos="3.5,1.5!"]; CL [pos="3,1!"]; CM [pos="1.5,0.5!"]; CN [pos="1,0!"]; CO [pos="2,0!"]; CP [pos="1.5,-0.5!"]; CQ [pos="4.5,2!"]; CR [pos="4,2.5!"]; CS [pos="5,2.5!"]; CT [pos="4.5,3!"]; CU [pos="0.5,3.5!"]; CV [pos="0,4!"]; CW [pos="1,4!"]; CX [pos="0.5,4.5!"]; CY [pos="4,3.5!"]; CZ [pos="3.5,4!"]; DA [pos="4.5,4!"]; DB [pos="4,4.5!"]; DC [pos="2.5,-0.5!"]; DD [pos="2,-1!"]; DE [pos="3,-1!"]; DF [pos="2.5,-1.5!"]; DG [pos="5.5,0!"]; DH [pos="5,-0.5!"]; DI [pos="6,-0.5!"]; DJ [pos="5.5,-1!"]; DK [pos="0,-1!"]; DL [pos="-0.5,-1.5!"]; DM [pos="0.5,-1.5!"]; DN [pos="0,-2!"]; DO [pos="2,4.5!"]; DP [pos="1.5,5!"]; DQ [pos="2.5,5!"]; DR [pos="2,5.5!"]; DS [pos="3,0!"]; DT [pos="2.5,-0.5!"]; DU [pos="3.5,-0.5!"]; DV [pos="3,-1!"]; DW [pos="5,2!"]; DX [pos="4.5,1.5!"]; DY [pos="5.5,1.5!"]; DZ [pos="5,1!"]; EA [pos="1,4.5!"]; EB [pos="0.5,5!"]; EC [pos="1.5,5!"]; ED [pos="1,5.5!"]; EE [pos="4.5,4.5!"]; EF [pos="4,5!"]; EG [pos="5,5!"]; EH [pos="4.5,5.5!"]; EI [pos="3,-1.5!"]; EJ [pos="2.5,-2!"]; EK [pos="3.5,-2!"]; EL [pos="3,-2.5!"]; EM [pos="6,-1!"]; EN [pos="5.5,-1.5!"]; EO [pos="6.5,-1.5!"]; EP [pos="6,-2!"]; EQ [pos="0.5,-2!"]; ER [pos="0,-2.5!"]; ES [pos="1,-2.5!"]; ET [pos="0.5,-3!"]; EU [pos="2.5,5.5!"]; EV [pos="2,6!"]; EW [pos="3,6!"]; EX [pos="2.5,6.5!"]; EY [pos="3.5,-0.5!"]; EZ [pos="3,-1!"]; FA [pos="4,-1!"]; FB [pos="3.5,-1.5!"]; FC [pos="5.5,1!"]; FD [pos="5,0.5!"]; FE [pos="6,0.5!"]; FF [pos="5.5,0!"]; FG [pos="1.5,5.5!"]; FH [pos="1,6!"]; FI [pos="2,6!"]; FJ [pos="1.5,6.5!"]; FK [pos="5,5.5!"]; FL [pos="4.5,6!"]; FM [pos="5.5,6!"]; FN [pos="5,6.5!"]; FO [pos="3.5,-2!"]; FP [pos="3,-2.5!"]; FQ [pos="4,-2.5!"]; FR [pos="3.5,-3!"]; FS [pos="6.5,-1.5!"]; FT [pos="6,-2!"]; FU [pos="7,-2!"]; FV [pos="6.5,-2.5!"]; FW [pos="1,-2.5!"]; FX [pos="0.5,-3!"]; FY [pos="1.5,-3!"]; FZ [pos="1,-3.5!"]; GA [pos="3,6.5!"]; GB [pos="2.5,7!"]; GC [pos="3.5,7!"]; GD [pos="3,7.5!"]; GE [pos="4,-1!"]; GF [pos="3.5,-1.5!"]; GG [pos="4.5,-1.5!"]; GH [pos="4,-2!"]; GI [pos="6,0!"]; GJ [pos="5.5,-0.5!"]; GK [pos="6.5,-0.5!"]; GL [pos="6,-1!"]; GM [pos="2,6.5!"]; GN [pos="1.5,7!"]; GO [pos="2.5,7!"]; GP [pos="2,7.5!"]; GQ [pos="5.5,6.5!"]; GR [pos="5,7!"]; GS [pos="6,7!"]; GT [pos="5.5,7.5!"]; GU [pos="4,-2.5!"]; GV [pos="3.5,-3!"]; GW [pos="4.5,-3!"]; GX [pos="4,-3.5!"]; GY [pos="7,-2!"]; GZ [pos="6.5,-2.5!"]; HA [pos="7.5,-2.5!"]; HB [pos="7,-3!"]; HC [pos="1.5,-3!"]; HD [pos="1,-3.5!"]; HE [pos="2,-3.5!"]; HF [pos="1.5,-4!"]; HG [pos="3.5,7.5!"]; HH [pos="3,8!"]; HI [pos="4,8!"]; HJ [pos="3.5,8.5!"]; HK [pos="4.5,-1.5!"]; HL [pos="4,-2!"]; HM [pos="5,-2!"]; HN [pos="4.5,-2.5!"]; HO [pos="6.5,-0.5!"]; HP [pos="6,-1!"]; HQ [pos="7,-1!"]; HR [pos="6.5,-1.5!"]; HS [pos="2.5,7.5!"]; HT [pos="2,8!"]; HU [pos="3,8!"]; HV [pos="2.5,8.5!"]; HW [pos="6,7.5!"]; HX [pos="5.5,8!"]; HY [pos="6.5,8!"]; HZ [pos="6,8.5!"]; IA [pos="4.5,-3!"]; IB [pos="4,-3.5!"]; IC [pos="5,-3.5!"]; ID [pos="4.5,-4!"]; IE [pos="7.5,-2.5!"]; IF [pos="7,-3!"]; IG [pos="8,-3!"]; IH [pos="7.5,-3.5!"]; II [pos="2,-3.5!"]; IJ [pos="1.5,-4!"]; IK [pos="2.5,-4!"]; IL [pos="2,-4.5!"]; IM [pos="4,8.5!"]; IN [pos="3.5,9!"]; IO [pos="4.5,9!"]; IP [pos="4,9.5!"]; IQ [pos="5,-2!"]; IR [pos="4.5,-2.5!"]; IS [pos="5.5,-2.5!"]; IT [pos="5,-3!"]; IU [pos="7,-1!"]; IV [pos="6.5,-1.5!"]; IW [pos="7.5,-1.5!"]; IX [pos="7,-2!"]; IY [pos="3,8.5!"]; IZ [pos="2.5,9!"]; JA [pos="3.5,9!"]; JB [pos="3,9.5!"]; JC [pos="6.5,8.5!"]; JD [pos="6,9!"]; JE [pos="7,9!"]; JF [pos="6.5,9.5!"]; JG [pos="5,-3.5!"]; JH [pos="4.5,-4!"]; JI [pos="5.5,-4!"]; JJ [pos="5,-4.5!"]; JK [pos="8,-3!"]; JL [pos="7.5,-3.5!"]; JM [pos="8.5,-3.5!"]; JN [pos="8,-4!"]; JO [pos="2.5,-4!"]; JP [pos="2,-4.5!"]; JQ [pos="3,-4.5!"]; JR [pos="2.5,-5!"]; JS [pos="4.5,9.5!"]; JT [pos="4,10!"]; JU [pos="5,10!"]; JV [pos="4.5,10.5!"]; JW [pos="5.5,-2.5!"]; JX [pos="5,-3!"]; JY [pos="6,-3!"]; JZ [pos="5.5,-3.5!"]; KA [pos="7.5,-1.5!"]; KB [pos="7,-2!"]; KC [pos="8,-2!"]; KD [pos="7.5,-2.5!"]; KE [pos="3.5,9.5!"]; KF [pos="3,10!"]; KG [pos="4,10!"]; KH [pos="3.5,10.5!"]; KI [pos="7,9.5!"]; KJ [pos="6.5,10!"]; KK [pos="7.5,10!"]; KL [pos="7,10.5!"]; KM [pos="5.5,-4!"]; KN [pos="5,-4.5!"]; KO [pos="6,-4.5!"]; KP [pos="5.5,-5!"]; KQ [pos="8.5,-3.5!"]; KR [pos="8,-4!"]; KS [pos="9,-4!"]; KT [pos="8.5,-4.5!"]; KU [pos="3,-4.5!"]; KV [pos="2.5,-5!"]; KW [pos="3.5,-5!"]; KX [pos="3,-5.5!"]; KY [pos="5,10.5!"]; KZ [pos="4.5,11!"]; LA [pos="5.5,11!"]; LB [pos="5,11.5!"]; LC [pos="6,-3!"]; LD [pos="5.5,-3.5!"]; LE [pos="6.5,-3.5!"]; LF [pos="6,-4!"]; LG [pos="8,-2!"]; LH [pos="7.5,-2.5!"]; LI [pos="8.5,-2.5!"]; LJ [pos="8,-3!"]; LK [pos="4,10.5!"]; LL [pos="3.5,11!"]; LM [pos="4.5,11!"]; LN [pos="4,11.5!"]; LO [pos="7.5,10.5!"]; LP [pos="7,11!"]; LQ [pos="8,11!"]; LR [pos="7.5,11.5!"]; LS [pos="6,-4.5!"]; LT [pos="5.5,-5!"]; LU [pos="6.5,-5!"]; LV [pos="6,-5.5!"]; LW [pos="9,-4!"]; LX [pos="8.5,-4.5!"]; LY [pos="9.5,-4.5!"]; LZ [pos="9,-5!"]; MA [pos="3.5,-5!"]; MB [pos="3,-5.5!"]; MC [pos="4,-5.5!"]; MD [pos="3.5,-6!"]; ME [pos="5.5,11.5!"]; MF [pos="5,12!"]; MG [pos="6,12!"]; MH [pos="5.5,12.5!"]; MI [pos="6.5,-3.5!"]; MJ [pos="6,-4!"]; MK [pos="7,-4!"]; ML [pos="6.5,-4.5!"]; MM [pos="8.5,-2.5!"]; MN [pos="8,-3!"]; MO [pos="9,-3!"]; MP [pos="8.5,-3.5!"]; MQ [pos="4.5,11.5!"]; MR [pos="4,12!"]; MS [pos="5,12!"]; MT [pos="4.5,12.5!"]; MU [pos="8,11.5!"]; MV [pos="7.5,12!"]; MW [pos="8.5,12!"]; MX [pos="8,12.5!"]; MY [pos="6.5,-5!"]; MZ [pos="6,-5.5!"]; NA [pos="7,-5.5!"]; NB [pos="6.5,-6!"]; NC [pos="9.5,-4.5!"]; ND [pos="9,-5!"]; NE [pos="10,-5!"]; NF [pos="9.5,-5.5!"]; NG [pos="4,-5.5!"]; NH [pos="3.5,-6!"]; NI [pos="4.5,-6!"]; NJ [pos="4,-6.5!"]; NK [pos="6,12.5!"]; NL [pos="5.5,13!"]; NM [pos="6.5,13!"]; NN [pos="6,13.5!"]; NO [pos="7,-4!"]; NP [pos="6.5,-4.5!"]; NQ [pos="7.5,-4.5!"]; NR [pos="7,-5!"]; NS [pos="9,-3!"]; NT [pos="8.5,-3.5!"]; NU [pos="9.5,-3.5!"]; NV [pos="9,-4!"]; NW [pos="5,12.5!"]; NX [pos="4.5,13!"]; NY [pos="5.5,13!"]; NZ [pos="5,13.5!"]; OA [pos="8.5,12.5!"]; OB [pos="8,13!"]; OC [pos="9,13!"]; OD [pos="8.5,13.5!"]; OE [pos="7,-5.5!"]; OF [pos="6.5,-6!"]; OG [pos="7.5,-6!"]; OH [pos="7,-6.5!"]; OI [pos="10,-5!"]; OJ [pos="9.5,-5.5!"]; OK [pos="10.5,-5.5!"]; OL [pos="10,-6!"]; OM [pos="4.5,-6!"]; ON [pos="4,-6.5!"]; OO [pos="5,-6.5!"]; OP [pos="4.5,-7!"]; OQ [pos="6.5,13.5!"]; OR [pos="6,14!"]; OS [pos="7,14!"]; OT [pos="6.5,14.5!"]; OU [pos="7.5,-4.5!"]; OV [pos="7,-5!"]; OW [pos="8,-5!"]; OX [pos="7.5,-5.5!"]; OY [pos="9.5,-3.5!"]; OZ [pos="9,-4!"]; PA [pos="10,-4!"]; PB [pos="9.5,-4.5!"]; PC [pos="5.5,13.5!"]; PD [pos="5,14!"]; PE [pos="6,14!"]; PF [pos="5.5,14.5!"]; PG [pos="9,13.5!"]; PH [pos="8.5,14!"]; PI [pos="9.5,14!"]; PJ [pos="9,14.5!"]; PK [pos="7.5,-6!"]; PL [pos="7,-6.5!"]; PM [pos="8,-6.5!"]; PN [pos="7.5,-7!"]; PO [pos="10.5,-5.5!"]; PP [pos="10,-6!"]; PQ [pos="11,-6!"]; PR [pos="10.5,-6.5!"]; PS [pos="5,-6.5!"]; PT [pos="4.5,-7!"]; PU [pos="5.5,-7!"]; PV [pos="5,-7.5!"]; PW [pos="7,14.5!"]; PX [pos="6.5,15!"]; PY [pos="7.5,15!"]; PZ [pos="7,15.5!"]; QA [pos="8,-5!"]; QB [pos="7.5,-5.5!"]; QC [pos="8.5,-5.5!"]; QD [pos="8,-6!"]; QE [pos="10,-4!"]; QF [pos="9.5,-4.5!"]; QG [pos="10.5,-4.5!"]; QH [pos="10,-5!"]; QI [pos="6,14.5!"]; QJ [pos="5.5,15!"]; QK [pos="6.5,15!"]; QL [pos="6,15.5!"]; QM [pos="9.5,14.5!"]; QN [pos="9,15!"]; QO [pos="10,15!"]; QP [pos="9.5,15.5!"]; QQ [pos="8,-6.5!"]; QR [pos="7.5,-7!"]; QS [pos="8.5,-7!"]; QT [pos="8,-7.5!"]; QU [pos="11,-6!"]; QV [pos="10.5,-6.5!"]; QW [pos="11.5,-6.5!"]; QX [pos="11,-7!"]; QY [pos="5.5,-7!"]; QZ [pos="5,-7.5!"]; RA [pos="6,-7.5!"]; RB [pos="5.5,-8!"]; RC [pos="7.5,15.5!"]; RD [pos="7,16!"]; RE [pos="8,16!"]; RF [pos="7.5,16.5!"]; RG [pos="8.5,-5.5!"]; RH [pos="8,-6!"]; RI [pos="9,-6!"]; RJ [pos="8.5,-6.5!"]; RK [pos="10.5,-4.5!"]; RL [pos="10,-5!"]; RM [pos="11,-5!"]; RN [pos="10.5,-5.5!"]; RO [pos="6.5,15.5!"]; RP [pos="6,16!"]; RQ [pos="7,16!"]; RR [pos="6.5,16.5!"]; RS [pos="10,15.5!"]; RT [pos="9.5,16!"]; RU [pos="10.5,16!"]; RV [pos="10,16.5!"]; RW [pos="8.5,-7!"]; RX [pos="8,-7.5!"]; RY [pos="9,-7.5!"]; RZ [pos="8.5,-8!"]; SA [pos="11.5,-6.5!"]; SB [pos="11,-7!"]; SC [pos="12,-7!"]; SD [pos="11.5,-7.5!"]; SE [pos="6,-7.5!"]; SF [pos="5.5,-8!"]; SG [pos="6.5,-8!"]; SH [pos="6,-8.5!"]; SI [pos="8,16.5!"]; SJ [pos="7.5,17!"]; SK [pos="8.5,17!"]; SL [pos="8,17.5!"]; SM [pos="9,-6!"]; SN [pos="8.5,-6.5!"]; SO [pos="9.5,-6.5!"]; SP [pos="9,-7!"]; SQ [pos="11,-5!"]; SR [pos="10.5,-5.5!"]; SS [pos="11.5,-5.5!"]; ST [pos="11,-6!"]; SU [pos="7,16.5!"]; SV [pos="6.5,17!"]; SW [pos="7.5,17!"]; SX [pos="7,17.5!"]; SY [pos="10.5,16.5!"]; SZ [pos="10,17!"]; TA [pos="11,17!"]; TB [pos="10.5,17.5!"]; TC [pos="9,-7.5!"]; TD [pos="8.5,-8!"]; TE [pos="9.5,-8!"]; TF [pos="9,-8.5!"]; TG [pos="12,-7!"]; TH [pos="11.5,-7.5!"]; TI [pos="12.5,-7.5!"]; TJ [pos="12,-8!"]; TK [pos="6.5,-8!"]; TL [pos="6,-8.5!"]; TM [pos="7,-8.5!"]; TN [pos="6.5,-9!"]; TO [pos="8.5,17.5!"]; TP [pos="8,18!"]; TQ [pos="9,18!"]; TR [pos="8.5,18.5!"]; TS [pos="9.5,-6.5!"]; TT [pos="9,-7!"]; TU [pos="10,-7!"]; TV [pos="9.5,-7.5!"]; TW [pos="11.5,-5.5!"]; TX [pos="11,-6!"]; TY [pos="12,-6!"]; TZ [pos="11.5,-6.5!"]; UA [pos="7.5,17.5!"]; UB [pos="7,18!"]; UC [pos="8,18!"]; UD [pos="7.5,18.5!"]; UE [pos="11,17.5!"]; UF [pos="10.5,18!"]; UG [pos="11.5,18!"]; UH [pos="11,18.5!"]; UI [pos="9.5,-8!"]; UJ [pos="9,-8.5!"]; UK [pos="10,-8.5!"]; UL [pos="9.5,-9!"]; UM [pos="12.5,-7.5!"]; UN [pos="12,-8!"]; UO [pos="13,-8!"]; UP [pos="12.5,-8.5!"]; UQ [pos="7,-8.5!"]; UR [pos="6.5,-9!"]; US [pos="7.5,-9!"]; UT [pos="7,-9.5!"]; UU [pos="9,18.5!"]; UV [pos="8.5,19!"]; UW [pos="9.5,19!"]; UX [pos="9,19.5!"]; UY [pos="10,-7!"]; UZ [pos="9.5,-7.5!"]; VA [pos="10.5,-7.5!"]; VB [pos="10,-8!"]; VC [pos="12,-6!"]; VD [pos="11.5,-6.5!"]; VE [pos="12.5,-6.5!"]; VF [pos="12,-7!"]; VG [pos="8,18.5!"]; VH [pos="7.5,19!"]; VI [pos="8.5,19!"]; VJ [pos="8,19.5!"]; VK [pos="11.5,18.5!"]; VL [pos="11,19!"]; VM [pos="12,19!"]; VN [pos="11.5,19.5!"]; VO [pos="10,-8.5!"]; VP [pos="9.5,-9!"]; VQ [pos="10.5,-9!"]; VR [pos="10,-9.5!"]; VS [pos="13,-8!"]; VT [pos="12.5,-8.5!"]; VU [pos="13.5,-8.5!"]; VV [pos="13,-9!"]; VW [pos="7.5,-9!"]; VX [pos="7,-9.5!"]; VY [pos="8,-9.5!"]; VZ [pos="7.5,-10!"]; WA [pos="9.5,19.5!"]; WB [pos="9,20!"]; WC [pos="10,20!"]; WD [pos="9.5,20.5!"]; WE [pos="10.5,-7.5!"]; WF [pos="10,-8!"]; WG [pos="11,-8!"]; WH [pos="10.5,-8.5!"]; WI [pos="12.5,-6.5!"]; WJ [pos="12,-7!"]; WK [pos="13,-7!"]; WL [pos="12.5,-7.5!"]; WM [pos="8.5,19.5!"]; WN [pos="8,20!"]; WO [pos="9,20!"]; WP [pos="8.5,20.5!"]; WQ [pos="12,19.5!"]; WR [pos="11.5,20!"]; WS [pos="12.5,20!"]; WT [pos="12,20.5!"]; WU [pos="10.5,-9!"]; WV [pos="10,-9.5!"]; WW [pos="11,-9.5!"]; WX [pos="10.5,-10!"]; WY [pos="13.5,-8.5!"]; WZ [pos="13,-9!"]; XA [pos="14,-9!"]; XB [pos="13.5,-9.5!"]; XC [pos="8,-9.5!"]; XD [pos="7.5,-10!"]; XE [pos="8.5,-10!"]; XF [pos="8,-10.5!"]; XG [pos="10,20.5!"]; XH [pos="9.5,21!"]; XI [pos="10.5,21!"]; XJ [pos="10,21.5!"]; XK [pos="11,-8!"]; XL [pos="10.5,-8.5!"]; XM [pos="11.5,-8.5!"]; XN [pos="11,-9!"]; XO [pos="13,-7!"]; XP [pos="12.5,-7.5!"]; XQ [pos="13.5,-7.5!"]; XR [pos="13,-8!"]; XS [pos="9,20.5!"]; XT [pos="8.5,21!"]; XU [pos="9.5,21!"]; XV [pos="9,21.5!"]; XW [pos="12.5,20.5!"]; XX [pos="12,21!"]; XY [pos="13,21!"]; XZ [pos="12.5,21.5!"]; YA [pos="11,-9.5!"]; YB [pos="10.5,-10!"]; YC [pos="11.5,-10!"]; YD [pos="11,-10.5!"]; YE [pos="14,-9!"]; YF [pos="13.5,-9.5!"]; YG [pos="14.5,-9.5!"]; YH [pos="14,-10!"]; YI [pos="8.5,-10!"]; YJ [pos="8,-10.5!"]; YK [pos="9,-10.5!"]; YL [pos="8.5,-11!"]; YM [pos="10.5,21.5!"]; YN [pos="10,22!"]; YO [pos="11,22!"]; YP [pos="10.5,22.5!"]; YQ [pos="11.5,-8.5!"]; YR [pos="11,-9!"]; YS [pos="12,-9!"]; YT [pos="11.5,-9.5!"]; YU [pos="13.5,-7.5!"]; YV [pos="13,-8!"]; YW [pos="14,-8!"]; YX [pos="13.5,-8.5!"]; YY [pos="9.5,21.5!"]; YZ [pos="9,22!"]; ZA [pos="10,22!"]; ZB [pos="9.5,22.5!"]; ZC [pos="13,21.5!"]; ZD [pos="12.5,22!"]; ZE [pos="13.5,22!"]; ZF [pos="13,22.5!"]; ZG [pos="11.5,-10!"]; ZH [pos="11,-10.5!"]; ZI [pos="12,-10.5!"]; ZJ [pos="11.5,-11!"]; ZK [pos="14.5,-9.5!"]; ZL [pos="14,-10!"]; ZM [pos="15,-10!"]; ZN [pos="14.5,-10.5!"]; ZO [pos="9,-10.5!"]; ZP [pos="8.5,-11!"]; ZQ [pos="9.5,-11!"]; ZR [pos="9,-11.5!"]; ZS [pos="11,22.5!"]; ZT [pos="10.5,23!"]; ZU [pos="11.5,23!"]; ZV [pos="11,23.5!"]; ZW [pos="12,-9!"]; ZX [pos="11.5,-9.5!"]; ZY [pos="12.5,-9.5!"]; ZZ [pos="12,-10!"]; AAA [pos="14,-8!"]; AAB [pos="13.5,-8.5!"]; AAC [pos="14.5,-8.5!"]; AAD [pos="14,-9!"]; AAE [pos="10,22.5!"]; AAF [pos="9.5,23!"]; AAG [pos="10.5,23!"]; AAH [pos="10,23.5!"]; AAI [pos="13.5,22.5!"]; AAJ [pos="13,23!"]; AAK [pos="14,23!"]; AAL [pos="13.5,23.5!"]; AAM [pos="12,-10.5!"]; AAN [pos="11.5,-11!"]; AAO [pos="12.5,-11!"]; AAP [pos="12,-11.5!"]; AAQ [pos="15,-10!"]; AAR [pos="14.5,-10.5!"]; AAS [pos="15.5,-10.5!"]; AAT [pos="15,-11!"]; AAU [pos="9.5,-11!"]; AAV [pos="9,-11.5!"]; AAW [pos="10,-11.5!"]; AAX [pos="9.5,-12!"]; AAY [pos="11.5,23.5!"]; AAZ [pos="11,24!"]; ABA [pos="12,24!"]; ABB [pos="11.5,24.5!"]; ABC [pos="12.5,-9.5!"]; ABD [pos="12,-10!"]; ABE [pos="13,-10!"]; ABF [pos="12.5,-10.5!"]; ABG [pos="14.5,-8.5!"]; ABH [pos="14,-9!"]; ABI [pos="15,-9!"]; ABJ [pos="14.5,-9.5!"]; ABK [pos="10.5,23.5!"]; ABL [pos="10,24!"]; ABM [pos="11,24!"]; ABN [pos="10.5,24.5!"]; ABO [pos="14,23.5!"]; ABP [pos="13.5,24!"]; ABQ [pos="14.5,24!"]; ABR [pos="14,24.5!"]; ABS [pos="12.5,-11!"]; ABT [pos="12,-11.5!"]; ABU [pos="13,-11.5!"]; ABV [pos="12.5,-12!"]; ABW [pos="15.5,-10.5!"]; ABX [pos="15,-11!"]; ABY [pos="16,-11!"]; ABZ [pos="15.5,-11.5!"]; ACA [pos="10,-11.5!"]; ACB [pos="9.5,-12!"]; ACC [pos="10.5,-12!"]; ACD [pos="10,-12.5!"]; ACE [pos="12,24.5!"]; ACF [pos="11.5,25!"]; ACG [pos="12.5,25!"]; ACH [pos="12,25.5!"]; ACI [pos="13,-10!"]; ACJ [pos="12.5,-10.5!"]; ACK [pos="13.5,-10.5!"]; ACL [pos="13,-11!"]; ACM [pos="15,-9!"]; ACN [pos="14.5,-9.5!"]; ACO [pos="15.5,-9.5!"]; ACP [pos="15,-10!"]; ACQ [pos="11,24.5!"]; ACR [pos="10.5,25!"]; ACS [pos="11.5,25!"]; ACT [pos="11,25.5!"]; ACU [pos="14.5,24.5!"]; ACV [pos="14,25!"]; ACW [pos="15,25!"]; ACX [pos="14.5,25.5!"]; ACY [pos="13,-11.5!"]; ACZ [pos="12.5,-12!"]; ADA [pos="13.5,-12!"]; ADB [pos="13,-12.5!"]; ADC [pos="16,-11!"]; ADD [pos="15.5,-11.5!"]; ADE [pos="16.5,-11.5!"]; ADF [pos="16,-12!"]; ADG [pos="10.5,-12!"]; ADH [pos="10,-12.5!"]; ADI [pos="11,-12.5!"]; ADJ [pos="10.5,-13!"]; ADK [pos="12.5,25.5!"]; ADL [pos="12,26!"]; ADM [pos="13,26!"]; ADN [pos="12.5,26.5!"]; ADO [pos="13.5,-10.5!"]; ADP [pos="13,-11!"]; ADQ [pos="14,-11!"]; ADR [pos="13.5,-11.5!"]; ADS [pos="15.5,-9.5!"]; ADT [pos="15,-10!"]; ADU [pos="16,-10!"]; ADV [pos="15.5,-10.5!"]; ADW [pos="11.5,25.5!"]; ADX [pos="11,26!"]; ADY [pos="12,26!"]; ADZ [pos="11.5,26.5!"]; AEA [pos="15,25.5!"]; AEB [pos="14.5,26!"]; AEC [pos="15.5,26!"]; AED [pos="15,26.5!"]; AEE [pos="13.5,-12!"]; AEF [pos="13,-12.5!"]; AEG [pos="14,-12.5!"]; AEH [pos="13.5,-13!"]; AEI [pos="16.5,-11.5!"]; AEJ [pos="16,-12!"]; AEK [pos="17,-12!"]; AEL [pos="16.5,-12.5!"]; AEM [pos="11,-12.5!"]; AEN [pos="10.5,-13!"]; AEO [pos="11.5,-13!"]; AEP [pos="11,-13.5!"]; AEQ [pos="13,26.5!"]; AER [pos="12.5,27!"]; AES [pos="13.5,27!"]; AET [pos="13,27.5!"]; AEU [pos="14,-11!"]; AEV [pos="13.5,-11.5!"]; AEW [pos="14.5,-11.5!"]; AEX [pos="14,-12!"]; AEY [pos="16,-10!"]; AEZ [pos="15.5,-10.5!"]; AFA [pos="16.5,-10.5!"]; AFB [pos="16,-11!"]; AFC [pos="12,26.5!"]; AFD [pos="11.5,27!"]; AFE [pos="12.5,27!"]; AFF [pos="12,27.5!"]; AFG [pos="15.5,26.5!"]; AFH [pos="15,27!"]; AFI [pos="16,27!"]; AFJ [pos="15.5,27.5!"]; AFK [pos="14,-12.5!"]; AFL [pos="13.5,-13!"]; AFM [pos="14.5,-13!"]; AFN [pos="14,-13.5!"]; AFO [pos="17,-12!"]; AFP [pos="16.5,-12.5!"]; AFQ [pos="17.5,-12.5!"]; AFR [pos="17,-13!"]; AFS [pos="11.5,-13!"]; AFT [pos="11,-13.5!"]; AFU [pos="12,-13.5!"]; AFV [pos="11.5,-14!"]; AFW [pos="13.5,27.5!"]; AFX [pos="13,28!"]; AFY [pos="14,28!"]; AFZ [pos="13.5,28.5!"]; AGA [pos="14.5,-11.5!"]; AGB [pos="14,-12!"]; AGC [pos="15,-12!"]; AGD [pos="14.5,-12.5!"]; AGE [pos="16.5,-10.5!"]; AGF [pos="16,-11!"]; AGG [pos="17,-11!"]; AGH [pos="16.5,-11.5!"]; AGI [pos="12.5,27.5!"]; AGJ [pos="12,28!"]; AGK [pos="13,28!"]; AGL [pos="12.5,28.5!"]; AGM [pos="16,27.5!"]; AGN [pos="15.5,28!"]; AGO [pos="16.5,28!"]; AGP [pos="16,28.5!"]; AGQ [pos="14.5,-13!"]; AGR [pos="14,-13.5!"]; AGS [pos="15,-13.5!"]; AGT [pos="14.5,-14!"]; AGU [pos="17.5,-12.5!"]; AGV [pos="17,-13!"]; AGW [pos="18,-13!"]; AGX [pos="17.5,-13.5!"]; AGY [pos="12,-13.5!"]; AGZ [pos="11.5,-14!"]; AHA [pos="12.5,-14!"]; AHB [pos="12,-14.5!"]; AHC [pos="14,28.5!"]; AHD [pos="13.5,29!"]; AHE [pos="14.5,29!"]; AHF [pos="14,29.5!"]; AHG [pos="15,-12!"]; AHH [pos="14.5,-12.5!"]; AHI [pos="15.5,-12.5!"]; AHJ [pos="15,-13!"]; AHK [pos="17,-11!"]; AHL [pos="16.5,-11.5!"]; AHM [pos="17.5,-11.5!"]; AHN [pos="17,-12!"]; AHO [pos="13,28.5!"]; AHP [pos="12.5,29!"]; AHQ [pos="13.5,29!"]; AHR [pos="13,29.5!"]; AHS [pos="16.5,28.5!"]; AHT [pos="16,29!"]; AHU [pos="17,29!"]; AHV [pos="16.5,29.5!"]; AHW [pos="15,-13.5!"]; AHX [pos="14.5,-14!"]; AHY [pos="15.5,-14!"]; AHZ [pos="15,-14.5!"]; AIA [pos="18,-13!"]; AIB [pos="17.5,-13.5!"]; AIC [pos="18.5,-13.5!"]; AID [pos="18,-14!"]; AIE [pos="12.5,-14!"]; AIF [pos="12,-14.5!"]; AIG [pos="13,-14.5!"]; AIH [pos="12.5,-15!"]; AII [pos="14.5,29.5!"]; AIJ [pos="14,30!"]; AIK [pos="15,30!"]; AIL [pos="14.5,30.5!"]; AIM [pos="15.5,-12.5!"]; AIN [pos="15,-13!"]; AIO [pos="16,-13!"]; AIP [pos="15.5,-13.5!"]; AIQ [pos="17.5,-11.5!"]; AIR [pos="17,-12!"]; AIS [pos="18,-12!"]; AIT [pos="17.5,-12.5!"]; AIU [pos="13.5,29.5!"]; AIV [pos="13,30!"]; AIW [pos="14,30!"]; AIX [pos="13.5,30.5!"]; AIY [pos="17,29.5!"]; AIZ [pos="16.5,30!"]; AJA [pos="17.5,30!"]; AJB [pos="17,30.5!"]; AJC [pos="15.5,-14!"]; AJD [pos="15,-14.5!"]; AJE [pos="16,-14.5!"]; AJF [pos="15.5,-15!"]; AJG [pos="18.5,-13.5!"]; AJH [pos="18,-14!"]; AJI [pos="19,-14!"]; AJJ [pos="18.5,-14.5!"]; AJK [pos="13,-14.5!"]; AJL [pos="12.5,-15!"]; AJM [pos="13.5,-15!"]; AJN [pos="13,-15.5!"]; AJO [pos="15,30.5!"]; AJP [pos="14.5,31!"]; AJQ [pos="15.5,31!"]; AJR [pos="15,31.5!"]; AJS [pos="16,-13!"]; AJT [pos="15.5,-13.5!"]; AJU [pos="16.5,-13.5!"]; AJV [pos="16,-14!"]; AJW [pos="18,-12!"]; AJX [pos="17.5,-12.5!"]; AJY [pos="18.5,-12.5!"]; AJZ [pos="18,-13!"]; AKA [pos="14,30.5!"]; AKB [pos="13.5,31!"]; AKC [pos="14.5,31!"]; AKD [pos="14,31.5!"]; AKE [pos="17.5,30.5!"]; AKF [pos="17,31!"]; AKG [pos="18,31!"]; AKH [pos="17.5,31.5!"]; AKI [pos="16,-14.5!"]; AKJ [pos="15.5,-15!"]; AKK [pos="16.5,-15!"]; AKL [pos="16,-15.5!"]; AKM [pos="19,-14!"]; AKN [pos="18.5,-14.5!"]; AKO [pos="19.5,-14.5!"]; AKP [pos="19,-15!"]; AKQ [pos="13.5,-15!"]; AKR [pos="13,-15.5!"]; AKS [pos="14,-15.5!"]; AKT [pos="13.5,-16!"]; AKU [pos="15.5,31.5!"]; AKV [pos="15,32!"]; AKW [pos="16,32!"]; AKX [pos="15.5,32.5!"]; AKY [pos="16.5,-13.5!"]; AKZ [pos="16,-14!"]; ALA [pos="17,-14!"]; ALB [pos="16.5,-14.5!"]; ALC [pos="18.5,-12.5!"]; ALD [pos="18,-13!"]; ALE [pos="19,-13!"]; ALF [pos="18.5,-13.5!"]; ALG [pos="14.5,31.5!"]; ALH [pos="14,32!"]; ALI [pos="15,32!"]; ALJ [pos="14.5,32.5!"]; ALK [pos="18,31.5!"]; ALL [pos="17.5,32!"]; ALM [pos="18.5,32!"]; ALN [pos="18,32.5!"]; ALO [pos="16.5,-15!"]; ALP [pos="16,-15.5!"]; ALQ [pos="17,-15.5!"]; ALR [pos="16.5,-16!"]; ALS [pos="19.5,-14.5!"]; ALT [pos="19,-15!"]; ALU [pos="20,-15!"]; ALV [pos="19.5,-15.5!"]; ALW [pos="14,-15.5!"]; ALX [pos="13.5,-16!"]; ALY [pos="14.5,-16!"]; ALZ [pos="14,-16.5!"]; AMA [pos="16,32.5!"]; AMB [pos="15.5,33!"]; AMC [pos="16.5,33!"]; AMD [pos="16,33.5!"]; AME [pos="17,-14!"]; AMF [pos="16.5,-14.5!"]; AMG [pos="17.5,-14.5!"]; AMH [pos="17,-15!"]; AMI [pos="19,-13!"]; AMJ [pos="18.5,-13.5!"]; AMK [pos="19.5,-13.5!"]; AML [pos="19,-14!"]; AMM [pos="15,32.5!"]; AMN [pos="14.5,33!"]; AMO [pos="15.5,33!"]; AMP [pos="15,33.5!"]; AMQ [pos="18.5,32.5!"]; AMR [pos="18,33!"]; AMS [pos="19,33!"]; AMT [pos="18.5,33.5!"]; AMU [pos="17,-15.5!"]; AMV [pos="16.5,-16!"]; AMW [pos="17.5,-16!"]; AMX [pos="17,-16.5!"]; AMY [pos="20,-15!"]; AMZ [pos="19.5,-15.5!"]; ANA [pos="20.5,-15.5!"]; ANB [pos="20,-16!"]; ANC [pos="14.5,-16!"]; AND [pos="14,-16.5!"]; ANE [pos="15,-16.5!"]; ANF [pos="14.5,-17!"]; ANG [pos="16.5,33.5!"]; ANH [pos="16,34!"]; ANI [pos="17,34!"]; ANJ [pos="16.5,34.5!"]; ANK [pos="17.5,-14.5!"]; ANL [pos="17,-15!"]; ANM [pos="18,-15!"]; ANN [pos="17.5,-15.5!"]; ANO [pos="19.5,-13.5!"]; ANP [pos="19,-14!"]; ANQ [pos="20,-14!"]; ANR [pos="19.5,-14.5!"]; ANS [pos="15.5,33.5!"]; ANT [pos="15,34!"]; ANU [pos="16,34!"]; ANV [pos="15.5,34.5!"]; ANW [pos="19,33.5!"]; ANX [pos="18.5,34!"]; ANY [pos="19.5,34!"]; ANZ [pos="19,34.5!"]; AOA [pos="17.5,-16!"]; AOB [pos="17,-16.5!"]; AOC [pos="18,-16.5!"]; AOD [pos="17.5,-17!"]; AOE [pos="20.5,-15.5!"]; AOF [pos="20,-16!"]; AOG [pos="21,-16!"]; AOH [pos="20.5,-16.5!"]; AOI [pos="15,-16.5!"]; AOJ [pos="14.5,-17!"]; AOK [pos="15.5,-17!"]; AOL [pos="15,-17.5!"]; AOM [pos="17,34.5!"]; AON [pos="16.5,35!"]; AOO [pos="17.5,35!"]; AOP [pos="17,35.5!"]; AOQ [pos="18,-15!"]; AOR [pos="17.5,-15.5!"]; AOS [pos="18.5,-15.5!"]; AOT [pos="18,-16!"]; AOU [pos="20,-14!"]; AOV [pos="19.5,-14.5!"]; AOW [pos="20.5,-14.5!"]; AOX [pos="20,-15!"]; AOY [pos="16,34.5!"]; AOZ [pos="15.5,35!"]; APA [pos="16.5,35!"]; APB [pos="16,35.5!"]; APC [pos="19.5,34.5!"]; APD [pos="19,35!"]; APE [pos="20,35!"]; APF [pos="19.5,35.5!"]; APG [pos="18,-16.5!"]; APH [pos="17.5,-17!"]; API [pos="18.5,-17!"]; APJ [pos="18,-17.5!"]; APK [pos="21,-16!"]; APL [pos="20.5,-16.5!"]; APM [pos="21.5,-16.5!"]; APN [pos="21,-17!"]; APO [pos="15.5,-17!"]; APP [pos="15,-17.5!"]; APQ [pos="16,-17.5!"]; APR [pos="15.5,-18!"]; APS [pos="17.5,35.5!"]; APT [pos="17,36!"]; APU [pos="18,36!"]; APV [pos="17.5,36.5!"]; APW [pos="18.5,-15.5!"]; APX [pos="18,-16!"]; APY [pos="19,-16!"]; APZ [pos="18.5,-16.5!"]; AQA [pos="20.5,-14.5!"]; AQB [pos="20,-15!"]; AQC [pos="21,-15!"]; AQD [pos="20.5,-15.5!"]; AQE [pos="16.5,35.5!"]; AQF [pos="16,36!"]; AQG [pos="17,36!"]; AQH [pos="16.5,36.5!"]; AQI [pos="20,35.5!"]; AQJ [pos="19.5,36!"]; AQK [pos="20.5,36!"]; AQL [pos="20,36.5!"]; AQM [pos="18.5,-17!"]; AQN [pos="18,-17.5!"]; AQO [pos="19,-17.5!"]; AQP [pos="18.5,-18!"]; AQQ [pos="21.5,-16.5!"]; AQR [pos="21,-17!"]; AQS [pos="22,-17!"]; AQT [pos="21.5,-17.5!"]; AQU [pos="16,-17.5!"]; AQV [pos="15.5,-18!"]; AQW [pos="16.5,-18!"]; AQX [pos="16,-18.5!"]; AQY [pos="18,36.5!"]; AQZ [pos="17.5,37!"]; ARA [pos="18.5,37!"]; ARB [pos="18,37.5!"]; ARC [pos="19,-16!"]; ARD [pos="18.5,-16.5!"]; ARE [pos="19.5,-16.5!"]; ARF [pos="19,-17!"]; ARG [pos="21,-15!"]; ARH [pos="20.5,-15.5!"]; ARI [pos="21.5,-15.5!"]; ARJ [pos="21,-16!"]; ARK [pos="17,36.5!"]; ARL [pos="16.5,37!"]; ARM [pos="17.5,37!"]; ARN [pos="17,37.5!"]; ARO [pos="20.5,36.5!"]; ARP [pos="20,37!"]; ARQ [pos="21,37!"]; ARR [pos="20.5,37.5!"]; ARS [pos="19,-17.5!"]; ART [pos="18.5,-18!"]; ARU [pos="19.5,-18!"]; ARV [pos="19,-18.5!"]; ARW [pos="22,-17!"]; ARX [pos="21.5,-17.5!"]; ARY [pos="22.5,-17.5!"]; ARZ [pos="22,-18!"]; ASA [pos="16.5,-18!"]; ASB [pos="16,-18.5!"]; ASC [pos="17,-18.5!"]; ASD [pos="16.5,-19!"]; ASE [pos="18.5,37.5!"]; ASF [pos="18,38!"]; ASG [pos="19,38!"]; ASH [pos="18.5,38.5!"]; ASI [pos="19.5,-16.5!"]; ASJ [pos="19,-17!"]; ASK [pos="20,-17!"]; ASL [pos="19.5,-17.5!"]; ASM [pos="21.5,-15.5!"]; ASN [pos="21,-16!"]; ASO [pos="22,-16!"]; ASP [pos="21.5,-16.5!"]; ASQ [pos="17.5,37.5!"]; ASR [pos="17,38!"]; ASS [pos="18,38!"]; AST [pos="17.5,38.5!"]; ASU [pos="21,37.5!"]; ASV [pos="20.5,38!"]; ASW [pos="21.5,38!"]; ASX [pos="21,38.5!"]; ASY [pos="19.5,-18!"]; ASZ [pos="19,-18.5!"]; ATA [pos="20,-18.5!"]; ATB [pos="19.5,-19!"]; ATC [pos="22.5,-17.5!"]; ATD [pos="22,-18!"]; ATE [pos="23,-18!"]; ATF [pos="22.5,-18.5!"]; ATG [pos="17,-18.5!"]; ATH [pos="16.5,-19!"]; ATI [pos="17.5,-19!"]; ATJ [pos="17,-19.5!"]; ATK [pos="19,38.5!"]; ATL [pos="18.5,39!"]; ATM [pos="19.5,39!"]; ATN [pos="19,39.5!"]; ATO [pos="20,-17!"]; ATP [pos="19.5,-17.5!"]; ATQ [pos="20.5,-17.5!"]; ATR [pos="20,-18!"]; ATS [pos="22,-16!"]; ATT [pos="21.5,-16.5!"]; ATU [pos="22.5,-16.5!"]; ATV [pos="22,-17!"]; ATW [pos="18,38.5!"]; ATX [pos="17.5,39!"]; ATY [pos="18.5,39!"]; ATZ [pos="18,39.5!"]; AUA [pos="21.5,38.5!"]; AUB [pos="21,39!"]; AUC [pos="22,39!"]; AUD [pos="21.5,39.5!"]; AUE [pos="20,-18.5!"]; AUF [pos="19.5,-19!"]; AUG [pos="20.5,-19!"]; AUH [pos="20,-19.5!"]; AUI [pos="23,-18!"]; AUJ [pos="22.5,-18.5!"]; AUK [pos="23.5,-18.5!"]; AUL [pos="23,-19!"]; AUM [pos="17.5,-19!"]; AUN [pos="17,-19.5!"]; AUO [pos="18,-19.5!"]; AUP [pos="17.5,-20!"]; AUQ [pos="19.5,39.5!"]; AUR [pos="19,40!"]; AUS [pos="20,40!"]; AUT [pos="19.5,40.5!"]; AUU [pos="20.5,-17.5!"]; AUV [pos="20,-18!"]; AUW [pos="21,-18!"]; AUX [pos="20.5,-18.5!"]; AUY [pos="22.5,-16.5!"]; AUZ [pos="22,-17!"]; AVA [pos="23,-17!"]; AVB [pos="22.5,-17.5!"]; AVC [pos="18.5,39.5!"]; AVD [pos="18,40!"]; AVE [pos="19,40!"]; AVF [pos="18.5,40.5!"]; AVG [pos="22,39.5!"]; AVH [pos="21.5,40!"]; AVI [pos="22.5,40!"]; AVJ [pos="22,40.5!"]; AVK [pos="20.5,-19!"]; AVL [pos="20,-19.5!"]; AVM [pos="21,-19.5!"]; AVN [pos="20.5,-20!"]; AVO [pos="23.5,-18.5!"]; AVP [pos="23,-19!"]; AVQ [pos="24,-19!"]; AVR [pos="23.5,-19.5!"]; AVS [pos="18,-19.5!"]; AVT [pos="17.5,-20!"]; AVU [pos="18.5,-20!"]; AVV [pos="18,-20.5!"]; AVW [pos="20,40.5!"]; AVX [pos="19.5,41!"]; AVY [pos="20.5,41!"]; AVZ [pos="20,41.5!"]; AWA [pos="21,-18!"]; AWB [pos="20.5,-18.5!"]; AWC [pos="21.5,-18.5!"]; AWD [pos="21,-19!"]; AWE [pos="23,-17!"]; AWF [pos="22.5,-17.5!"]; AWG [pos="23.5,-17.5!"]; AWH [pos="23,-18!"]; AWI [pos="19,40.5!"]; AWJ [pos="18.5,41!"]; AWK [pos="19.5,41!"]; AWL [pos="19,41.5!"]; AWM [pos="22.5,40.5!"]; AWN [pos="22,41!"]; AWO [pos="23,41!"]; AWP [pos="22.5,41.5!"]; AWQ [pos="21,-19.5!"]; AWR [pos="20.5,-20!"]; AWS [pos="21.5,-20!"]; AWT [pos="21,-20.5!"]; AWU [pos="24,-19!"]; AWV [pos="23.5,-19.5!"]; AWW [pos="24.5,-19.5!"]; AWX [pos="24,-20!"]; AWY [pos="18.5,-20!"]; AWZ [pos="18,-20.5!"]; AXA [pos="19,-20.5!"]; AXB [pos="18.5,-21!"]; AXC [pos="20.5,41.5!"]; AXD [pos="20,42!"]; AXE [pos="21,42!"]; AXF [pos="20.5,42.5!"]; AXG [pos="21.5,-18.5!"]; AXH [pos="21,-19!"]; AXI [pos="22,-19!"]; AXJ [pos="21.5,-19.5!"]; AXK [pos="23.5,-17.5!"]; AXL [pos="23,-18!"]; AXM [pos="24,-18!"]; AXN [pos="23.5,-18.5!"]; AXO [pos="19.5,41.5!"]; AXP [pos="19,42!"]; AXQ [pos="20,42!"]; AXR [pos="19.5,42.5!"]; AXS [pos="23,41.5!"]; AXT [pos="22.5,42!"]; AXU [pos="23.5,42!"]; AXV [pos="23,42.5!"]; AXW [pos="21.5,-20!"]; AXX [pos="21,-20.5!"]; AXY [pos="22,-20.5!"]; AXZ [pos="21.5,-21!"]; AYA [pos="24.5,-19.5!"]; AYB [pos="24,-20!"]; AYC [pos="25,-20!"]; AYD [pos="24.5,-20.5!"]; AYE [pos="19,-20.5!"]; AYF [pos="18.5,-21!"]; AYG [pos="19.5,-21!"]; AYH [pos="19,-21.5!"]; AYI [pos="21,42.5!"]; AYJ [pos="20.5,43!"]; AYK [pos="21.5,43!"]; AYL [pos="21,43.5!"]; AYM [pos="22,-19!"]; AYN [pos="21.5,-19.5!"]; AYO [pos="22.5,-19.5!"]; AYP [pos="22,-20!"]; AYQ [pos="24,-18!"]; AYR [pos="23.5,-18.5!"]; AYS [pos="24.5,-18.5!"]; AYT [pos="24,-19!"]; AYU [pos="20,42.5!"]; AYV [pos="19.5,43!"]; AYW [pos="20.5,43!"]; AYX [pos="20,43.5!"]; AYY [pos="23.5,42.5!"]; AYZ [pos="23,43!"]; AZA [pos="24,43!"]; AZB [pos="23.5,43.5!"]; AZC [pos="22,-20.5!"]; AZD [pos="21.5,-21!"]; AZE [pos="22.5,-21!"]; AZF [pos="22,-21.5!"]; AZG [pos="25,-20!"]; AZH [pos="24.5,-20.5!"]; AZI [pos="25.5,-20.5!"]; AZJ [pos="25,-21!"]; AZK [pos="19.5,-21!"]; AZL [pos="19,-21.5!"]; AZM [pos="20,-21.5!"]; AZN [pos="19.5,-22!"]; AZO [pos="21.5,43.5!"]; AZP [pos="21,44!"]; AZQ [pos="22,44!"]; AZR [pos="21.5,44.5!"]; AZS [pos="22.5,-19.5!"]; AZT [pos="22,-20!"]; AZU [pos="23,-20!"]; AZV [pos="22.5,-20.5!"]; AZW [pos="24.5,-18.5!"]; AZX [pos="24,-19!"]; AZY [pos="25,-19!"]; AZZ [pos="24.5,-19.5!"]; B [pos="1.5,2.5!"]; C [pos="2.5,2.5!"]; D [pos="3,1.5!"]; E [pos="2,1!"]; F [pos="1,1.5!"]; G [pos="0.5,3!"]; H [pos="3,3!"]; I [pos="4,1.2!"]; J [pos="4.5,0.5!"]; K [pos="5,0!"]; L [pos="5.5,0.5!"]; M [pos="2.5,0!"]; N [pos="3,-0.5!"]; O [pos="3.5,0!"]; P [pos="0.5,0.8!"]; Q [pos="0,0.3!"]; R [pos="-0.5,0.8!"]; S [pos="0,1.3!"]; T [pos="3.5,1.8!"]; U [pos="4,2.3!"]; V [pos="4.5,1.8!"]; W [pos="4,1.3!"]; X [pos="0,3.5!"]; Y [pos="-0.5,3!"]; Z [pos="0.5,3!"]; AA [pos="0,2.5!"]; AB [pos="3.5,3.5!"]; AC [pos="3,3!"]; AD [pos="4,3!"]; AE [pos="3.5,2.5!"]; AF [pos="1.8,0.5!"]; AG [pos="1.3,0!"]; AH [pos="2.3,0!"]; AI [pos="1.8,-0.5!"]; AJ [pos="5,1.5!"]; AK [pos="5.5,2!"]; AL [pos="6,1.5!"]; AM [pos="5.5,1!"]; AN [pos="2,-1!"]; AO [pos="1.5,-1.5!"]; AP [pos="2.5,-1.5!"]; AQ [pos="2,-2!"]; AR [pos="0.5,0.5!"]; AS [pos="0,0!"]; AT [pos="1,0!"]; AU [pos="0.5,-0.5!"]; 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CV [pos="0,4!"]; CW [pos="1,4!"]; CX [pos="0.5,4.5!"]; CY [pos="4,3.5!"]; CZ [pos="3.5,4!"]; DA [pos="4.5,4!"]; DB [pos="4,4.5!"]; DC [pos="2.5,-0.5!"]; DD [pos="2,-1!"]; DE [pos="3,-1!"]; DF [pos="2.5,-1.5!"]; DG [pos="5.5,0!"]; DH [pos="5,-0.5!"]; DI [pos="6,-0.5!"]; DJ [pos="5.5,-1!"]; DK [pos="0,-1!"]; DL [pos="-0.5,-1.5!"]; DM [pos="0.5,-1.5!"]; DN [pos="0,-2!"]; DO [pos="2,4.5!"]; DP [pos="1.5,5!"]; DQ [pos="2.5,5!"]; DR [pos="2,5.5!"]; DS [pos="3,0!"]; DT [pos="2.5,-0.5!"]; DU [pos="3.5,-0.5!"]; DV [pos="3,-1!"]; DW [pos="5,2!"]; DX [pos="4.5,1.5!"]; DY [pos="5.5,1.5!"]; DZ [pos="5,1!"]; EA [pos="1,4.5!"]; EB [pos="0.5,5!"]; EC [pos="1.5,5!"]; ED [pos="1,5.5!"]; EE [pos="4.5,4.5!"]; EF [pos="4,5!"]; EG [pos="5,5!"]; EH [pos="4.5,5.5!"]; EI [pos="3,-1.5!"]; EJ [pos="2.5,-2!"]; EK [pos="3.5,-2!"]; EL [pos="3,-2.5!"]; EM [pos="6,-1!"]; EN [pos="5.5,-1.5!"]; EO [pos="6.5,-1.5!"]; EP [pos="6,-2!"]; EQ [pos="0.5,-2!"]; ER [pos="0,-2.5!"]; ES [pos="1,-2.5!"]; ET [pos="0.5,-3!"]; EU [pos="2.5,5.5!"]; 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GV [pos="3.5,-3!"]; GW [pos="4.5,-3!"]; GX [pos="4,-3.5!"]; GY [pos="7,-2!"]; GZ [pos="6.5,-2.5!"]; HA [pos="7.5,-2.5!"]; HB [pos="7,-3!"]; HC [pos="1.5,-3!"]; HD [pos="1,-3.5!"]; HE [pos="2,-3.5!"]; HF [pos="1.5,-4!"]; HG [pos="3.5,7.5!"]; HH [pos="3,8!"]; HI [pos="4,8!"]; HJ [pos="3.5,8.5!"]; HK [pos="4.5,-1.5!"]; HL [pos="4,-2!"]; HM [pos="5,-2!"]; HN [pos="4.5,-2.5!"]; HO [pos="6.5,-0.5!"]; HP [pos="6,-1!"]; HQ [pos="7,-1!"]; HR [pos="6.5,-1.5!"]; HS [pos="2.5,7.5!"]; HT [pos="2,8!"]; HU [pos="3,8!"]; HV [pos="2.5,8.5!"]; HW [pos="6,7.5!"]; HX [pos="5.5,8!"]; HY [pos="6.5,8!"]; HZ [pos="6,8.5!"]; IA [pos="4.5,-3!"]; IB [pos="4,-3.5!"]; IC [pos="5,-3.5!"]; ID [pos="4.5,-4!"]; IE [pos="7.5,-2.5!"]; IF [pos="7,-3!"]; IG [pos="8,-3!"]; IH [pos="7.5,-3.5!"]; II [pos="2,-3.5!"]; IJ [pos="1.5,-4!"]; IK [pos="2.5,-4!"]; IL [pos="2,-4.5!"]; IM [pos="4,8.5!"]; IN [pos="3.5,9!"]; IO [pos="4.5,9!"]; IP [pos="4,9.5!"]; IQ [pos="5,-2!"]; IR [pos="4.5,-2.5!"]; IS [pos="5.5,-2.5!"]; IT [pos="5,-3!"]; IU [pos="7,-1!"]; IV [pos="6.5,-1.5!"]; IW [pos="7.5,-1.5!"]; IX [pos="7,-2!"]; IY [pos="3,8.5!"]; IZ [pos="2.5,9!"]; JA [pos="3.5,9!"]; JB [pos="3,9.5!"]; JC [pos="6.5,8.5!"]; JD [pos="6,9!"]; JE [pos="7,9!"]; JF [pos="6.5,9.5!"]; JG [pos="5,-3.5!"]; JH [pos="4.5,-4!"]; JI [pos="5.5,-4!"]; JJ [pos="5,-4.5!"]; JK [pos="8,-3!"]; JL [pos="7.5,-3.5!"]; JM [pos="8.5,-3.5!"]; JN [pos="8,-4!"]; JO [pos="2.5,-4!"]; JP [pos="2,-4.5!"]; JQ [pos="3,-4.5!"]; JR [pos="2.5,-5!"]; JS [pos="4.5,9.5!"]; JT [pos="4,10!"]; JU [pos="5,10!"]; JV [pos="4.5,10.5!"]; JW [pos="5.5,-2.5!"]; JX [pos="5,-3!"]; JY [pos="6,-3!"]; JZ [pos="5.5,-3.5!"]; KA [pos="7.5,-1.5!"]; KB [pos="7,-2!"]; KC [pos="8,-2!"]; KD [pos="7.5,-2.5!"]; KE [pos="3.5,9.5!"]; KF [pos="3,10!"]; KG [pos="4,10!"]; KH [pos="3.5,10.5!"]; KI [pos="7,9.5!"]; KJ [pos="6.5,10!"]; KK [pos="7.5,10!"]; KL [pos="7,10.5!"]; KM [pos="5.5,-4!"]; KN [pos="5,-4.5!"]; KO [pos="6,-4.5!"]; KP [pos="5.5,-5!"]; KQ [pos="8.5,-3.5!"]; KR [pos="8,-4!"]; KS [pos="9,-4!"]; 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MR [pos="4,12!"]; MS [pos="5,12!"]; MT [pos="4.5,12.5!"]; MU [pos="8,11.5!"]; MV [pos="7.5,12!"]; MW [pos="8.5,12!"]; MX [pos="8,12.5!"]; MY [pos="6.5,-5!"]; MZ [pos="6,-5.5!"]; NA [pos="7,-5.5!"]; NB [pos="6.5,-6!"]; NC [pos="9.5,-4.5!"]; ND [pos="9,-5!"]; NE [pos="10,-5!"]; NF [pos="9.5,-5.5!"]; NG [pos="4,-5.5!"]; NH [pos="3.5,-6!"]; NI [pos="4.5,-6!"]; NJ [pos="4,-6.5!"]; NK [pos="6,12.5!"]; NL [pos="5.5,13!"]; NM [pos="6.5,13!"]; NN [pos="6,13.5!"]; NO [pos="7,-4!"]; NP [pos="6.5,-4.5!"]; NQ [pos="7.5,-4.5!"]; NR [pos="7,-5!"]; NS [pos="9,-3!"]; NT [pos="8.5,-3.5!"]; NU [pos="9.5,-3.5!"]; NV [pos="9,-4!"]; NW [pos="5,12.5!"]; NX [pos="4.5,13!"]; NY [pos="5.5,13!"]; NZ [pos="5,13.5!"]; OA [pos="8.5,12.5!"]; OB [pos="8,13!"]; OC [pos="9,13!"]; OD [pos="8.5,13.5!"]; OE [pos="7,-5.5!"]; OF [pos="6.5,-6!"]; OG [pos="7.5,-6!"]; OH [pos="7,-6.5!"]; OI [pos="10,-5!"]; OJ [pos="9.5,-5.5!"]; OK [pos="10.5,-5.5!"]; OL [pos="10,-6!"]; OM [pos="4.5,-6!"]; ON [pos="4,-6.5!"]; OO [pos="5,-6.5!"]; OP [pos="4.5,-7!"]; OQ [pos="6.5,13.5!"]; OR [pos="6,14!"]; OS [pos="7,14!"]; OT [pos="6.5,14.5!"]; OU [pos="7.5,-4.5!"]; OV [pos="7,-5!"]; OW [pos="8,-5!"]; OX [pos="7.5,-5.5!"]; OY [pos="9.5,-3.5!"]; OZ [pos="9,-4!"]; PA [pos="10,-4!"]; PB [pos="9.5,-4.5!"]; PC [pos="5.5,13.5!"]; PD [pos="5,14!"]; PE [pos="6,14!"]; PF [pos="5.5,14.5!"]; PG [pos="9,13.5!"]; PH [pos="8.5,14!"]; PI [pos="9.5,14!"]; PJ [pos="9,14.5!"]; PK [pos="7.5,-6!"]; PL [pos="7,-6.5!"]; PM [pos="8,-6.5!"]; PN [pos="7.5,-7!"]; PO [pos="10.5,-5.5!"]; PP [pos="10,-6!"]; PQ [pos="11,-6!"]; PR [pos="10.5,-6.5!"]; PS [pos="5,-6.5!"]; PT [pos="4.5,-7!"]; PU [pos="5.5,-7!"]; PV [pos="5,-7.5!"]; PW [pos="7,14.5!"]; PX [pos="6.5,15!"]; PY [pos="7.5,15!"]; PZ [pos="7,15.5!"]; QA [pos="8,-5!"]; QB [pos="7.5,-5.5!"]; QC [pos="8.5,-5.5!"]; QD [pos="8,-6!"]; QE [pos="10,-4!"]; QF [pos="9.5,-4.5!"]; QG [pos="10.5,-4.5!"]; QH [pos="10,-5!"]; QI [pos="6,14.5!"]; QJ [pos="5.5,15!"]; QK [pos="6.5,15!"]; QL [pos="6,15.5!"]; QM [pos="9.5,14.5!"]; 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UI [pos="9.5,-8!"]; UJ [pos="9,-8.5!"]; UK [pos="10,-8.5!"]; UL [pos="9.5,-9!"]; UM [pos="12.5,-7.5!"]; UN [pos="12,-8!"]; UO [pos="13,-8!"]; UP [pos="12.5,-8.5!"]; UQ [pos="7,-8.5!"]; UR [pos="6.5,-9!"]; US [pos="7.5,-9!"]; UT [pos="7,-9.5!"]; UU [pos="9,18.5!"]; UV [pos="8.5,19!"]; UW [pos="9.5,19!"]; UX [pos="9,19.5!"]; UY [pos="10,-7!"]; UZ [pos="9.5,-7.5!"]; VA [pos="10.5,-7.5!"]; VB [pos="10,-8!"]; VC [pos="12,-6!"]; VD [pos="11.5,-6.5!"]; VE [pos="12.5,-6.5!"]; VF [pos="12,-7!"]; VG [pos="8,18.5!"]; VH [pos="7.5,19!"]; VI [pos="8.5,19!"]; VJ [pos="8,19.5!"]; VK [pos="11.5,18.5!"]; VL [pos="11,19!"]; VM [pos="12,19!"]; VN [pos="11.5,19.5!"]; VO [pos="10,-8.5!"]; VP [pos="9.5,-9!"]; VQ [pos="10.5,-9!"]; VR [pos="10,-9.5!"]; VS [pos="13,-8!"]; VT [pos="12.5,-8.5!"]; VU [pos="13.5,-8.5!"]; VV [pos="13,-9!"]; VW [pos="7.5,-9!"]; VX [pos="7,-9.5!"]; VY [pos="8,-9.5!"]; VZ [pos="7.5,-10!"]; WA [pos="9.5,19.5!"]; WB [pos="9,20!"]; WC [pos="10,20!"]; WD [pos="9.5,20.5!"]; WE [pos="10.5,-7.5!"]; WF [pos="10,-8!"]; WG [pos="11,-8!"]; WH [pos="10.5,-8.5!"]; WI [pos="12.5,-6.5!"]; WJ [pos="12,-7!"]; WK [pos="13,-7!"]; WL [pos="12.5,-7.5!"]; WM [pos="8.5,19.5!"]; WN [pos="8,20!"]; WO [pos="9,20!"]; WP [pos="8.5,20.5!"]; WQ [pos="12,19.5!"]; WR [pos="11.5,20!"]; WS [pos="12.5,20!"]; WT [pos="12,20.5!"]; WU [pos="10.5,-9!"]; WV [pos="10,-9.5!"]; WW [pos="11,-9.5!"]; WX [pos="10.5,-10!"]; WY [pos="13.5,-8.5!"]; WZ [pos="13,-9!"]; XA [pos="14,-9!"]; XB [pos="13.5,-9.5!"]; XC [pos="8,-9.5!"]; XD [pos="7.5,-10!"]; XE [pos="8.5,-10!"]; XF [pos="8,-10.5!"]; XG [pos="10,20.5!"]; XH [pos="9.5,21!"]; XI [pos="10.5,21!"]; XJ [pos="10,21.5!"]; XK [pos="11,-8!"]; XL [pos="10.5,-8.5!"]; XM [pos="11.5,-8.5!"]; XN [pos="11,-9!"]; XO [pos="13,-7!"]; XP [pos="12.5,-7.5!"]; XQ [pos="13.5,-7.5!"]; XR [pos="13,-8!"]; XS [pos="9,20.5!"]; XT [pos="8.5,21!"]; XU [pos="9.5,21!"]; XV [pos="9,21.5!"]; XW [pos="12.5,20.5!"]; XX [pos="12,21!"]; XY [pos="13,21!"]; XZ [pos="12.5,21.5!"]; YA [pos="11,-9.5!"]; YB [pos="10.5,-10!"]; YC [pos="11.5,-10!"]; YD [pos="11,-10.5!"]; YE [pos="14,-9!"]; YF [pos="13.5,-9.5!"]; YG [pos="14.5,-9.5!"]; YH [pos="14,-10!"]; YI [pos="8.5,-10!"]; YJ [pos="8,-10.5!"]; YK [pos="9,-10.5!"]; YL [pos="8.5,-11!"]; YM [pos="10.5,21.5!"]; YN [pos="10,22!"]; YO [pos="11,22!"]; YP [pos="10.5,22.5!"]; YQ [pos="11.5,-8.5!"]; YR [pos="11,-9!"]; YS [pos="12,-9!"]; YT [pos="11.5,-9.5!"]; YU [pos="13.5,-7.5!"]; YV [pos="13,-8!"]; YW [pos="14,-8!"]; YX [pos="13.5,-8.5!"]; YY [pos="9.5,21.5!"]; YZ [pos="9,22!"]; ZA [pos="10,22!"]; ZB [pos="9.5,22.5!"]; ZC [pos="13,21.5!"]; ZD [pos="12.5,22!"]; ZE [pos="13.5,22!"]; ZF [pos="13,22.5!"]; ZG [pos="11.5,-10!"]; ZH [pos="11,-10.5!"]; ZI [pos="12,-10.5!"]; ZJ [pos="11.5,-11!"]; ZK [pos="14.5,-9.5!"]; ZL [pos="14,-10!"]; ZM [pos="15,-10!"]; ZN [pos="14.5,-10.5!"]; ZO [pos="9,-10.5!"]; ZP [pos="8.5,-11!"]; ZQ [pos="9.5,-11!"]; ZR [pos="9,-11.5!"]; ZS [pos="11,22.5!"]; ZT [pos="10.5,23!"]; ZU [pos="11.5,23!"]; ZV [pos="11,23.5!"]; ZW [pos="12,-9!"]; ZX [pos="11.5,-9.5!"]; ZY [pos="12.5,-9.5!"]; ZZ [pos="12,-10!"]; AAA [pos="14,-8!"]; AAB [pos="13.5,-8.5!"]; AAC [pos="14.5,-8.5!"]; AAD [pos="14,-9!"]; AAE [pos="10,22.5!"]; AAF [pos="9.5,23!"]; AAG [pos="10.5,23!"]; AAH [pos="10,23.5!"]; AAI [pos="13.5,22.5!"]; AAJ [pos="13,23!"]; AAK [pos="14,23!"]; AAL [pos="13.5,23.5!"]; AAM [pos="12,-10.5!"]; AAN [pos="11.5,-11!"]; AAO [pos="12.5,-11!"]; AAP [pos="12,-11.5!"]; AAQ [pos="15,-10!"]; AAR [pos="14.5,-10.5!"]; AAS [pos="15.5,-10.5!"]; AAT [pos="15,-11!"]; AAU [pos="9.5,-11!"]; AAV [pos="9,-11.5!"]; AAW [pos="10,-11.5!"]; AAX [pos="9.5,-12!"]; AAY [pos="11.5,23.5!"]; AAZ [pos="11,24!"]; ABA [pos="12,24!"]; ABB [pos="11.5,24.5!"]; ABC [pos="12.5,-9.5!"]; ABD [pos="12,-10!"]; ABE [pos="13,-10!"]; ABF [pos="12.5,-10.5!"]; ABG [pos="14.5,-8.5!"]; ABH [pos="14,-9!"]; ABI [pos="15,-9!"]; ABJ [pos="14.5,-9.5!"]; ABK [pos="10.5,23.5!"]; ABL [pos="10,24!"]; ABM [pos="11,24!"]; ABN [pos="10.5,24.5!"]; ABO [pos="14,23.5!"]; ABP [pos="13.5,24!"]; ABQ [pos="14.5,24!"]; ABR [pos="14,24.5!"]; ABS [pos="12.5,-11!"]; ABT [pos="12,-11.5!"]; ABU [pos="13,-11.5!"]; ABV [pos="12.5,-12!"]; ABW [pos="15.5,-10.5!"]; ABX [pos="15,-11!"]; ABY [pos="16,-11!"]; ABZ [pos="15.5,-11.5!"]; ACA [pos="10,-11.5!"]; ACB [pos="9.5,-12!"]; ACC [pos="10.5,-12!"]; ACD [pos="10,-12.5!"]; ACE [pos="12,24.5!"]; ACF [pos="11.5,25!"]; ACG [pos="12.5,25!"]; ACH [pos="12,25.5!"]; ACI [pos="13,-10!"]; ACJ [pos="12.5,-10.5!"]; ACK [pos="13.5,-10.5!"]; ACL [pos="13,-11!"]; ACM [pos="15,-9!"]; ACN [pos="14.5,-9.5!"]; ACO [pos="15.5,-9.5!"]; ACP [pos="15,-10!"]; ACQ [pos="11,24.5!"]; ACR [pos="10.5,25!"]; ACS [pos="11.5,25!"]; ACT [pos="11,25.5!"]; ACU [pos="14.5,24.5!"]; ACV [pos="14,25!"]; ACW [pos="15,25!"]; ACX [pos="14.5,25.5!"]; ACY [pos="13,-11.5!"]; ACZ [pos="12.5,-12!"]; ADA [pos="13.5,-12!"]; ADB [pos="13,-12.5!"]; ADC [pos="16,-11!"]; ADD [pos="15.5,-11.5!"]; ADE [pos="16.5,-11.5!"]; ADF [pos="16,-12!"]; ADG [pos="10.5,-12!"]; ADH [pos="10,-12.5!"]; ADI [pos="11,-12.5!"]; ADJ [pos="10.5,-13!"]; ADK [pos="12.5,25.5!"]; ADL [pos="12,26!"]; ADM [pos="13,26!"]; ADN [pos="12.5,26.5!"]; ADO [pos="13.5,-10.5!"]; ADP [pos="13,-11!"]; ADQ [pos="14,-11!"]; ADR [pos="13.5,-11.5!"]; ADS [pos="15.5,-9.5!"]; ADT [pos="15,-10!"]; ADU [pos="16,-10!"]; ADV [pos="15.5,-10.5!"]; ADW [pos="11.5,25.5!"]; ADX [pos="11,26!"]; ADY [pos="12,26!"]; ADZ [pos="11.5,26.5!"]; AEA [pos="15,25.5!"]; AEB [pos="14.5,26!"]; AEC [pos="15.5,26!"]; AED [pos="15,26.5!"]; AEE [pos="13.5,-12!"]; AEF [pos="13,-12.5!"]; AEG [pos="14,-12.5!"]; AEH [pos="13.5,-13!"]; AEI [pos="16.5,-11.5!"]; AEJ [pos="16,-12!"]; AEK [pos="17,-12!"]; AEL [pos="16.5,-12.5!"]; AEM [pos="11,-12.5!"]; AEN [pos="10.5,-13!"]; AEO [pos="11.5,-13!"]; AEP [pos="11,-13.5!"]; AEQ [pos="13,26.5!"]; AER [pos="12.5,27!"]; AES [pos="13.5,27!"]; AET [pos="13,27.5!"]; AEU [pos="14,-11!"]; AEV [pos="13.5,-11.5!"]; AEW [pos="14.5,-11.5!"]; AEX [pos="14,-12!"]; AEY [pos="16,-10!"]; AEZ [pos="15.5,-10.5!"]; AFA [pos="16.5,-10.5!"]; AFB [pos="16,-11!"]; AFC [pos="12,26.5!"]; AFD [pos="11.5,27!"]; AFE [pos="12.5,27!"]; AFF [pos="12,27.5!"]; AFG [pos="15.5,26.5!"]; AFH [pos="15,27!"]; AFI [pos="16,27!"]; AFJ [pos="15.5,27.5!"]; AFK [pos="14,-12.5!"]; AFL [pos="13.5,-13!"]; AFM [pos="14.5,-13!"]; AFN [pos="14,-13.5!"]; AFO [pos="17,-12!"]; AFP [pos="16.5,-12.5!"]; AFQ [pos="17.5,-12.5!"]; AFR [pos="17,-13!"]; AFS [pos="11.5,-13!"]; AFT [pos="11,-13.5!"]; AFU [pos="12,-13.5!"]; AFV [pos="11.5,-14!"]; AFW [pos="13.5,27.5!"]; AFX [pos="13,28!"]; AFY [pos="14,28!"]; AFZ [pos="13.5,28.5!"]; AGA [pos="14.5,-11.5!"]; AGB [pos="14,-12!"]; AGC [pos="15,-12!"]; AGD [pos="14.5,-12.5!"]; AGE [pos="16.5,-10.5!"]; AGF [pos="16,-11!"]; AGG [pos="17,-11!"]; AGH [pos="16.5,-11.5!"]; AGI [pos="12.5,27.5!"]; AGJ [pos="12,28!"]; AGK [pos="13,28!"]; AGL [pos="12.5,28.5!"]; AGM [pos="16,27.5!"]; AGN [pos="15.5,28!"]; AGO [pos="16.5,28!"]; AGP [pos="16,28.5!"]; AGQ [pos="14.5,-13!"]; AGR [pos="14,-13.5!"]; AGS [pos="15,-13.5!"]; AGT [pos="14.5,-14!"]; AGU [pos="17.5,-12.5!"]; AGV [pos="17,-13!"]; AGW [pos="18,-13!"]; AGX [pos="17.5,-13.5!"]; AGY [pos="12,-13.5!"]; AGZ [pos="11.5,-14!"]; AHA [pos="12.5,-14!"]; AHB [pos="12,-14.5!"]; AHC [pos="14,28.5!"]; AHD [pos="13.5,29!"]; AHE [pos="14.5,29!"]; AHF [pos="14,29.5!"]; AHG [pos="15,-12!"]; AHH [pos="14.5,-12.5!"]; AHI [pos="15.5,-12.5!"]; AHJ [pos="15,-13!"]; AHK [pos="17,-11!"]; AHL [pos="16.5,-11.5!"]; AHM [pos="17.5,-11.5!"]; AHN [pos="17,-12!"]; AHO [pos="13,28.5!"]; AHP [pos="12.5,29!"]; AHQ [pos="13.5,29!"]; AHR [pos="13,29.5!"]; AHS [pos="16.5,28.5!"]; AHT [pos="16,29!"]; AHU [pos="17,29!"]; AHV [pos="16.5,29.5!"]; AHW [pos="15,-13.5!"]; AHX [pos="14.5,-14!"]; AHY [pos="15.5,-14!"]; AHZ [pos="15,-14.5!"]; AIA [pos="18,-13!"]; AIB [pos="17.5,-13.5!"]; AIC [pos="18.5,-13.5!"]; AID [pos="18,-14!"]; AIE [pos="12.5,-14!"]; AIF [pos="12,-14.5!"]; AIG [pos="13,-14.5!"]; AIH [pos="12.5,-15!"]; AII [pos="14.5,29.5!"]; AIJ [pos="14,30!"]; AIK [pos="15,30!"]; AIL [pos="14.5,30.5!"]; AIM [pos="15.5,-12.5!"]; AIN [pos="15,-13!"]; AIO [pos="16,-13!"]; AIP [pos="15.5,-13.5!"]; AIQ [pos="17.5,-11.5!"]; AIR [pos="17,-12!"]; AIS [pos="18,-12!"]; AIT [pos="17.5,-12.5!"]; AIU [pos="13.5,29.5!"]; AIV [pos="13,30!"]; AIW [pos="14,30!"]; AIX [pos="13.5,30.5!"]; AIY [pos="17,29.5!"]; AIZ [pos="16.5,30!"]; AJA [pos="17.5,30!"]; AJB [pos="17,30.5!"]; AJC [pos="15.5,-14!"]; AJD [pos="15,-14.5!"]; AJE [pos="16,-14.5!"]; AJF [pos="15.5,-15!"]; AJG [pos="18.5,-13.5!"]; AJH [pos="18,-14!"]; AJI [pos="19,-14!"]; AJJ [pos="18.5,-14.5!"]; AJK [pos="13,-14.5!"]; AJL [pos="12.5,-15!"]; AJM [pos="13.5,-15!"]; AJN [pos="13,-15.5!"]; AJO [pos="15,30.5!"]; AJP [pos="14.5,31!"]; AJQ [pos="15.5,31!"]; AJR [pos="15,31.5!"]; AJS [pos="16,-13!"]; AJT [pos="15.5,-13.5!"]; AJU [pos="16.5,-13.5!"]; AJV [pos="16,-14!"]; AJW [pos="18,-12!"]; AJX [pos="17.5,-12.5!"]; AJY [pos="18.5,-12.5!"]; AJZ [pos="18,-13!"]; AKA [pos="14,30.5!"]; AKB [pos="13.5,31!"]; AKC [pos="14.5,31!"]; AKD [pos="14,31.5!"]; AKE [pos="17.5,30.5!"]; AKF [pos="17,31!"]; AKG [pos="18,31!"]; AKH [pos="17.5,31.5!"]; AKI [pos="16,-14.5!"]; AKJ [pos="15.5,-15!"]; AKK [pos="16.5,-15!"]; AKL [pos="16,-15.5!"]; AKM [pos="19,-14!"]; AKN [pos="18.5,-14.5!"]; AKO [pos="19.5,-14.5!"]; AKP [pos="19,-15!"]; AKQ [pos="13.5,-15!"]; AKR [pos="13,-15.5!"]; AKS [pos="14,-15.5!"]; AKT [pos="13.5,-16!"]; AKU [pos="15.5,31.5!"]; AKV [pos="15,32!"]; AKW [pos="16,32!"]; AKX [pos="15.5,32.5!"]; AKY [pos="16.5,-13.5!"]; AKZ [pos="16,-14!"]; ALA [pos="17,-14!"]; ALB [pos="16.5,-14.5!"]; ALC [pos="18.5,-12.5!"]; ALD [pos="18,-13!"]; ALE [pos="19,-13!"]; ALF [pos="18.5,-13.5!"]; ALG [pos="14.5,31.5!"]; ALH [pos="14,32!"]; ALI [pos="15,32!"]; ALJ [pos="14.5,32.5!"]; ALK [pos="18,31.5!"]; ALL [pos="17.5,32!"]; ALM [pos="18.5,32!"]; ALN [pos="18,32.5!"]; ALO [pos="16.5,-15!"]; ALP [pos="16,-15.5!"]; ALQ [pos="17,-15.5!"]; ALR [pos="16.5,-16!"]; ALS [pos="19.5,-14.5!"]; ALT [pos="19,-15!"]; ALU [pos="20,-15!"]; ALV [pos="19.5,-15.5!"]; ALW [pos="14,-15.5!"]; ALX [pos="13.5,-16!"]; ALY [pos="14.5,-16!"]; ALZ [pos="14,-16.5!"]; AMA [pos="16,32.5!"]; AMB [pos="15.5,33!"]; AMC [pos="16.5,33!"]; AMD [pos="16,33.5!"]; AME [pos="17,-14!"]; AMF [pos="16.5,-14.5!"]; AMG [pos="17.5,-14.5!"]; AMH [pos="17,-15!"]; AMI [pos="19,-13!"]; AMJ [pos="18.5,-13.5!"]; AMK [pos="19.5,-13.5!"]; AML [pos="19,-14!"]; AMM [pos="15,32.5!"]; AMN [pos="14.5,33!"]; AMO [pos="15.5,33!"]; AMP [pos="15,33.5!"]; AMQ [pos="18.5,32.5!"]; AMR [pos="18,33!"]; AMS [pos="19,33!"]; AMT [pos="18.5,33.5!"]; AMU [pos="17,-15.5!"]; AMV [pos="16.5,-16!"]; AMW [pos="17.5,-16!"]; AMX [pos="17,-16.5!"]; AMY [pos="20,-15!"]; AMZ [pos="19.5,-15.5!"]; ANA [pos="20.5,-15.5!"]; ANB [pos="20,-16!"]; ANC [pos="14.5,-16!"]; AND [pos="14,-16.5!"]; ANE [pos="15,-16.5!"]; ANF [pos="14.5,-17!"]; ANG [pos="16.5,33.5!"]; ANH [pos="16,34!"]; ANI [pos="17,34!"]; ANJ [pos="16.5,34.5!"]; ANK [pos="17.5,-14.5!"]; ANL [pos="17,-15!"]; ANM [pos="18,-15!"]; ANN [pos="17.5,-15.5!"]; ANO [pos="19.5,-13.5!"]; ANP [pos="19,-14!"]; ANQ [pos="20,-14!"]; ANR [pos="19.5,-14.5!"]; ANS [pos="15.5,33.5!"]; ANT [pos="15,34!"]; ANU [pos="16,34!"]; ANV [pos="15.5,34.5!"]; ANW [pos="19,33.5!"]; ANX [pos="18.5,34!"]; ANY [pos="19.5,34!"]; ANZ [pos="19,34.5!"]; AOA [pos="17.5,-16!"]; AOB [pos="17,-16.5!"]; AOC [pos="18,-16.5!"]; AOD [pos="17.5,-17!"]; AOE [pos="20.5,-15.5!"]; AOF [pos="20,-16!"]; AOG [pos="21,-16!"]; AOH [pos="20.5,-16.5!"]; AOI [pos="15,-16.5!"]; AOJ [pos="14.5,-17!"]; AOK [pos="15.5,-17!"]; AOL [pos="15,-17.5!"]; AOM [pos="17,34.5!"]; AON [pos="16.5,35!"]; AOO [pos="17.5,35!"]; AOP [pos="17,35.5!"]; AOQ [pos="18,-15!"]; AOR [pos="17.5,-15.5!"]; AOS [pos="18.5,-15.5!"]; AOT [pos="18,-16!"]; AOU [pos="20,-14!"]; AOV [pos="19.5,-14.5!"]; AOW [pos="20.5,-14.5!"]; AOX [pos="20,-15!"]; AOY [pos="16,34.5!"]; AOZ [pos="15.5,35!"]; APA [pos="16.5,35!"]; APB [pos="16,35.5!"]; APC [pos="19.5,34.5!"]; APD [pos="19,35!"]; APE [pos="20,35!"]; APF [pos="19.5,35.5!"]; APG [pos="18,-16.5!"]; APH [pos="17.5,-17!"]; API [pos="18.5,-17!"]; APJ [pos="18,-17.5!"]; APK [pos="21,-16!"]; APL [pos="20.5,-16.5!"]; APM [pos="21.5,-16.5!"]; APN [pos="21,-17!"]; APO [pos="15.5,-17!"]; APP [pos="15,-17.5!"]; APQ [pos="16,-17.5!"]; APR [pos="15.5,-18!"]; APS [pos="17.5,35.5!"]; APT [pos="17,36!"]; APU [pos="18,36!"]; APV [pos="17.5,36.5!"]; APW [pos="18.5,-15.5!"]; APX [pos="18,-16!"]; APY [pos="19,-16!"]; APZ [pos="18.5,-16.5!"]; AQA [pos="20.5,-14.5!"]; AQB [pos="20,-15!"]; AQC [pos="21,-15!"]; AQD [pos="20.5,-15.5!"]; AQE [pos="16.5,35.5!"]; AQF [pos="16,36!"]; AQG [pos="17,36!"]; AQH [pos="16.5,36.5!"]; AQI [pos="20,35.5!"]; AQJ [pos="19.5,36!"]; AQK [pos="20.5,36!"]; AQL [pos="20,36.5!"]; AQM [pos="18.5,-17!"]; AQN [pos="18,-17.5!"]; AQO [pos="19,-17.5!"]; AQP [pos="18.5,-18!"]; AQQ [pos="21.5,-16.5!"]; AQR [pos="21,-17!"]; AQS [pos="22,-17!"]; AQT [pos="21.5,-17.5!"]; AQU [pos="16,-17.5!"]; AQV [pos="15.5,-18!"]; AQW [pos="16.5,-18!"]; AQX [pos="16,-18.5!"]; AQY [pos="18,36.5!"]; AQZ [pos="17.5,37!"]; ARA [pos="18.5,37!"]; ARB [pos="18,37.5!"]; ARC [pos="19,-16!"]; ARD [pos="18.5,-16.5!"]; ARE [pos="19.5,-16.5!"]; ARF [pos="19,-17!"]; ARG [pos="21,-15!"]; ARH [pos="20.5,-15.5!"]; ARI [pos="21.5,-15.5!"]; ARJ [pos="21,-16!"]; ARK [pos="17,36.5!"]; ARL [pos="16.5,37!"]; ARM [pos="17.5,37!"]; ARN [pos="17,37.5!"]; ARO [pos="20.5,36.5!"]; ARP [pos="20,37!"]; ARQ [pos="21,37!"]; ARR [pos="20.5,37.5!"]; ARS [pos="19,-17.5!"]; ART [pos="18.5,-18!"]; ARU [pos="19.5,-18!"]; ARV [pos="19,-18.5!"]; ARW [pos="22,-17!"]; ARX [pos="21.5,-17.5!"]; ARY [pos="22.5,-17.5!"]; ARZ [pos="22,-18!"]; ASA [pos="16.5,-18!"]; ASB [pos="16,-18.5!"]; ASC [pos="17,-18.5!"]; ASD [pos="16.5,-19!"]; ASE [pos="18.5,37.5!"]; ASF [pos="18,38!"]; ASG [pos="19,38!"]; ASH [pos="18.5,38.5!"]; ASI [pos="19.5,-16.5!"]; ASJ [pos="19,-17!"]; ASK [pos="20,-17!"]; ASL [pos="19.5,-17.5!"]; ASM [pos="21.5,-15.5!"]; ASN [pos="21,-16!"]; ASO [pos="22,-16!"]; ASP [pos="21.5,-16.5!"]; ASQ [pos="17.5,37.5!"]; ASR [pos="17,38!"]; ASS [pos="18,38!"]; AST [pos="17.5,38.5!"]; ASU [pos="21,37.5!"]; ASV [pos="20.5,38!"]; ASW [pos="21.5,38!"]; ASX [pos="21,38.5!"]; ASY [pos="19.5,-18!"]; ASZ [pos="19,-18.5!"]; ATA [pos="20,-18.5!"]; ATB [pos="19.5,-19!"]; ATC [pos="22.5,-17.5!"]; ATD [pos="22,-18!"]; ATE [pos="23,-18!"]; ATF [pos="22.5,-18.5!"]; ATG [pos="17,-18.5!"]; ATH [pos="16.5,-19!"]; ATI [pos="17.5,-19!"]; ATJ [pos="17,-19.5!"]; ATK [pos="19,38.5!"]; ATL [pos="18.5,39!"]; ATM [pos="19.5,39!"]; ATN [pos="19,39.5!"]; ATO [pos="20,-17!"]; ATP [pos="19.5,-17.5!"]; ATQ [pos="20.5,-17.5!"]; ATR [pos="20,-18!"]; ATS [pos="22,-16!"]; ATT [pos="21.5,-16.5!"]; ATU [pos="22.5,-16.5!"]; ATV [pos="22,-17!"]; ATW [pos="18,38.5!"]; ATX [pos="17.5,39!"]; ATY [pos="18.5,39!"]; ATZ [pos="18,39.5!"]; AUA [pos="21.5,38.5!"]; AUB [pos="21,39!"]; AUC [pos="22,39!"]; AUD [pos="21.5,39.5!"]; AUE [pos="20,-18.5!"]; AUF [pos="19.5,-19!"]; AUG [pos="20.5,-19!"]; AUH [pos="20,-19.5!"]; AUI [pos="23,-18!"]; AUJ [pos="22.5,-18.5!"]; AUK [pos="23.5,-18.5!"]; AUL [pos="23,-19!"]; AUM [pos="17.5,-19!"]; AUN [pos="17,-19.5!"]; AUO [pos="18,-19.5!"]; AUP [pos="17.5,-20!"]; AUQ [pos="19.5,39.5!"]; AUR [pos="19,40!"]; AUS [pos="20,40!"]; AUT [pos="19.5,40.5!"]; AUU [pos="20.5,-17.5!"]; AUV [pos="20,-18!"]; AUW [pos="21,-18!"]; AUX [pos="20.5,-18.5!"]; AUY [pos="22.5,-16.5!"]; AUZ [pos="22,-17!"]; AVA [pos="23,-17!"]; AVB [pos="22.5,-17.5!"]; AVC [pos="18.5,39.5!"]; AVD [pos="18,40!"]; AVE [pos="19,40!"]; AVF [pos="18.5,40.5!"]; AVG [pos="22,39.5!"]; AVH [pos="21.5,40!"]; AVI [pos="22.5,40!"]; AVJ [pos="22,40.5!"]; AVK [pos="20.5,-19!"]; AVL [pos="20,-19.5!"]; AVM [pos="21,-19.5!"]; AVN [pos="20.5,-20!"]; AVO [pos="23.5,-18.5!"]; AVP [pos="23,-19!"]; AVQ [pos="24,-19!"]; AVR [pos="23.5,-19.5!"]; AVS [pos="18,-19.5!"]; AVT [pos="17.5,-20!"]; AVU [pos="18.5,-20!"]; AVV [pos="18,-20.5!"]; AVW [pos="20,40.5!"]; AVX [pos="19.5,41!"]; AVY [pos="20.5,41!"]; AVZ [pos="20,41.5!"]; AWA [pos="21,-18!"]; AWB [pos="20.5,-18.5!"]; AWC [pos="21.5,-18.5!"]; AWD [pos="21,-19!"]; AWE [pos="23,-17!"]; AWF [pos="22.5,-17.5!"]; AWG [pos="23.5,-17.5!"]; AWH [pos="23,-18!"]; AWI [pos="19,40.5!"]; AWJ [pos="18.5,41!"]; AWK [pos="19.5,41!"]; AWL [pos="19,41.5!"]; AWM [pos="22.5,40.5!"]; AWN [pos="22,41!"]; AWO [pos="23,41!"]; AWP [pos="22.5,41.5!"]; AWQ [pos="21,-19.5!"]; AWR [pos="20.5,-20!"]; AWS [pos="21.5,-20!"]; AWT [pos="21,-20.5!"]; AWU [pos="24,-19!"]; AWV [pos="23.5,-19.5!"]; AWW [pos="24.5,-19.5!"]; AWX [pos="24,-20!"]; AWY [pos="18.5,-20!"]; AWZ [pos="18,-20.5!"]; AXA [pos="19,-20.5!"]; AXB [pos="18.5,-21!"]; AXC [pos="20.5,41.5!"]; AXD [pos="20,42!"]; AXE [pos="21,42!"]; AXF [pos="20.5,42.5!"]; AXG [pos="21.5,-18.5!"]; AXH [pos="21,-19!"]; AXI [pos="22,-19!"]; AXJ [pos="21.5,-19.5!"]; AXK [pos="23.5,-17.5!"]; AXL [pos="23,-18!"]; AXM [pos="24,-18!"]; AXN [pos="23.5,-18.5!"]; AXO [pos="19.5,41.5!"]; AXP [pos="19,42!"]; AXQ [pos="20,42!"]; AXR [pos="19.5,42.5!"]; AXS [pos="23,41.5!"]; AXT [pos="22.5,42!"]; AXU [pos="23.5,42!"]; AXV [pos="23,42.5!"]; AXW [pos="21.5,-20!"]; AXX [pos="21,-20.5!"]; AXY [pos="22,-20.5!"]; AXZ [pos="21.5,-21!"]; AYA [pos="24.5,-19.5!"]; AYB [pos="24,-20!"]; AYC [pos="25,-20!"]; AYD [pos="24.5,-20.5!"]; AYE [pos="19,-20.5!"]; AYF [pos="18.5,-21!"]; AYG [pos="19.5,-21!"]; AYH [pos="19,-21.5!"]; AYI [pos="21,42.5!"]; AYJ [pos="20.5,43!"]; AYK [pos="21.5,43!"]; AYL [pos="21,43.5!"]; AYM [pos="22,-19!"]; AYN [pos="21.5,-19.5!"]; AYO [pos="22.5,-19.5!"]; AYP [pos="22,-20!"]; AYQ [pos="24,-18!"]; AYR [pos="23.5,-18.5!"]; AYS [pos="24.5,-18.5!"]; AYT [pos="24,-19!"]; AYU [pos="20,42.5!"]; AYV [pos="19.5,43!"]; AYW [pos="20.5,43!"]; AYX [pos="20,43.5!"]; AYY [pos="23.5,42.5!"]; AYZ [pos="23,43!"]; AZA [pos="24,43!"]; AZB [pos="23.5,43.5!"]; AZC [pos="22,-20.5!"]; AZD [pos="21.5,-21!"]; AZE [pos="22.5,-21!"]; AZF [pos="22,-21.5!"]; AZG [pos="25,-20!"]; AZH [pos="24.5,-20.5!"]; AZI [pos="25.5,-20.5!"]; AZJ [pos="25,-21!"]; AZK [pos="19.5,-21!"]; AZL [pos="19,-21.5!"]; AZM [pos="20,-21.5!"]; AZN [pos="19.5,-22!"]; AZO [pos="21.5,43.5!"]; AZP [pos="21,44!"]; AZQ [pos="22,44!"]; AZR [pos="21.5,44.5!"]; AZS [pos="22.5,-19.5!"]; AZT [pos="22,-20!"]; AZU [pos="23,-20!"]; AZV [pos="22.5,-20.5!"]; AZW [pos="24.5,-18.5!"]; AZX [pos="24,-19!"]; AZY [pos="25,-19!"]; AZZ [pos="24.5,-19.5!"]; B [pos="1.5,2.5!"]; C [pos="2.5,2.5!"]; D [pos="3,1.5!"]; E [pos="2,1!"]; F [pos="1,1.5!"]; G [pos="0.5,3!"]; H [pos="3,3!"]; I [pos="4,1.2!"]; J [pos="4.5,0.5!"]; K [pos="5,0!"]; L [pos="5.5,0.5!"]; M [pos="2.5,0!"]; N [pos="3,-0.5!"]; O [pos="3.5,0!"]; P [pos="0.5,0.8!"]; Q [pos="0,0.3!"]; R [pos="-0.5,0.8!"]; S [pos="0,1.3!"]; T [pos="3.5,1.8!"]; U [pos="4,2.3!"]; V [pos="4.5,1.8!"]; W [pos="4,1.3!"]; X [pos="0,3.5!"]; Y [pos="-0.5,3!"]; Z [pos="0.5,3!"]; AA [pos="0,2.5!"]; AB [pos="3.5,3.5!"]; AC [pos="3,3!"]; AD [pos="4,3!"]; AE [pos="3.5,2.5!"]; AF [pos="1.8,0.5!"]; AG [pos="1.3,0!"]; AH [pos="2.3,0!"]; AI [pos="1.8,-0.5!"]; AJ [pos="5,1.5!"]; AK [pos="5.5,2!"]; AL [pos="6,1.5!"]; AM [pos="5.5,1!"]; AN [pos="2,-1!"]; AO [pos="1.5,-1.5!"]; AP [pos="2.5,-1.5!"]; AQ [pos="2,-2!"]; AR [pos="0.5,0.5!"]; AS [pos="0,0!"]; AT [pos="1,0!"]; AU [pos="0.5,-0.5!"]; AV [pos="4,0.8!"]; AW [pos="3.5,0.3!"]; AX [pos="4.5,0.3!"]; AY [pos="4,-0.2!"]; AZ [pos="2.5,3.5!"]; BA [pos="2,3!"]; BB [pos="3,3!"]; BC [pos="2.5,2.5!"]; BD [pos="1,2.5!"]; BE [pos="0.5,2!"]; BF [pos="1.5,2!"]; BG [pos="1,1.5!"]; BH [pos="0.5,1!"]; BI [pos="1.5,1!"]; BJ [pos="1,0.5!"]; BK [pos="3,0.5!"]; BL [pos="2.5,0!"]; BM [pos="3.5,0!"]; BN [pos="3,-0.5!"]; BO [pos="4,0.5!"]; BP [pos="3.5,1!"]; BQ [pos="4.5,1!"]; BR [pos="4,1.5!"]; BS [pos="5,1!"]; BT [pos="4.5,0.5!"]; BU [pos="5.5,0.5!"]; BV [pos="5,0!"]; BW [pos="6,0!"]; BX [pos="5.5,-0.5!"]; BY [pos="6.5,-0.5!"]; BZ [pos="6,-1!"]; CA [pos="0,-0.5!"]; CB [pos="-0.5,-1!"]; CC [pos="0.5,-1!"]; CD [pos="0,-1.5!"]; CE [pos="2,3!"]; CF [pos="1.5,3.5!"]; CG [pos="2.5,3.5!"]; CH [pos="2,4!"]; CI [pos="3,2!"]; CJ [pos="2.5,1.5!"]; CK [pos="3.5,1.5!"]; CL [pos="3,1!"]; CM [pos="1.5,0.5!"]; CN [pos="1,0!"]; CO [pos="2,0!"]; CP [pos="1.5,-0.5!"]; CQ [pos="4.5,2!"]; CR [pos="4,2.5!"]; CS [pos="5,2.5!"]; CT [pos="4.5,3!"]; CU [pos="0.5,3.5!"]; CV [pos="0,4!"]; CW [pos="1,4!"]; CX [pos="0.5,4.5!"]; CY [pos="4,3.5!"]; CZ [pos="3.5,4!"]; DA [pos="4.5,4!"]; DB [pos="4,4.5!"]; DC [pos="2.5,-0.5!"]; DD [pos="2,-1!"]; DE [pos="3,-1!"]; DF [pos="2.5,-1.5!"]; DG [pos="5.5,0!"]; DH [pos="5,-0.5!"]; DI [pos="6,-0.5!"]; DJ [pos="5.5,-1!"]; DK [pos="0,-1!"]; DL [pos="-0.5,-1.5!"]; DM [pos="0.5,-1.5!"]; DN [pos="0,-2!"]; DO [pos="2,4.5!"]; DP [pos="1.5,5!"]; DQ [pos="2.5,5!"]; DR [pos="2,5.5!"]; DS [pos="3,0!"]; DT [pos="2.5,-0.5!"]; DU [pos="3.5,-0.5!"]; DV [pos="3,-1!"]; DW [pos="5,2!"]; DX [pos="4.5,1.5!"]; DY [pos="5.5,1.5!"]; DZ [pos="5,1!"]; EA [pos="1,4.5!"]; EB [pos="0.5,5!"]; EC [pos="1.5,5!"]; ED [pos="1,5.5!"]; EE [pos="4.5,4.5!"]; EF [pos="4,5!"]; EG [pos="5,5!"]; EH [pos="4.5,5.5!"]; EI [pos="3,-1.5!"]; EJ [pos="2.5,-2!"]; EK [pos="3.5,-2!"]; EL [pos="3,-2.5!"]; EM [pos="6,-1!"]; EN [pos="5.5,-1.5!"]; EO [pos="6.5,-1.5!"]; EP [pos="6,-2!"]; EQ [pos="0.5,-2!"]; ER [pos="0,-2.5!"]; ES [pos="1,-2.5!"]; ET [pos="0.5,-3!"]; EU [pos="2.5,5.5!"]; EV [pos="2,6!"]; EW [pos="3,6!"]; EX [pos="2.5,6.5!"]; EY [pos="3.5,-0.5!"]; EZ [pos="3,-1!"]; FA [pos="4,-1!"]; FB [pos="3.5,-1.5!"]; FC [pos="5.5,1!"]; FD [pos="5,0.5!"]; FE [pos="6,0.5!"]; FF [pos="5.5,0!"]; FG [pos="1.5,5.5!"]; FH [pos="1,6!"]; FI [pos="2,6!"]; FJ [pos="1.5,6.5!"]; FK [pos="5,5.5!"]; FL [pos="4.5,6!"]; FM [pos="5.5,6!"]; FN [pos="5,6.5!"]; FO [pos="3.5,-2!"]; FP [pos="3,-2.5!"]; FQ [pos="4,-2.5!"]; FR [pos="3.5,-3!"]; FS [pos="6.5,-1.5!"]; FT [pos="6,-2!"]; FU [pos="7,-2!"]; FV [pos="6.5,-2.5!"]; FW [pos="1,-2.5!"]; FX [pos="0.5,-3!"]; FY [pos="1.5,-3!"]; FZ [pos="1,-3.5!"]; GA [pos="3,6.5!"]; GB [pos="2.5,7!"]; GC [pos="3.5,7!"]; GD [pos="3,7.5!"]; GE [pos="4,-1!"]; GF [pos="3.5,-1.5!"]; GG [pos="4.5,-1.5!"]; GH [pos="4,-2!"]; GI [pos="6,0!"]; GJ [pos="5.5,-0.5!"]; GK [pos="6.5,-0.5!"]; GL [pos="6,-1!"]; GM [pos="2,6.5!"]; GN [pos="1.5,7!"]; GO [pos="2.5,7!"]; GP [pos="2,7.5!"]; GQ [pos="5.5,6.5!"]; GR [pos="5,7!"]; GS [pos="6,7!"]; GT [pos="5.5,7.5!"]; GU [pos="4,-2.5!"]; GV [pos="3.5,-3!"]; GW [pos="4.5,-3!"]; GX [pos="4,-3.5!"]; GY [pos="7,-2!"]; GZ [pos="6.5,-2.5!"]; HA [pos="7.5,-2.5!"]; HB [pos="7,-3!"]; HC [pos="1.5,-3!"]; HD [pos="1,-3.5!"]; HE [pos="2,-3.5!"]; HF [pos="1.5,-4!"]; HG [pos="3.5,7.5!"]; HH [pos="3,8!"]; HI [pos="4,8!"]; HJ [pos="3.5,8.5!"]; HK [pos="4.5,-1.5!"]; HL [pos="4,-2!"]; HM [pos="5,-2!"]; HN [pos="4.5,-2.5!"]; HO [pos="6.5,-0.5!"]; HP [pos="6,-1!"]; HQ [pos="7,-1!"]; HR [pos="6.5,-1.5!"]; HS [pos="2.5,7.5!"]; HT [pos="2,8!"]; HU [pos="3,8!"]; HV [pos="2.5,8.5!"]; HW [pos="6,7.5!"]; HX [pos="5.5,8!"]; HY [pos="6.5,8!"]; HZ [pos="6,8.5!"]; IA [pos="4.5,-3!"]; IB [pos="4,-3.5!"]; IC [pos="5,-3.5!"]; ID [pos="4.5,-4!"]; IE [pos="7.5,-2.5!"]; IF [pos="7,-3!"]; IG [pos="8,-3!"]; IH [pos="7.5,-3.5!"]; II [pos="2,-3.5!"]; IJ [pos="1.5,-4!"]; IK [pos="2.5,-4!"]; IL [pos="2,-4.5!"]; IM [pos="4,8.5!"]; IN [pos="3.5,9!"]; IO [pos="4.5,9!"]; IP [pos="4,9.5!"]; IQ [pos="5,-2!"]; IR [pos="4.5,-2.5!"]; IS [pos="5.5,-2.5!"]; IT [pos="5,-3!"]; IU [pos="7,-1!"]; IV [pos="6.5,-1.5!"]; IW [pos="7.5,-1.5!"]; IX [pos="7,-2!"]; IY [pos="3,8.5!"]; IZ [pos="2.5,9!"]; JA [pos="3.5,9!"]; JB [pos="3,9.5!"]; JC [pos="6.5,8.5!"]; JD [pos="6,9!"]; JE [pos="7,9!"]; JF [pos="6.5,9.5!"]; JG [pos="5,-3.5!"]; JH [pos="4.5,-4!"]; JI [pos="5.5,-4!"]; JJ [pos="5,-4.5!"]; JK [pos="8,-3!"]; JL [pos="7.5,-3.5!"]; JM [pos="8.5,-3.5!"]; JN [pos="8,-4!"]; JO [pos="2.5,-4!"]; JP [pos="2,-4.5!"]; JQ [pos="3,-4.5!"]; JR [pos="2.5,-5!"]; JS [pos="4.5,9.5!"]; JT [pos="4,10!"]; JU [pos="5,10!"]; JV [pos="4.5,10.5!"]; JW [pos="5.5,-2.5!"]; JX [pos="5,-3!"]; JY [pos="6,-3!"]; JZ [pos="5.5,-3.5!"]; KA [pos="7.5,-1.5!"]; KB [pos="7,-2!"]; KC [pos="8,-2!"]; KD [pos="7.5,-2.5!"]; KE [pos="3.5,9.5!"]; KF [pos="3,10!"]; KG [pos="4,10!"]; KH [pos="3.5,10.5!"]; KI [pos="7,9.5!"]; KJ [pos="6.5,10!"]; KK [pos="7.5,10!"]; KL [pos="7,10.5!"]; KM [pos="5.5,-4!"]; KN [pos="5,-4.5!"]; KO [pos="6,-4.5!"]; KP [pos="5.5,-5!"]; KQ [pos="8.5,-3.5!"]; KR [pos="8,-4!"]; KS [pos="9,-4!"]; KT [pos="8.5,-4.5!"]; KU [pos="3,-4.5!"]; KV [pos="2.5,-5!"]; KW [pos="3.5,-5!"]; KX [pos="3,-5.5!"]; KY [pos="5,10.5!"]; KZ [pos="4.5,11!"]; LA [pos="5.5,11!"]; LB [pos="5,11.5!"]; LC [pos="6,-3!"]; LD [pos="5.5,-3.5!"]; LE [pos="6.5,-3.5!"]; LF [pos="6,-4!"]; LG [pos="8,-2!"]; LH [pos="7.5,-2.5!"]; LI [pos="8.5,-2.5!"]; LJ [pos="8,-3!"]; LK [pos="4,10.5!"]; LL [pos="3.5,11!"]; LM [pos="4.5,11!"]; LN [pos="4,11.5!"]; LO [pos="7.5,10.5!"]; LP [pos="7,11!"]; LQ [pos="8,11!"]; LR [pos="7.5,11.5!"]; LS [pos="6,-4.5!"]; LT [pos="5.5,-5!"]; LU [pos="6.5,-5!"]; LV [pos="6,-5.5!"]; LW [pos="9,-4!"]; LX [pos="8.5,-4.5!"]; LY [pos="9.5,-4.5!"]; LZ [pos="9,-5!"]; MA [pos="3.5,-5!"]; MB [pos="3,-5.5!"]; MC [pos="4,-5.5!"]; MD [pos="3.5,-6!"]; ME [pos="5.5,11.5!"]; MF [pos="5,12!"]; MG [pos="6,12!"]; MH [pos="5.5,12.5!"]; MI [pos="6.5,-3.5!"]; MJ [pos="6,-4!"]; MK [pos="7,-4!"]; ML [pos="6.5,-4.5!"]; MM [pos="8.5,-2.5!"]; MN [pos="8,-3!"]; MO [pos="9,-3!"]; MP [pos="8.5,-3.5!"]; MQ [pos="4.5,11.5!"]; MR [pos="4,12!"]; MS [pos="5,12!"]; MT [pos="4.5,12.5!"]; MU [pos="8,11.5!"]; MV [pos="7.5,12!"]; MW [pos="8.5,12!"]; MX [pos="8,12.5!"]; MY [pos="6.5,-5!"]; MZ [pos="6,-5.5!"]; NA [pos="7,-5.5!"]; NB [pos="6.5,-6!"]; NC [pos="9.5,-4.5!"]; ND [pos="9,-5!"]; NE [pos="10,-5!"]; NF [pos="9.5,-5.5!"]; NG [pos="4,-5.5!"]; NH [pos="3.5,-6!"]; NI [pos="4.5,-6!"]; NJ [pos="4,-6.5!"]; NK [pos="6,12.5!"]; NL [pos="5.5,13!"]; NM [pos="6.5,13!"]; NN [pos="6,13.5!"]; NO [pos="7,-4!"]; NP [pos="6.5,-4.5!"]; NQ [pos="7.5,-4.5!"]; NR [pos="7,-5!"]; NS [pos="9,-3!"]; NT [pos="8.5,-3.5!"]; NU [pos="9.5,-3.5!"]; NV [pos="9,-4!"]; NW [pos="5,12.5!"]; NX [pos="4.5,13!"]; NY [pos="5.5,13!"]; NZ [pos="5,13.5!"]; OA [pos="8.5,12.5!"]; OB [pos="8,13!"]; OC [pos="9,13!"]; OD [pos="8.5,13.5!"]; OE [pos="7,-5.5!"]; OF [pos="6.5,-6!"]; OG [pos="7.5,-6!"]; OH [pos="7,-6.5!"]; OI [pos="10,-5!"]; OJ [pos="9.5,-5.5!"]; OK [pos="10.5,-5.5!"]; OL [pos="10,-6!"]; OM [pos="4.5,-6!"]; ON [pos="4,-6.5!"]; OO [pos="5,-6.5!"]; OP [pos="4.5,-7!"]; OQ [pos="6.5,13.5!"]; OR [pos="6,14!"]; OS [pos="7,14!"]; OT [pos="6.5,14.5!"]; OU [pos="7.5,-4.5!"]; OV [pos="7,-5!"]; OW [pos="8,-5!"]; OX [pos="7.5,-5.5!"]; OY [pos="9.5,-3.5!"]; OZ [pos="9,-4!"]; PA [pos="10,-4!"]; PB [pos="9.5,-4.5!"]; PC [pos="5.5,13.5!"]; PD [pos="5,14!"]; PE [pos="6,14!"]; PF [pos="5.5,14.5!"]; PG [pos="9,13.5!"]; PH [pos="8.5,14!"]; PI [pos="9.5,14!"]; PJ [pos="9,14.5!"]; PK [pos="7.5,-6!"]; PL [pos="7,-6.5!"]; PM [pos="8,-6.5!"]; PN [pos="7.5,-7!"]; PO [pos="10.5,-5.5!"]; PP [pos="10,-6!"]; PQ [pos="11,-6!"]; PR [pos="10.5,-6.5!"]; PS [pos="5,-6.5!"]; PT [pos="4.5,-7!"]; PU [pos="5.5,-7!"]; PV [pos="5,-7.5!"]; PW [pos="7,14.5!"]; PX [pos="6.5,15!"]; PY [pos="7.5,15!"]; PZ [pos="7,15.5!"]; QA [pos="8,-5!"]; QB [pos="7.5,-5.5!"]; QC [pos="8.5,-5.5!"]; QD [pos="8,-6!"]; QE [pos="10,-4!"]; QF [pos="9.5,-4.5!"]; QG [pos="10.5,-4.5!"]; QH [pos="10,-5!"]; QI [pos="6,14.5!"]; QJ [pos="5.5,15!"]; QK [pos="6.5,15!"]; QL [pos="6,15.5!"]; QM [pos="9.5,14.5!"]; QN [pos="9,15!"]; QO [pos="10,15!"]; QP [pos="9.5,15.5!"]; QQ [pos="8,-6.5!"]; QR [pos="7.5,-7!"]; QS [pos="8.5,-7!"]; QT [pos="8,-7.5!"]; QU [pos="11,-6!"]; QV [pos="10.5,-6.5!"]; QW [pos="11.5,-6.5!"]; QX [pos="11,-7!"]; QY [pos="5.5,-7!"]; QZ [pos="5,-7.5!"]; RA [pos="6,-7.5!"]; RB [pos="5.5,-8!"]; RC [pos="7.5,15.5!"]; RD [pos="7,16!"]; RE [pos="8,16!"]; RF [pos="7.5,16.5!"]; RG [pos="8.5,-5.5!"]; RH [pos="8,-6!"]; RI [pos="9,-6!"]; RJ [pos="8.5,-6.5!"]; RK [pos="10.5,-4.5!"]; RL [pos="10,-5!"]; RM [pos="11,-5!"]; RN [pos="10.5,-5.5!"]; RO [pos="6.5,15.5!"]; RP [pos="6,16!"]; RQ [pos="7,16!"]; RR [pos="6.5,16.5!"]; RS [pos="10,15.5!"]; RT [pos="9.5,16!"]; RU [pos="10.5,16!"]; RV [pos="10,16.5!"]; RW [pos="8.5,-7!"]; RX [pos="8,-7.5!"]; RY [pos="9,-7.5!"]; RZ [pos="8.5,-8!"]; SA [pos="11.5,-6.5!"]; SB [pos="11,-7!"]; SC [pos="12,-7!"]; SD [pos="11.5,-7.5!"]; SE [pos="6,-7.5!"]; SF [pos="5.5,-8!"]; SG [pos="6.5,-8!"]; SH [pos="6,-8.5!"]; SI [pos="8,16.5!"]; SJ [pos="7.5,17!"]; SK [pos="8.5,17!"]; SL [pos="8,17.5!"]; SM [pos="9,-6!"]; SN [pos="8.5,-6.5!"]; SO [pos="9.5,-6.5!"]; SP [pos="9,-7!"]; SQ [pos="11,-5!"]; SR [pos="10.5,-5.5!"]; SS [pos="11.5,-5.5!"]; ST [pos="11,-6!"]; SU [pos="7,16.5!"]; SV [pos="6.5,17!"]; SW [pos="7.5,17!"]; SX [pos="7,17.5!"]; SY [pos="10.5,16.5!"]; SZ [pos="10,17!"]; TA [pos="11,17!"]; TB [pos="10.5,17.5!"]; TC [pos="9,-7.5!"]; TD [pos="8.5,-8!"]; TE [pos="9.5,-8!"]; TF [pos="9,-8.5!"]; TG [pos="12,-7!"]; TH [pos="11.5,-7.5!"]; TI [pos="12.5,-7.5!"]; TJ [pos="12,-8!"]; TK [pos="6.5,-8!"]; TL [pos="6,-8.5!"]; TM [pos="7,-8.5!"]; TN [pos="6.5,-9!"]; TO [pos="8.5,17.5!"]; TP [pos="8,18!"]; TQ [pos="9,18!"]; TR [pos="8.5,18.5!"]; TS [pos="9.5,-6.5!"]; TT [pos="9,-7!"]; TU [pos="10,-7!"]; TV [pos="9.5,-7.5!"]; TW [pos="11.5,-5.5!"]; TX [pos="11,-6!"]; TY [pos="12,-6!"]; TZ [pos="11.5,-6.5!"]; UA [pos="7.5,17.5!"]; UB [pos="7,18!"]; UC [pos="8,18!"]; UD [pos="7.5,18.5!"]; UE [pos="11,17.5!"]; UF [pos="10.5,18!"]; UG [pos="11.5,18!"]; UH [pos="11,18.5!"]; UI [pos="9.5,-8!"]; UJ [pos="9,-8.5!"]; UK [pos="10,-8.5!"]; UL [pos="9.5,-9!"]; UM [pos="12.5,-7.5!"]; UN [pos="12,-8!"]; UO [pos="13,-8!"]; UP [pos="12.5,-8.5!"]; UQ [pos="7,-8.5!"]; UR [pos="6.5,-9!"]; US [pos="7.5,-9!"]; UT [pos="7,-9.5!"]; UU [pos="9,18.5!"]; UV [pos="8.5,19!"]; UW [pos="9.5,19!"]; UX [pos="9,19.5!"]; UY [pos="10,-7!"]; UZ [pos="9.5,-7.5!"]; VA [pos="10.5,-7.5!"]; VB [pos="10,-8!"]; VC [pos="12,-6!"]; VD [pos="11.5,-6.5!"]; VE [pos="12.5,-6.5!"]; VF [pos="12,-7!"]; VG [pos="8,18.5!"]; VH [pos="7.5,19!"]; VI [pos="8.5,19!"]; VJ [pos="8,19.5!"]; VK [pos="11.5,18.5!"]; VL [pos="11,19!"]; VM [pos="12,19!"]; VN [pos="11.5,19.5!"]; VO [pos="10,-8.5!"]; VP [pos="9.5,-9!"]; VQ [pos="10.5,-9!"]; VR [pos="10,-9.5!"]; VS [pos="13,-8!"]; VT [pos="12.5,-8.5!"]; VU [pos="13.5,-8.5!"]; VV [pos="13,-9!"]; VW [pos="7.5,-9!"]; VX [pos="7,-9.5!"]; VY [pos="8,-9.5!"]; VZ [pos="7.5,-10!"]; WA [pos="9.5,19.5!"]; WB [pos="9,20!"]; WC [pos="10,20!"]; WD [pos="9.5,20.5!"]; WE [pos="10.5,-7.5!"]; WF [pos="10,-8!"]; WG [pos="11,-8!"]; WH [pos="10.5,-8.5!"]; WI [pos="12.5,-6.5!"]; WJ [pos="12,-7!"]; WK [pos="13,-7!"]; WL [pos="12.5,-7.5!"]; WM [pos="8.5,19.5!"]; WN [pos="8,20!"]; WO [pos="9,20!"]; WP [pos="8.5,20.5!"]; WQ [pos="12,19.5!"]; WR [pos="11.5,20!"]; WS [pos="12.5,20!"]; WT [pos="12,20.5!"]; WU [pos="10.5,-9!"]; WV [pos="10,-9.5!"]; WW [pos="11,-9.5!"]; WX [pos="10.5,-10!"]; WY [pos="13.5,-8.5!"]; WZ [pos="13,-9!"]; XA [pos="14,-9!"]; XB [pos="13.5,-9.5!"]; XC [pos="8,-9.5!"]; XD [pos="7.5,-10!"]; XE [pos="8.5,-10!"]; XF [pos="8,-10.5!"]; XG [pos="10,20.5!"]; XH [pos="9.5,21!"]; XI [pos="10.5,21!"]; XJ [pos="10,21.5!"]; XK [pos="11,-8!"]; XL [pos="10.5,-8.5!"]; XM [pos="11.5,-8.5!"]; XN [pos="11,-9!"]; XO [pos="13,-7!"]; XP [pos="12.5,-7.5!"]; XQ [pos="13.5,-7.5!"]; XR [pos="13,-8!"]; XS [pos="9,20.5!"]; XT [pos="8.5,21!"]; XU [pos="9.5,21!"]; XV [pos="9,21.5!"]; XW [pos="12.5,20.5!"]; XX [pos="12,21!"]; XY [pos="13,21!"]; XZ [pos="12.5,21.5!"]; YA [pos="11,-9.5!"]; YB [pos="10.5,-10!"]; YC [pos="11.5,-10!"]; YD [pos="11,-10.5!"]; YE [pos="14,-9!"]; YF [pos="13.5,-9.5!"]; YG [pos="14.5,-9.5!"]; YH [pos="14,-10!"]; YI [pos="8.5,-10!"]; YJ [pos="8,-10.5!"]; YK [pos="9,-10.5!"]; YL [pos="8.5,-11!"]; YM [pos="10.5,21.5!"]; YN [pos="10,22!"]; YO [pos="11,22!"]; YP [pos="10.5,22.5!"]; YQ [pos="11.5,-8.5!"]; YR [pos="11,-9!"]; YS [pos="12,-9!"]; YT [pos="11.5,-9.5!"]; YU [pos="13.5,-7.5!"]; YV [pos="13,-8!"]; YW [pos="14,-8!"]; YX [pos="13.5,-8.5!"]; YY [pos="9.5,21.5!"]; YZ [pos="9,22!"]; ZA [pos="10,22!"]; ZB [pos="9.5,22.5!"]; ZC [pos="13,21.5!"]; ZD [pos="12.5,22!"]; ZE [pos="13.5,22!"]; ZF [pos="13,22.5!"]; ZG [pos="11.5,-10!"]; ZH [pos="11,-10.5!"]; ZI [pos="12,-10.5!"]; ZJ [pos="11.5,-11!"]; ZK [pos="14.5,-9.5!"]; ZL [pos="14,-10!"]; ZM [pos="15,-10!"]; ZN [pos="14.5,-10.5!"]; ZO [pos="9,-10.5!"]; ZP [pos="8.5,-11!"]; ZQ [pos="9.5,-11!"]; ZR [pos="9,-11.5!"]; ZS [pos="11,22.5!"]; ZT [pos="10.5,23!"]; ZU [pos="11.5,23!"]; ZV [pos="11,23.5!"]; ZW [pos="12,-9!"]; ZX [pos="11.5,-9.5!"]; ZY [pos="12.5,-9.5!"]; ZZ [pos="12,-10!"]; AAA [pos="14,-8!"]; AAB [pos="13.5,-8.5!"]; AAC [pos="14.5,-8.5!"]; AAD [pos="14,-9!"]; AAE [pos="10,22.5!"]; AAF [pos="9.5,23!"]; AAG [pos="10.5,23!"]; AAH [pos="10,23.5!"]; AAI [pos="13.5,22.5!"]; AAJ [pos="13,23!"]; AAK [pos="14,23!"]; AAL [pos="13.5,23.5!"]; AAM [pos="12,-10.5!"]; AAN [pos="11.5,-11!"]; AAO [pos="12.5,-11!"]; AAP [pos="12,-11.5!"]; AAQ [pos="15,-10!"]; AAR [pos="14.5,-10.5!"]; AAS [pos="15.5,-10.5!"]; AAT [pos="15,-11!"]; AAU [pos="9.5,-11!"]; AAV [pos="9,-11.5!"]; AAW [pos="10,-11.5!"]; AAX [pos="9.5,-12!"]; AAY [pos="11.5,23.5!"]; AAZ [pos="11,24!"]; ABA [pos="12,24!"]; ABB [pos="11.5,24.5!"]; ABC [pos="12.5,-9.5!"]; ABD [pos="12,-10!"]; ABE [pos="13,-10!"]; ABF [pos="12.5,-10.5!"]; ABG [pos="14.5,-8.5!"]; ABH [pos="14,-9!"]; ABI [pos="15,-9!"]; ABJ [pos="14.5,-9.5!"]; ABK [pos="10.5,23.5!"]; ABL [pos="10,24!"]; ABM [pos="11,24!"]; ABN [pos="10.5,24.5!"]; ABO [pos="14,23.5!"]; ABP [pos="13.5,24!"]; ABQ [pos="14.5,24!"]; ABR [pos="14,24.5!"]; ABS [pos="12.5,-11!"]; ABT [pos="12,-11.5!"]; ABU [pos="13,-11.5!"]; ABV [pos="12.5,-12!"]; ABW [pos="15.5,-10.5!"]; ABX [pos="15,-11!"]; ABY [pos="16,-11!"]; ABZ [pos="15.5,-11.5!"]; ACA [pos="10,-11.5!"]; ACB [pos="9.5,-12!"]; ACC [pos="10.5,-12!"]; ACD [pos="10,-12.5!"]; ACE [pos="12,24.5!"]; ACF [pos="11.5,25!"]; ACG [pos="12.5,25!"]; ACH [pos="12,25.5!"]; ACI [pos="13,-10!"]; ACJ [pos="12.5,-10.5!"]; ACK [pos="13.5,-10.5!"]; ACL [pos="13,-11!"]; ACM [pos="15,-9!"]; ACN [pos="14.5,-9.5!"]; ACO [pos="15.5,-9.5!"]; ACP [pos="15,-10!"]; ACQ [pos="11,24.5!"]; ACR [pos="10.5,25!"]; ACS [pos="11.5,25!"]; ACT [pos="11,25.5!"]; ACU [pos="14.5,24.5!"]; ACV [pos="14,25!"]; ACW [pos="15,25!"]; ACX [pos="14.5,25.5!"]; ACY [pos="13,-11.5!"]; ACZ [pos="12.5,-12!"]; ADA [pos="13.5,-12!"]; ADB [pos="13,-12.5!"]; ADC [pos="16,-11!"]; ADD [pos="15.5,-11.5!"]; ADE [pos="16.5,-11.5!"]; ADF [pos="16,-12!"]; ADG [pos="10.5,-12!"]; ADH [pos="10,-12.5!"]; ADI [pos="11,-12.5!"]; ADJ [pos="10.5,-13!"]; ADK [pos="12.5,25.5!"]; ADL [pos="12,26!"]; ADM [pos="13,26!"]; ADN [pos="12.5,26.5!"]; ADO [pos="13.5,-10.5!"]; ADP [pos="13,-11!"]; ADQ [pos="14,-11!"]; ADR [pos="13.5,-11.5!"]; ADS [pos="15.5,-9.5!"]; ADT [pos="15,-10!"]; ADU [pos="16,-10!"]; ADV [pos="15.5,-10.5!"]; ADW [pos="11.5,25.5!"]; ADX [pos="11,26!"]; ADY [pos="12,26!"]; ADZ [pos="11.5,26.5!"]; AEA [pos="15,25.5!"]; AEB [pos="14.5,26!"]; AEC [pos="15.5,26!"]; AED [pos="15,26.5!"]; AEE [pos="13.5,-12!"]; AEF [pos="13,-12.5!"]; AEG [pos="14,-12.5!"]; AEH [pos="13.5,-13!"]; AEI [pos="16.5,-11.5!"]; AEJ [pos="16,-12!"]; AEK [pos="17,-12!"]; AEL [pos="16.5,-12.5!"]; AEM [pos="11,-12.5!"]; AEN [pos="10.5,-13!"]; AEO [pos="11.5,-13!"]; AEP [pos="11,-13.5!"]; AEQ [pos="13,26.5!"]; AER [pos="12.5,27!"]; AES [pos="13.5,27!"]; AET [pos="13,27.5!"]; AEU [pos="14,-11!"]; AEV [pos="13.5,-11.5!"]; AEW [pos="14.5,-11.5!"]; AEX [pos="14,-12!"]; AEY [pos="16,-10!"]; AEZ [pos="15.5,-10.5!"]; AFA [pos="16.5,-10.5!"]; AFB [pos="16,-11!"]; AFC [pos="12,26.5!"]; AFD [pos="11.5,27!"]; AFE [pos="12.5,27!"]; AFF [pos="12,27.5!"]; AFG [pos="15.5,26.5!"]; AFH [pos="15,27!"]; AFI [pos="16,27!"]; AFJ [pos="15.5,27.5!"]; AFK [pos="14,-12.5!"]; AFL [pos="13.5,-13!"]; AFM [pos="14.5,-13!"]; AFN [pos="14,-13.5!"]; AFO [pos="17,-12!"]; AFP [pos="16.5,-12.5!"]; AFQ [pos="17.5,-12.5!"]; AFR [pos="17,-13!"]; AFS [pos="11.5,-13!"]; AFT [pos="11,-13.5!"]; AFU [pos="12,-13.5!"]; AFV [pos="11.5,-14!"]; AFW [pos="13.5,27.5!"]; AFX [pos="13,28!"]; AFY [pos="14,28!"]; AFZ [pos="13.5,28.5!"]; AGA [pos="14.5,-11.5!"]; AGB [pos="14,-12!"]; AGC [pos="15,-12!"]; AGD [pos="14.5,-12.5!"]; AGE [pos="16.5,-10.5!"]; AGF [pos="16,-11!"]; AGG [pos="17,-11!"]; AGH [pos="16.5,-11.5!"]; AGI [pos="12.5,27.5!"]; AGJ [pos="12,28!"]; AGK [pos="13,28!"]; AGL [pos="12.5,28.5!"]; AGM [pos="16,27.5!"]; AGN [pos="15.5,28!"]; AGO [pos="16.5,28!"]; AGP [pos="16,28.5!"]; AGQ [pos="14.5,-13!"]; AGR [pos="14,-13.5!"]; AGS [pos="15,-13.5!"]; AGT [pos="14.5,-14!"]; AGU [pos="17.5,-12.5!"]; AGV [pos="17,-13!"]; AGW [pos="18,-13!"]; AGX [pos="17.5,-13.5!"]; AGY [pos="12,-13.5!"]; AGZ [pos="11.5,-14!"]; AHA [pos="12.5,-14!"]; AHB [pos="12,-14.5!"]; AHC [pos="14,28.5!"]; AHD [pos="13.5,29!"]; AHE [pos="14.5,29!"]; AHF [pos="14,29.5!"]; AHG [pos="15,-12!"]; AHH [pos="14.5,-12.5!"]; AHI [pos="15.5,-12.5!"]; AHJ [pos="15,-13!"]; AHK [pos="17,-11!"]; AHL [pos="16.5,-11.5!"]; AHM [pos="17.5,-11.5!"]; AHN [pos="17,-12!"]; AHO [pos="13,28.5!"]; AHP [pos="12.5,29!"]; AHQ [pos="13.5,29!"]; AHR [pos="13,29.5!"]; AHS [pos="16.5,28.5!"]; AHT [pos="16,29!"]; AHU [pos="17,29!"]; AHV [pos="16.5,29.5!"]; AHW [pos="15,-13.5!"]; AHX [pos="14.5,-14!"]; AHY [pos="15.5,-14!"]; AHZ [pos="15,-14.5!"]; AIA [pos="18,-13!"]; AIB [pos="17.5,-13.5!"]; AIC [pos="18.5,-13.5!"]; AID [pos="18,-14!"]; AIE [pos="12.5,-14!"]; AIF [pos="12,-14.5!"]; AIG [pos="13,-14.5!"]; AIH [pos="12.5,-15!"]; AII [pos="14.5,29.5!"]; AIJ [pos="14,30!"]; AIK [pos="15,30!"]; AIL [pos="14.5,30.5!"]; AIM [pos="15.5,-12.5!"]; AIN [pos="15,-13!"]; AIO [pos="16,-13!"]; AIP [pos="15.5,-13.5!"]; AIQ [pos="17.5,-11.5!"]; AIR [pos="17,-12!"]; AIS [pos="18,-12!"]; AIT [pos="17.5,-12.5!"]; AIU [pos="13.5,29.5!"]; AIV [pos="13,30!"]; AIW [pos="14,30!"]; AIX [pos="13.5,30.5!"]; AIY [pos="17,29.5!"]; AIZ [pos="16.5,30!"]; AJA [pos="17.5,30!"]; AJB [pos="17,30.5!"]; AJC [pos="15.5,-14!"]; AJD [pos="15,-14.5!"]; AJE [pos="16,-14.5!"]; AJF [pos="15.5,-15!"]; AJG [pos="18.5,-13.5!"]; AJH [pos="18,-14!"]; AJI [pos="19,-14!"]; AJJ [pos="18.5,-14.5!"]; AJK [pos="13,-14.5!"]; AJL [pos="12.5,-15!"]; AJM [pos="13.5,-15!"]; AJN [pos="13,-15.5!"]; AJO [pos="15,30.5!"]; AJP [pos="14.5,31!"]; AJQ [pos="15.5,31!"]; AJR [pos="15,31.5!"]; AJS [pos="16,-13!"]; AJT [pos="15.5,-13.5!"]; AJU [pos="16.5,-13.5!"]; AJV [pos="16,-14!"]; AJW [pos="18,-12!"]; AJX [pos="17.5,-12.5!"]; AJY [pos="18.5,-12.5!"]; AJZ [pos="18,-13!"]; AKA [pos="14,30.5!"]; AKB [pos="13.5,31!"]; AKC [pos="14.5,31!"]; AKD [pos="14,31.5!"]; AKE [pos="17.5,30.5!"]; AKF [pos="17,31!"]; AKG [pos="18,31!"]; AKH [pos="17.5,31.5!"]; AKI [pos="16,-14.5!"]; AKJ [pos="15.5,-15!"]; AKK [pos="16.5,-15!"]; AKL [pos="16,-15="16.5,-15!"]; AKL [pos="16,-15

Safety Operating Guide

Proper Disposal of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 938-75-0). As a substituted pyrrole, this compound requires careful handling and disposal as hazardous chemical waste. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Foundational Principles of Chemical Waste Management

Before detailing the specific procedures for this compound, it is essential to ground our practice in the established principles of laboratory chemical waste management. The primary goal is to minimize waste generation whenever possible.[1][2] This can be achieved by ordering only the necessary quantities of chemicals, maintaining a detailed inventory, and exploring options for sharing surplus materials with other research groups.[1][2] When disposal is unavoidable, a systematic approach ensures safety and regulatory compliance.

All chemical waste must be handled in accordance with local, state, and federal regulations.[3] This guide provides a framework for best practices, but it is incumbent upon the user to be familiar with the specific requirements of their institution and jurisdiction.

Hazard Assessment of this compound

While a specific Safety Data Sheet (SDS) for this compound may not be readily available with comprehensive disposal information, we can infer its primary hazards from the parent compound, pyrrole, and similar heterocyclic compounds. Pyrrole is classified as a flammable liquid and is toxic if swallowed or inhaled.[4][5] Upon combustion, it can release toxic nitrogen oxides.[6][7] Therefore, it is prudent to treat this compound as a hazardous substance with similar potential risks.

Key Assumed Hazards:

  • Flammability: Potential for ignition, especially in the presence of heat, sparks, or open flames.[4][7]

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated materials.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (inspect for integrity before use).[4]

  • Safety goggles or a face shield.

  • A laboratory coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][8]

Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions.[9]

  • Unused or Excess Chemical:

    • Do not mix this compound with other waste chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible materials to avoid include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

    • Place the chemical in a designated, leak-proof, and clearly labeled hazardous waste container.[1][9] The container must be compatible with the chemical.

    • The container label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., Flammable, Toxic).

      • The date the waste was first added to the container.

  • Contaminated Materials:

    • Solid waste contaminated with this compound (e.g., gloves, paper towels, weighing boats) should be collected in a separate, clearly labeled hazardous waste container.

    • Contaminated sharps, such as needles or broken glassware, must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[1][10]

    • Empty containers that held the chemical must be managed as hazardous waste and should not be triple-rinsed into the sewer system.[1]

Storage in a Satellite Accumulation Area (SAA)

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][2]

  • The SAA must be under the control of the laboratory personnel.

  • Keep waste containers tightly closed except when adding waste.[1][2]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[1][2] For acutely toxic wastes (P-listed), the limit is one quart.[1][2] While this compound is not typically P-listed, it is good practice to be aware of these limits.

Arranging for Waste Pickup

Once the waste container is full or has been in the SAA for the maximum allowable time (check with your institution's EHS guidelines, often 12 months), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[1][2] Complete all necessary paperwork, such as a hazardous waste disposal form, accurately and completely.[1]

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety.

  • Minor Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[11]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][7]

    • Decontaminate the area with an appropriate solvent and then soap and water.

    • Place all cleanup materials in the hazardous waste container.

  • Major Spill (outside a chemical fume hood):

    • Evacuate the area immediately and alert others.

    • If the material is flammable, remove all sources of ignition.[4][7]

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide them with the name of the chemical and a copy of the SDS for pyrrole if a specific one for the derivative is unavailable.

Visualization of the Disposal Workflow

The following diagram illustrates the key decision points and steps in the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_containerization Segregation & Containerization start Generation of Waste (Unused chemical or contaminated material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type liquid_waste Unused/Excess Chemical: - Designated, compatible container - Label: 'Hazardous Waste', full name, hazards assess_waste->liquid_waste Liquid solid_waste Contaminated Solids: - Separate labeled container assess_waste->solid_waste Solid sharps_waste Contaminated Sharps: - Puncture-resistant sharps container assess_waste->sharps_waste Sharps ppe->assess_waste store_saa Store in Satellite Accumulation Area (SAA) - Keep container closed liquid_waste->store_saa solid_waste->store_saa sharps_waste->store_saa request_pickup Request Waste Pickup from EHS/Licensed Contractor store_saa->request_pickup end_process Proper Disposal by Authorized Personnel request_pickup->end_process

Caption: Logical flow for the proper disposal of this compound waste.

Summary of Key Disposal Parameters

Waste TypeContainer RequirementKey Labeling InformationStorage Location
Unused/Excess Chemical Chemically compatible, leak-proof"Hazardous Waste," "this compound," "Flammable," "Toxic"Satellite Accumulation Area (SAA)
Contaminated Solids Lined, sealed container"Hazardous Waste," "Solid Waste Contaminated with this compound"Satellite Accumulation Area (SAA)
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste," "Sharps Contaminated with this compound"Satellite Accumulation Area (SAA)

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By treating this compound as a hazardous chemical and following a systematic disposal protocol, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and prioritize safety in all chemical handling and disposal procedures.

References

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 938-75-0). Our focus is to deliver in-depth, actionable intelligence that ensures laboratory safety and procedural integrity, reinforcing our commitment to being your trusted partner in scientific discovery.

Hazard Assessment: A Principle of Proactive Safety

This compound is a pyrrole derivative used as a building block in chemical synthesis, particularly for porphyrins.[1] An analysis of available Safety Data Sheets (SDS) reveals some inconsistencies in hazard classification. For instance, one supplier classifies the compound as not a hazardous substance or mixture under Regulation (EC) No 1272/2008.[2] However, other sources for structurally similar pyrrole compounds indicate risks of skin, eye, and respiratory irritation.[3][4][5]

Causality: Such discrepancies can arise from different data sources, purity levels, or a lack of comprehensive toxicological data. In research settings where novel applications are explored, the full toxicological profile of a compound is often not yet established.

Our Core Directive: In the absence of definitive, harmonized data, a conservative approach is paramount. We must operate under the assumption that the compound presents potential hazards. Therefore, all handling procedures should be designed to minimize exposure through inhalation, skin contact, and eye contact.[4] This principle of assuming a higher level of risk ensures a robust safety margin.

Summary of Potential Hazards
Hazard TypePotential RiskRationale & Sources
Skin Contact May cause skin irritation.Based on data for similar pyrrole structures (H315).[3][4][5] Assumed as a precaution.
Eye Contact May cause serious eye irritation.Based on data for similar pyrrole structures (H319).[3][4][5] Direct contact should always be avoided.
Inhalation May cause respiratory irritation if handled as a dust or aerosol.Based on data for similar pyrrole structures (H335).[3][4][5] Primary exposure route to mitigate.
Ingestion Harmful if swallowed.Based on data for similar pyrrole structures (H302).[5]

Engineering Controls: The First Line of Defense

Before selecting PPE, the primary method for exposure control must be robust engineering solutions. PPE should never be the sole means of protection.

  • Primary Control: Always handle this compound inside a certified chemical fume hood. This ensures that any dust, aerosols, or vapors are effectively contained and exhausted, providing the highest level of respiratory protection.[6]

  • Secondary Measures: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all procedures involving this compound. The selection is based on a comprehensive risk assessment that accounts for the potential hazards outlined above.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields.

  • Recommended for Splash Risk: Chemical splash goggles should be worn when handling solutions or performing reactions with a potential for splashing.[6]

  • Maximum Protection: For large-volume transfers or procedures with significant splash potential, a full-face shield should be worn in conjunction with chemical splash goggles.[7] This provides a multi-layered defense against chemical splashes.[7]

Hand Protection
  • Glove Type: Nitrile gloves are the recommended standard. Nitrile provides excellent resistance against a broad range of chemicals, including many solvents used with this compound, and protects against incidental contact.[7]

  • Protocol: Always inspect gloves for tears, pinholes, or signs of degradation before use. Use proper technique to remove gloves to avoid contaminating your skin. Never reuse disposable gloves.[8] For prolonged tasks, consider double-gloving.

Skin and Body Protection
  • Standard Operations: A flame-resistant laboratory coat is mandatory. It should be fully buttoned with sleeves rolled down.

  • Increased Risk Scenarios: For tasks involving larger quantities (>50g) or a heightened risk of spills, supplement the lab coat with a chemically resistant apron. In pilot-scale or non-laboratory settings, disposable chemical-resistant coveralls may be necessary.[4][9]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are required at all times in the laboratory.

Respiratory Protection
  • Under Normal Conditions: When working within a certified chemical fume hood, respiratory protection is typically not required.[6]

  • Inadequate Ventilation or Spills: If engineering controls fail, or during a large spill cleanup outside of a fume hood, respiratory protection is essential. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[9] A cartridge change-out schedule must be in place as part of a formal respiratory protection program.[8]

Procedural Workflow: A Self-Validating System

This workflow diagram illustrates the logical sequence for ensuring safety during handling operations. Following these steps methodically creates a self-validating system that minimizes risk at each stage.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase A 1. Assess Task (Quantity, Splash Potential) B 2. Verify Engineering Controls (Fume Hood Flow, Eyewash Access) A->B Confirm C 3. Select Correct PPE (Goggles, Gloves, Lab Coat) B->C Based on Assessment D 4. Don PPE (Follow Sequence) C->D E 5. Handle Chemical (Inside Fume Hood) D->E Proceed F 6. Doff PPE (Avoid Contamination) E->F Task Complete G 7. Dispose of Contaminated Waste (PPE & Chemical) F->G H 8. Wash Hands Thoroughly G->H Final Step

Caption: Logical workflow for safe chemical handling.

Detailed Protocols

Protocol for Donning PPE
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Don your eye and face protection.

  • Gloves: Put on your nitrile gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Protocol for Doffing PPE (to prevent cross-contamination)
  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat: Unbutton and remove your lab coat by touching only the inside surfaces. Fold it so the contaminated exterior is folded inward.

  • Goggles/Face Shield: Remove eye and face protection by handling the strap or earpieces.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[10]

Spill & Emergency Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to handle it, prevent it from spreading. Use an inert absorbent material like sand or vermiculite.[6][10] Do not use combustible materials.

  • Clean-Up: Wearing the appropriate PPE (including respiratory protection if outside a hood), carefully scoop the absorbent material into a designated, labeled waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.[2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][10]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be disposed of as hazardous waste.

  • Chemical Waste: Unused chemical and absorbed spill material must be disposed of through a licensed waste disposal company in accordance with all local, state, and federal regulations.[2][4] Do not dispose of it down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.